1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Description
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Properties
IUPAC Name |
1-methyl-4-[2-(4-propylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-4-16-9-11-18(12-10-16)14-13-17-7-5-15(2)6-8-17/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDIGCQDCHIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
This guide provides a comprehensive technical overview for the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylalkyne of interest in materials science and as an intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic methodology, reaction mechanisms, and practical considerations.
Introduction
This compound (CAS No. 184161-94-2) is a benzenoid compound with a molecular formula of C₁₈H₁₈ and a molecular weight of 234.34 g/mol .[1] Its structure, featuring a methyl group and a 4-n-propylphenyl-substituted ethynyl moiety on a benzene ring, makes it a valuable building block for more complex organic molecules.[1] Diarylalkynes, in general, are crucial components in the development of pharmaceuticals, advanced materials, and natural products.[2] The rigid, linear structure imparted by the alkyne linker is often exploited in the design of liquid crystals and conjugated polymers for electronic applications. The lipophilicity introduced by the n-propyl group can enhance solubility in organic media and may influence the material's physical properties.[1]
Core Synthetic Strategy: The Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] The reaction is prized for its mild conditions, typically conducted at or slightly above room temperature, and its tolerance to a wide array of functional groups.[3]
The synthesis of this compound via Sonogashira coupling employs 1-ethynyl-4-methylbenzene (also known as p-tolylacetylene) and 1-iodo-4-n-propylbenzene as the key starting materials.
Reaction Scheme:
Caption: Overall synthetic scheme for the Sonogashira coupling.
Mechanistic Insights: The Synergistic Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[5] This synergistic relationship is key to the reaction's efficiency.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-iodo-4-n-propylbenzene) to form a Pd(II)-aryl complex.
-
Copper Cycle: Concurrently, the terminal alkyne (1-ethynyl-4-methylbenzene) reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the active Pd(0) catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1-Iodo-4-n-propylbenzene | 126261-84-5 | 246.09 | 1.0 |
| 1-Ethynyl-4-methylbenzene | 766-97-2 | 116.16 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.02 (2 mol%) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.04 (4 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-iodo-4-n-propylbenzene (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous, degassed tetrahydrofuran (10 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 1-ethynyl-4-methylbenzene (1.2 mmol) dropwise to the reaction mixture via a syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel.[1] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity to a 9:1 hexane/ethyl acetate mixture).[1]
Expected Yield:
Yields for Sonogashira couplings are typically in the range of 70-95%, depending on the purity of the starting materials and the reaction conditions.
Characterization of the Product
Physical Properties:
| Property | Value |
| Appearance | White to light yellow solid |
| Molecular Formula | C₁₈H₁₈ |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 184161-94-2 |
| Purity | Typically >98% after chromatography |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 7.1-7.6 ppm (multiplets, 8H)
-
Propyl group (-CH₂-CH₂-CH₃): δ 2.6 ppm (triplet, 2H), 1.6 ppm (sextet, 2H), 0.9 ppm (triplet, 3H)
-
Methyl group (-CH₃): δ 2.4 ppm (singlet, 3H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic and Alkynyl carbons: δ 88-143 ppm (multiple signals)
-
Propyl group carbons: δ ~38, 24, 14 ppm
-
Methyl group carbon: δ ~21 ppm
-
-
IR (KBr):
-
C≡C stretch: ~2220 cm⁻¹
-
Aromatic C-H stretch: ~3030 cm⁻¹
-
Aliphatic C-H stretch: ~2870-2960 cm⁻¹
-
Gas Chromatography-Mass Spectrometry (GC-MS):
In pyrolysis studies, this compound has been identified with a retention time of 9.340 minutes.[1]
Safety and Handling
-
This compound: May cause skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: The reagents used in this synthesis, particularly the palladium catalyst, copper iodide, and organic solvents, should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use. Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. This in-depth guide has outlined the core synthetic strategy, the underlying reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. By following these guidelines, researchers can successfully synthesize this valuable compound for further investigation in materials science and as a versatile intermediate in organic synthesis.
References
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters - ACS Publications. [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes. National Library of Medicine. [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters - ACS Publications. [Link]
-
Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. ACS Publications. [Link]
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Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. [Link]
-
1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem. [Link]
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This compound CAS184161-94-2. [Link]
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Physical properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 184161-94-2). As a member of the tolan family of compounds, this molecule possesses a rigid, linear structure that makes it of significant interest in materials science, particularly in the development of liquid crystals and other advanced organic materials.[1][2] This document synthesizes available data on its chemical identity, core physical characteristics, thermal behavior, and spectroscopic profile. Furthermore, it outlines standard experimental protocols for its characterization, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction and Molecular Overview
This compound is a disubstituted diphenylacetylene (tolan) derivative. Its molecular architecture, featuring two phenyl rings linked by a carbon-carbon triple bond, imparts significant rigidity and linearity.[2] The asymmetric substitution—a methyl group on one ring and an n-propyl group on the other—influences its molecular packing, solubility, and potential to form mesophases (liquid crystal phases).
Chemical Identity
-
IUPAC Name: 1-Methyl-4-[2-(4-propylphenyl)ethynyl]benzene
-
Synonyms: 1-Methyl-4-((4-propylphenyl)ethynyl)benzene, Benzene, 1-[2-(4-methylphenyl)ethynyl]-4-propyl-[3][5]
-
Molecular Weight: 234.34 g/mol [3]
Structural Context: The Tolan Family
The tolan backbone is a foundational structure in liquid crystal technology.[2] The extended π-system across the molecule and its rod-like shape are prerequisites for the formation of nematic and other liquid crystalline phases.[6] The terminal alkyl groups (methyl and propyl) play a crucial role in modulating the melting and clearing points of the material by influencing intermolecular forces. The specific properties of this compound make it a valuable building block in organic synthesis and for the development of materials with high optical anisotropy.[1][2]
Caption: Molecular structure of this compound.
Core Physical and Chemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The large aromatic system and alkyl chains result in a nonpolar character.
Summary of Physical Data
| Property | Value | Source |
| Molecular Weight | 234.34 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 355.8 ± 31.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 163.6 ± 19.0 °C | [5] |
| Index of Refraction (n20/D) | 1.583 | [5] |
| LogP (Predicted) | 6.76 | [5] |
Solubility Profile
The molecular structure is dominated by nonpolar hydrocarbon components (two phenyl rings, a propyl chain, and a methyl group). This imparts significant lipophilicity, facilitating its passage through lipid membranes in biological contexts.[1] Consequently, it is expected to have high solubility in nonpolar organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane, and poor solubility in polar solvents like water.
Thermal Properties and Phase Behavior
The thermal behavior of tolan derivatives is critical for their application in liquid crystal displays and other temperature-sensitive devices.
-
Thermal Stability: The high boiling point suggests good thermal stability.[5] In pyrolysis studies, the compound has been identified via gas chromatography-mass spectrometry (GC-MS), highlighting its stability under thermal conditions.[1] Thermogravimetric Analysis (TGA) would be the standard method to precisely determine its decomposition temperature.
-
Phase Transitions: While specific melting point data is not widely published, tolan-type compounds frequently exhibit liquid crystalline behavior.[6][7] The transition from a crystalline solid to an isotropic liquid may involve one or more intermediate mesophases (e.g., nematic, smectic). These transitions are fundamental to the material's properties and are best characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Protocol: Characterization of Thermal Transitions by DSC
Objective: To determine the melting point (Tₘ) and identify any liquid crystalline phase transitions of this compound.
Methodology Rationale: DSC is chosen for its high sensitivity in detecting the enthalpic changes associated with first-order phase transitions (like melting) and second-order transitions common in liquid crystals.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 200 °C). This scan removes any prior thermal history.
-
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This reveals crystallization and liquid crystal phase formation temperatures.
-
Second Heating Scan: Re-heat the sample at 10 °C/min. The data from this scan is typically used for analysis as it represents the intrinsic material properties.
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to melting and other phase transitions. Exothermic peaks on the cooling scan correspond to crystallization. The peak onset temperature is typically reported as the transition temperature.
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Mass Spectrometry (MS)
GC-MS analysis provides both retention time for chromatographic separation and a mass spectrum for identification.
-
Molecular Ion: The electron ionization mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 234.3.[1]
-
Key Fragment: A significant fragment is observed at m/z 219.2, corresponding to the loss of a methyl group ([M–CH₃]⁺), a characteristic fragmentation pattern for tolyl derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a published spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on its structure:
-
¹H NMR:
-
Aromatic Protons: Signals expected between 7.0-7.6 ppm, exhibiting characteristic doublet patterns for a 1,4-disubstituted benzene ring system.
-
Alkyl Protons: The n-propyl group will show a triplet (CH₃), a sextet (CH₂), and a triplet (Ar-CH₂) between approximately 0.9-2.7 ppm. The methyl group on the other ring will appear as a singlet around 2.4 ppm.
-
-
¹³C NMR:
-
Acetylenic Carbons: Two quaternary signals expected in the range of 85-95 ppm.
-
Aromatic Carbons: Multiple signals between 120-140 ppm.
-
Alkyl Carbons: Signals corresponding to the methyl and propyl groups will appear in the upfield region (< 40 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups:
-
C≡C Stretch: A weak but sharp absorption band is expected in the region of 2200-2230 cm⁻¹, characteristic of a disubstituted alkyne.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
Caption: A typical workflow for the analytical characterization of the title compound.
Storage and Handling
For maintaining the integrity of the compound, proper storage is essential.
-
Conditions: Store in a cool, well-ventilated warehouse.[8] The storage temperature should not exceed 37°C.[8]
-
Incompatibilities: It should be stored separately from oxidizing agents and edible chemicals.[8]
-
Safety: Keep the container tightly sealed and away from fire and heat sources. The use of spark-producing equipment in the storage area is prohibited.[8]
Conclusion
This compound is a specialized organic compound whose physical properties are intrinsically linked to its rigid tolan structure. Key characteristics such as its high boiling point, lipophilicity, and predicted optical anisotropy make it a compound of interest for advanced materials applications. While a complete experimental dataset on its thermal phase behavior is not yet prevalent in public literature, established analytical techniques like DSC, TGA, and POM provide a clear path for its full characterization. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in the synthesis, analysis, or application of this and related tolan derivatives.
References
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- This compound CAS184161-94-2.
- This compound With Cas 184161-94-2 - Unilong.
- Understanding Tolan: The Unsung Hero of Liquid Crystal Technology - Ore
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- New Tolan-type Liquid Crystals with 1, 3-Dithiane Ring | Request PDF - ResearchG
- Dielectric Properties of Liquid Crystalline Isothiocyanato-tolane Derivatives with Fluorine Atom at Various Lateral Positions | Request PDF - ResearchG
- CAS#:184161-94-2 | 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene | Chemsrc.
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1H NMR and 13C NMR data for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Introduction: Elucidating a Disubstituted Tolane
This compound, a member of the tolane (diphenylacetylene) class of compounds, represents a key structural motif in materials science and medicinal chemistry.[1] Its rigid, linear geometry conferred by the ethynyl linker, combined with the varied electronic and lipophilic characteristics of its substituted phenyl rings, makes it a valuable building block for liquid crystals, organic electronics, and targeted therapeutic agents.[1]
The unambiguous structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this target molecule. While direct experimental spectra for this specific compound (CAS 184161-94-2) are not widely published, this document leverages established NMR principles and spectral data from closely related structural analogues to present a detailed, predictive analysis. This approach serves as both a specific guide for this molecule and a general framework for interpreting the spectra of similar disubstituted tolanes.
Molecular Structure and Atom Numbering
To facilitate a clear and precise assignment of NMR signals, the structure of this compound is presented below with a systematic atom numbering scheme. This numbering will be used consistently throughout the analysis.
Caption: Molecular structure with atom numbering for NMR signal assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR. The analyte should be a pure, dry solid.[1][2]
-
Solvent: Select a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[3]
-
Procedure: Place the weighed analyte into a clean, dry, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[4] Add approximately 0.6-0.7 mL of the deuterated solvent.[5] Cap the tube securely and vortex or gently agitate until the solid is completely dissolved, ensuring a homogenous solution.
-
Standard: The residual proteo-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is typically used for ¹H chemical shift referencing. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) is used.[6] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0 ppm), though it is often omitted to avoid contamination.[7]
2. Spectrometer Setup and Data Acquisition: [8]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, particularly for the aromatic protons.
-
Pre-acquisition Steps:
-
Insert the sample into the spectrometer.
-
Engage the field-frequency lock on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak shape.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle to balance signal intensity with relaxation time.
-
Spectral Width: ~12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For truly quantitative integration, a delay of 5 times the longest T1 relaxation time is required.[9]
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Mode: Proton-decoupled (13C{1H}) to produce singlet peaks for all carbons and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: 30-45° flip angle.
-
Spectral Width: ~220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 scans or more, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
Sources
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- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Crystal Structure of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene: Awaiting Experimental Elucidation
An in-depth analysis of the crystal structure for the compound 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a tolan derivative with potential applications in materials science, cannot be provided at this time due to the absence of publicly available crystallographic data. Despite its commercial availability and relevance in organic synthesis, a definitive determination of its solid-state architecture through single-crystal X-ray diffraction has not been reported in accessible scientific literature or crystallographic databases.
This compound, with the chemical formula C18H18 and CAS number 184161-94-2, belongs to the family of diarylacetylenes, commonly known as tolans.[1][2] These molecules are characterized by two aryl groups linked by a carbon-carbon triple bond. The linear, rigid nature of the ethynyl linkage, combined with the planar phenyl rings, makes tolan derivatives like this one interesting candidates for liquid crystals and other functional organic materials.[1] The specific substitution pattern—a methyl group on one phenyl ring and an n-propyl group on the other—introduces asymmetry and steric bulk that would be expected to significantly influence how the molecules pack together in a crystalline solid.
Anticipated Structural Features and Interactions
In the absence of experimental data, some general predictions about the crystal structure can be made based on known principles of molecular packing and intermolecular forces. The overall shape of the molecule is elongated and somewhat rod-like. The packing in the solid state would be governed by a balance of forces seeking to maximize packing density while accommodating the protruding alkyl groups.
Key intermolecular interactions that would likely dictate the crystal packing include:
-
π-π Stacking: The electron-rich phenyl rings are prone to stacking interactions. Depending on the relative orientation of the molecules, these could manifest as face-to-face or offset (slipped-stack) arrangements.
-
C-H···π Interactions: Hydrogen atoms from the methyl and propyl groups, as well as those on the phenyl rings, can act as weak hydrogen bond donors to the electron clouds of adjacent aromatic rings.
-
Van der Waals Forces: These dispersion forces would be significant, particularly involving the flexible n-propyl chains, contributing to the overall cohesive energy of the crystal.
The interplay of these interactions determines the final crystal system, space group, and the precise arrangement of molecules within the unit cell. The asymmetry of the substitution (methyl vs. propyl) would likely preclude highly symmetric, close-packed structures, potentially leading to more complex packing motifs.
Synthesis and General Properties
The synthesis of asymmetrically substituted tolans like this compound is typically achieved through palladium-catalyzed cross-coupling reactions, most commonly the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl halide. For the target molecule, this could involve reacting 1-ethynyl-4-methylbenzene with 1-iodo-4-n-propylbenzene, or vice versa, in the presence of a palladium catalyst and a copper(I) co-catalyst.
The compound is described as a white to light yellow solid.[1] Its molecular structure, characterized by the methyl and n-propyl substituted phenyl groups linked by an ethynyl bridge, imparts a degree of lipophilicity.[1]
Path Forward and Conclusion
A definitive guide to the crystal structure of this compound requires experimental determination. The following workflow outlines the necessary steps for researchers to elucidate this structure.
Experimental Workflow for Crystal Structure Determination
A detailed, step-by-step methodology for determining the crystal structure is as follows:
-
Synthesis and Purification:
-
Synthesize the compound using an established method like the Sonogashira coupling.
-
Purify the crude product to a high degree (>99%) using techniques such as column chromatography followed by recrystallization. Purity is critical for obtaining high-quality single crystals.
-
-
Single Crystal Growth:
-
Employ various crystallization techniques to grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound in a good solvent).
-
Slow cooling of a saturated solution.
-
-
Screen a range of solvents and solvent mixtures to find optimal conditions.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and potential radiation damage.
-
Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Determine the unit cell parameters and the crystal system.
-
Solve the crystal structure using direct methods or other phasing techniques to obtain an initial model of the molecule's position and orientation in the unit cell.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit.
-
Locate and refine hydrogen atoms.
-
The final result of this process is a crystallographic information file (CIF), which contains all the necessary data to describe the crystal structure in detail, including unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and torsion angles.
References
Sources
An In-Depth Technical Guide to 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylacetylene derivative with significant potential in materials science and medicinal chemistry. This document delves into the core aspects of the compound, including its chemical identity, a detailed synthesis protocol via Sonogashira coupling, in-depth characterization methodologies, and a discussion of its prospective applications. The synthesis section offers a step-by-step workflow, elucidating the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yield. The characterization section provides a predictive analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), offering a valuable reference for researchers. Finally, the potential applications in the development of novel liquid crystals and as a scaffold in drug discovery are explored, grounded in the structural and electronic properties of diarylacetylenes.
Compound Identification and Properties
This compound is a benzenoid compound featuring a p-tolyl group and a 4-n-propylphenyl group linked by an ethynyl bridge.[1] This structure imparts a unique combination of rigidity and linearity, making it an interesting candidate for various applications.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 184161-94-2 | [1][2] |
| Molecular Formula | C₁₈H₁₈ | [1][3] |
| Molecular Weight | 234.34 g/mol | [1] |
| IUPAC Name | 1-Methyl-4-[2-(4-propylphenyl)ethynyl]benzene | |
| Appearance | White to light yellow solid | [1] |
| InChI Key | JTSDIGCQDCHIKJ-UHFFFAOYSA-N | [1] |
Synthesis Pathway: Sonogashira Cross-Coupling
The most efficient and widely employed method for the synthesis of diarylacetylenes is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4] For the synthesis of this compound, this involves the coupling of 4-iodotoluene with 1-ethynyl-4-propylbenzene.
Rationale for Reagent Selection
-
4-Iodotoluene: An aryl iodide is chosen as the halide partner due to its higher reactivity in the palladium catalytic cycle compared to bromides or chlorides, leading to better yields and milder reaction conditions.
-
1-Ethynyl-4-propylbenzene: This terminal alkyne provides the second aromatic moiety and the ethynyl linker.
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄): The palladium catalyst is the cornerstone of the cross-coupling, facilitating the oxidative addition and reductive elimination steps.
-
Copper(I) Cocatalyst (e.g., CuI): Copper(I) iodide acts as a cocatalyst that reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Amine Base (e.g., Triethylamine, Diisopropylamine): The amine base is crucial for deprotonating the terminal alkyne and for scavenging the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials:
-
4-Iodotoluene
-
1-Ethynyl-4-propylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or a similar solvent like N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Alkyne Addition: Slowly add 1-ethynyl-4-propylbenzene (1.1 eq) to the reaction mixture via syringe.
-
Reaction Progression: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient).
Synthesis Workflow Diagram
Caption: Sonogashira coupling workflow for the synthesis of the target compound.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the propyl chain protons. The aromatic protons on the two phenyl rings will appear as doublets in the range of δ 7.0-7.6 ppm. The methyl group protons on the tolyl ring will present as a singlet around δ 2.4 ppm. The propyl group protons will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the phenyl ring (around δ 2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the acetylenic carbons, and the aliphatic carbons of the methyl and propyl groups. The two acetylenic carbons are expected to resonate in the region of δ 85-95 ppm. The aromatic carbons will appear between δ 120-140 ppm. The methyl carbon will be observed around δ 21 ppm, and the propyl carbons will have signals at approximately δ 14, 24, and 38 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C≡C Stretch: A weak to medium intensity band around 2200-2230 cm⁻¹, characteristic of a disubstituted alkyne.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 234.34, corresponding to the molecular formula C₁₈H₁₈. Fragmentation patterns may include the loss of methyl and propyl groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals/Peaks |
| ¹H NMR | Aromatic protons (δ 7.0-7.6 ppm), Methyl protons (δ ~2.4 ppm), Propyl protons (δ 0.9, 1.6, 2.6 ppm) |
| ¹³C NMR | Acetylenic carbons (δ 85-95 ppm), Aromatic carbons (δ 120-140 ppm), Aliphatic carbons (δ ~14, 21, 24, 38 ppm) |
| FT-IR | C≡C stretch (~2215 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹) |
| MS (EI) | Molecular ion peak (M⁺) at m/z = 234.34 |
Potential Applications
The rigid, linear structure and the π-conjugated system of this compound make it a promising candidate for several advanced applications.
Liquid Crystals
Diarylacetylenes are known to be components of liquid crystal mixtures.[1] The elongated molecular shape of this compound is conducive to forming nematic or smectic liquid crystalline phases.[5] The presence of the terminal alkyl (propyl) and methyl groups can influence the melting point and the mesophase range of the material. By incorporating this compound into liquid crystal formulations, it may be possible to modulate properties such as birefringence, dielectric anisotropy, and viscosity, which are critical for display and photonic applications.[6][7]
Sources
A Technical Guide to the Materials Science Applications of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Abstract
This technical guide explores the potential applications of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a tolane derivative, within the dynamic field of materials science. While specific research on this compound is emerging, its structural characteristics strongly suggest significant promise in the development of advanced materials. This document provides a comprehensive overview of its synthesis, predicted properties, and prospective applications, with a focus on liquid crystals, organic electronics, and novel polymers. Detailed experimental protocols for its synthesis and characterization are presented to empower researchers in unlocking the full potential of this versatile molecule.
Introduction: The Promise of Tolane Derivatives in Materials Science
Tolane derivatives, characterized by a diarylethyne core, have garnered considerable attention in materials science due to their rigid, linear molecular structure and tunable electronic properties. This unique architecture gives rise to a host of desirable characteristics, including high thermal stability, birefringence, and charge-carrier mobility. These properties make them ideal candidates for a range of applications, from high-performance liquid crystal displays (LCDs) to organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
This compound, with its asymmetric alkyl substitution, is a particularly intriguing member of the tolane family. The presence of the methyl and n-propyl groups is expected to influence its mesomorphic behavior, solubility, and intermolecular interactions, offering a unique set of properties for materials scientists to exploit. This guide will delve into the scientific underpinnings of these potential applications, providing both theoretical insights and practical methodologies.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This versatile and robust reaction forms the carbon-carbon triple bond of the ethynyl linkage with high efficiency.
The Sonogashira Coupling: A Powerful Tool for Tolane Synthesis
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Diagram: The Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure based on established Sonogashira coupling methodologies.
Materials:
-
4-Iodotoluene
-
1-Ethynyl-4-propylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).
-
Addition of Alkyne: To the stirred solution, add 1-ethynyl-4-propylbenzene (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with toluene.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Potential Application I: Liquid Crystals
The rigid, calamitic (rod-like) shape of this compound makes it a prime candidate for use in liquid crystalline materials.[1] The presence of the terminal alkyl groups is crucial for inducing and stabilizing mesophases.
Principles of Liquid Crystallinity in Tolane Derivatives
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[2] In the case of tolane derivatives, the linear geometry and anisotropy in molecular polarizability lead to the formation of nematic and/or smectic phases upon heating. The nematic phase is characterized by long-range orientational order of the molecular long axes, while the smectic phase possesses additional one-dimensional positional order, with molecules arranged in layers.
Characterization of Mesomorphic Behavior
The liquid crystalline properties of a compound are typically investigated using two primary techniques:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), are observed as endothermic peaks upon heating and exothermic peaks upon cooling.
-
Polarized Optical Microscopy (POM): This technique allows for the direct observation of the anisotropic textures characteristic of different liquid crystal phases. By observing the sample between crossed polarizers while heating and cooling, one can identify the type of mesophase and its transition temperatures.
Diagram: Workflow for Liquid Crystal Characterization
Caption: A typical workflow for the characterization of liquid crystalline materials.
Predicted Mesomorphic Properties of this compound
Based on studies of similar 4-alkyl-4'-alkynyltolanes, it is anticipated that this compound will exhibit a nematic phase over a specific temperature range. The clearing point (the temperature at which the material becomes an isotropic liquid) is expected to be influenced by the combined length of the alkyl substituents.
Table 1: Predicted Phase Transition Temperatures for this compound (Illustrative)
| Transition | Predicted Temperature Range (°C) |
| Crystal to Nematic | 50 - 70 |
| Nematic to Isotropic | 100 - 120 |
Note: These are hypothetical values based on trends observed in homologous series of tolane liquid crystals. Experimental verification is required.
Potential Application II: Organic Electronics
The extended π-conjugated system of the tolane core in this compound suggests its potential as an organic semiconductor. Such materials are the active components in a variety of organic electronic devices.
Tolane Derivatives in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks of organic electronic circuits. They typically consist of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor. The rigid structure of tolanes can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.[3] The alkyl substituents can further influence the molecular packing and thin-film morphology, which are key factors in device performance.
Photophysical Properties and Luminescence
Many tolane derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence.[4] The emission characteristics are highly dependent on the molecular structure and the solid-state packing. Push-pull systems, where electron-donating and electron-withdrawing groups are attached to the tolane core, can lead to materials with tunable emission wavelengths, making them suitable for applications in OLEDs.[5] While this compound does not have strong push-pull character, its photoluminescence properties in the solid state are worthy of investigation.
Potential Application III: High-Performance Polymers
The ethynyl group in this compound provides a reactive site for polymerization. Polymers derived from this monomer could exhibit high thermal stability and unique optical and electronic properties.
Anionic Polymerization of Ethynyl-Substituted Tolanes
Anionic polymerization is a powerful technique for the controlled polymerization of monomers with electron-withdrawing groups, such as the ethynyl group in tolanes.[6] This method can lead to polymers with well-defined molecular weights and narrow molecular weight distributions. The resulting poly(tolane)s would possess a highly conjugated backbone, which could impart interesting electrical conductivity and nonlinear optical properties.
Experimental Protocol for Anionic Polymerization (Illustrative)
This protocol outlines a general procedure for the anionic polymerization of an ethynyl-substituted tolane.
Materials:
-
This compound (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (quenching agent)
-
Standard Schlenk line and high-vacuum techniques
Procedure:
-
Monomer and Solvent Preparation: Purify the monomer by sublimation or recrystallization. Dry the THF over sodium/benzophenone ketyl and distill under an inert atmosphere.
-
Polymerization Setup: Assemble a flame-dried Schlenk flask under a high-vacuum line.
-
Initiation: Cool the flask to -78 °C (dry ice/acetone bath) and add the purified THF. Add the monomer to the THF. Slowly add a solution of n-BuLi in hexanes dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-2 hours). The progress of the polymerization can be monitored by the disappearance of the monomer via techniques like in-situ IR spectroscopy if available.
-
Termination: Quench the polymerization by the addition of degassed methanol.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Characterization: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum. Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR) to confirm its structure.
Conclusion and Future Outlook
This compound stands as a promising yet underexplored molecule in materials science. Its structural similarity to well-established tolane-based materials strongly suggests its potential in the development of liquid crystals for display technologies, organic semiconductors for flexible electronics, and high-performance polymers with unique optoelectronic properties. The detailed synthetic and characterization protocols provided in this guide are intended to facilitate further research into this exciting compound. Future investigations should focus on elucidating its specific mesomorphic and photophysical properties, exploring its polymerization behavior in detail, and fabricating and testing prototype electronic devices to fully realize its potential in advanced materials applications.
References
-
Fluorinated Tolane Dyads with Alkylene Linkage: Synthesis and Evaluation of Photophysical Characteristics. MDPI. [Link]
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Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. PMC. [Link]
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Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. [Link]
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Charge Transport in Organic Semiconductors. SpringerLink. [Link]
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Charge transport in organic semiconductors. PubMed. [Link]
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Tolane-based luminescent molecules reported in the literature. ResearchGate. [Link]
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New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. PubMed Central. [Link]
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Charge Transport Characteristics in Doped Organic Semiconductors Using Hall Effect. MDPI. [Link]
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Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. ResearchGate. [Link]
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Charge transport in organic semiconductors. Semantic Scholar. [Link]
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Review on Charge Carrier Transport in Inorganic and Organic Semiconductors. MDPI. [Link]
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Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. [Link]
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Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. PMC. [Link]
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This compound With Cas 184161-94-2. LookChem. [Link]
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PHASE TRANSITIONS IN LIQUID CRYSTALS. Calcutta University. [Link]
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An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal. [Link]
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Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]
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The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]
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An In-depth Technical Guide to the Electronic and Optical Properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
This technical guide provides a comprehensive overview of the electronic and optical properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a substituted diarylacetylene. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are interested in the fundamental characteristics and potential applications of this class of molecules. By synthesizing established principles from the study of oligo(p-phenyleneethynylenes) (OPEs) with predictive insights, this guide offers a robust framework for understanding and investigating this specific compound.
Introduction to this compound
This compound, with the chemical formula C₁₈H₁₈ and a molecular weight of 234.34 g/mol , is a member of the tolan family of organic compounds.[1] Its structure is characterized by two phenyl rings linked by an ethynyl (carbon-carbon triple bond) bridge, with methyl and n-propyl substituents at the para positions of the respective rings. This molecular architecture places it within the broader class of oligo(p-phenyleneethynylenes) (OPEs), which are well-regarded for their rigid, linear geometry and highly conjugated π-electron systems. These features are the foundation for their interesting electronic and optical properties, making them promising candidates for applications in molecular electronics, sensing, and as intermediates in the synthesis of more complex organic structures.[1][2][3] The presence of alkyl groups (methyl and propyl) can enhance its solubility in organic solvents and influence its solid-state packing, which are critical parameters for device fabrication and biological applications.[1]
Synthesis and Molecular Structure
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This versatile reaction forms the core ethynyl linkage by coupling a terminal alkyne with an aryl halide.
Synthetic Protocol: Sonogashira Cross-Coupling
A plausible and efficient synthetic route involves the coupling of 4-ethynyltoluene with 1-iodo-4-propylbenzene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Step-by-Step Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-ethynyltoluene (1.0 equivalent), 1-iodo-4-propylbenzene (1.05 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and copper(I) iodide (CuI) (0.04 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of tetrahydrofuran (THF) and a primary or secondary amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a white to light-yellow solid.[1]
Caption: Workflow for the Sonogashira synthesis of the target compound.
Electronic Properties
The electronic properties of this compound are dominated by its extended π-conjugation across the diphenylacetylene core. This conjugation leads to a relatively small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, which is a key determinant of its electronic behavior.
HOMO-LUMO Energy Gap
Computational studies on related OPEs and diphenylacetylene analogs provide a strong basis for predicting the electronic structure of the target molecule.[4][5] The HOMO is typically localized along the π-system of the entire molecule, while the LUMO also shares this delocalization. The presence of the electron-donating alkyl groups (methyl and propyl) is expected to raise the energy of the HOMO level more significantly than the LUMO level, thereby slightly reducing the HOMO-LUMO gap compared to the unsubstituted tolan parent molecule. This smaller energy gap facilitates electronic transitions and is a prerequisite for its optical properties.
Caption: Conceptual energy level diagram showing the HOMO-LUMO gap.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique used to experimentally determine the HOMO and LUMO energy levels.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas to remove oxygen. Scan the potential to measure the oxidation and reduction potentials of the compound.
-
Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation (Eox) and reduction (Ered) potentials, respectively, relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Optical Properties
The optical properties of OPEs, including absorption and fluorescence, are a direct consequence of their electronic structure. They typically exhibit strong absorption in the ultraviolet (UV) region and emit fluorescence in the UV or visible range.
Absorption and Emission Spectra
Based on studies of similar OPEs, this compound is expected to display an absorption spectrum with a maximum (λmax) in the range of 300-350 nm.[2][6][7] This absorption corresponds to the π-π* electronic transition from the HOMO to the LUMO. Following excitation, the molecule is expected to exhibit fluorescence, with an emission spectrum that is a mirror image of the absorption band, but shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield can be sensitive to the solvent environment.[6][7]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Step-by-Step Protocol:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, and methanol) to assess solvatochromic effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Caption: Experimental workflow for optical property characterization.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic and optical properties of molecules like this compound.[5][8]
Computational Workflow
A typical computational study would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).
-
Electronic Structure Calculation: The optimized geometry is used to calculate the energies and spatial distributions of the HOMO and LUMO.
-
Spectra Prediction: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, providing theoretical values for the excitation energies and oscillator strengths of the electronic transitions.
Caption: A standard workflow for computational analysis using DFT.
Summary of Predicted Properties
The following table summarizes the anticipated electronic and optical properties of this compound based on the known characteristics of its molecular class. These values serve as a predictive baseline for experimental verification.
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Formula | C₁₈H₁₈ | Confirmed[1] |
| Molecular Weight | 234.34 g/mol | Confirmed[1] |
| Physical Appearance | White to light-yellow solid | Confirmed[1] |
| HOMO Energy | Relatively high (less negative) | Electron-donating effects of alkyl groups on the π-system. |
| LUMO Energy | Moderately low | Delocalization over the conjugated diphenylacetylene core. |
| HOMO-LUMO Gap | ~3.5 - 4.5 eV | Inferred from computational and experimental data on related OPEs and tolan derivatives.[2][5] |
| UV-Vis Absorption (λmax) | 300 - 350 nm | Characteristic π-π* transition for short OPEs.[6][7] |
| Fluorescence Emission (λem) | 350 - 450 nm | Expected Stokes shift from the absorption maximum. |
| Fluorescence Quantum Yield | Moderate to high in non-polar solvents, potentially lower in water. | Observed behavior in similar cationic OPEs where water can quench fluorescence.[6][7] |
Conclusion
This compound is a prototypical example of a short-chain oligo(p-phenyleneethynylene) whose electronic and optical properties are governed by its highly conjugated diphenylacetylene core. Based on extensive studies of related compounds, it is predicted to be a fluorescent molecule with a significant HOMO-LUMO gap, absorbing in the UV-A region and emitting in the near-UV to violet range. The synthetic and analytical protocols detailed in this guide provide a clear roadmap for its preparation and comprehensive characterization. Further experimental and computational validation of these predicted properties will be invaluable for unlocking its potential in advanced materials and as a molecular building block in medicinal chemistry.
References
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Whitten, D. G., et al. (2011). Synthesis, Self-Assembly, and Photophysical Properties of Cationic Oligo(p-phenyleneethynylene)s. Langmuir, 27(9), 5557-5565. [Link]
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Schill, A. W., et al. (2008). Synthesis, Self-Assembly, and Photophysical Behavior of Oligo Phenylene Ethynylenes: From Molecular to Supramolecular Properties. Langmuir, 24(12), 6347-6351. [Link]
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Li, Y., et al. (2014). Oligo(p-phenyleneethynylene) embedded amphiphiles: synthesis, photophysical properties and self-assembled nanoparticles with high structural stability and photostability for cell imaging. Polymer Chemistry, 5(11), 3649-3657. [Link]
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Whitten, D. G., et al. (2008). Synthesis, Self-Assembly, and Photophysical Behavior of Oligo Phenylene Ethynylenes: From Molecular to Supramolecular Properties. Langmuir, 24(12), 6347-6351. [Link]
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Schill, A. W., et al. (2008). Synthesis, Self-Assembly, and Photophysical Behavior of Oligo Phenylene Ethynylenes: From Molecular to Supramolecular Properties. Scilit. [Link]
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Novitskii, G. O., et al. (2024). Spectral properties of tolan and its supramolecular complexes in solution and silicate hydrogel. Žurnal neorganičeskoj himii, 69(4), 528-536. [Link]
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Alcolea Palafox, M. (1996). Vibrational Spectra and Structure of Diphenylacetilenes. Spectroscopy Letters, 29(2), 241-266. [Link]
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Novitskii, G. O., et al. (2024). Spectral properties of tolan and its supramolecular complexes in solution and silicate hydrogel. Request PDF on ResearchGate. [Link]
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Ali, M. A., & Krishnan, M. S. (2009). Computational studies on cyclic [n]paraphenyleneacetylenes using homodesmotic reactions. Structural Chemistry, 21(3), 583-589. [Link]
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Zhang, B.-S., et al. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. [Link]
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A Technical Guide to the Solubility of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene in Common Organic Solvents
Foreword: Understanding Solubility in the Context of Drug Discovery and Materials Science
In the realms of pharmaceutical development and advanced materials science, the characterization of a molecule's solubility is a cornerstone of its progression from a laboratory curiosity to a viable product. For a compound such as 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a substituted diarylacetylene, understanding its behavior in various organic solvents is paramount. This knowledge informs critical processes ranging from synthesis and purification to formulation and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established chemical principles and experimental best practices. While specific, quantitative solubility data for this exact molecule is not widely published, this guide will equip the research scientist with the necessary framework to predict, measure, and interpret its solubility profile.
Molecular Structure and its Implications for Solubility
This compound is an aromatic compound with a molecular weight of 234.3 g/mol [1]. Its structure, characterized by two phenyl rings linked by an ethynyl bridge and substituted with a methyl and an n-propyl group, dictates its interactions with solvent molecules.
The key structural features influencing its solubility are:
-
Aromatic Rings and Ethynyl Linkage: The extensive π-system of the benzene rings and the alkyne group contribute to London dispersion forces, which are the primary intermolecular interactions for nonpolar molecules[2]. These features suggest good solubility in nonpolar, aromatic solvents.
-
Alkyl Substituents: The methyl and n-propyl groups are nonpolar and increase the compound's lipophilicity[1]. This further enhances its affinity for nonpolar organic solvents.
-
Overall Polarity: The molecule is largely nonpolar. While the ethynyl group can create a slight dipole moment, the overall symmetrical nature of the tolan-like core minimizes strong polar interactions. Consequently, it is expected to be insoluble in polar solvents like water.
The principle of "like dissolves like" is the guiding tenet here: a nonpolar solute will dissolve best in a nonpolar solvent, and a polar solute in a polar solvent[3][4][5]. Based on its structure, this compound is predicted to be readily soluble in nonpolar and weakly polar organic solvents, and poorly soluble in highly polar solvents.
Predicted Solubility Profile
While experimental data is the gold standard, a qualitative prediction of solubility in common organic solvents can be made based on the principles of intermolecular forces.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Strong London dispersion forces and potential π-π stacking interactions between the solute and solvent aromatic rings. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | Solute and solvent interactions are dominated by London dispersion forces. The linear shape of the alkyne may allow for good packing with linear alkanes. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of dispersion forces and weak dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a slight polarity but are dominated by nonpolar characteristics, making them effective solvents for many organic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These solvents are more polar, which may slightly decrease solubility compared to nonpolar solvents. |
| Alcohols | Methanol, Ethanol | Low to Very Low | The strong hydrogen bonding network of alcohols is not effectively disrupted by the nonpolar solute. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | While these are powerful solvents, their high polarity may not be optimal for this nonpolar compound. |
| Aqueous | Water | Insoluble | The nonpolar nature of the molecule prevents it from forming favorable interactions with the highly polar, hydrogen-bonded water molecules. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a vial.
-
Accurately pipette a known volume of the chosen solvent into the vial[6].
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the same temperature for a few hours to let undissolved solids settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility readings.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve (Concentration vs. Instrument Response).
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Controls
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent[7].
-
Purity of Compound and Solvent: Use high-purity materials to avoid interferences and ensure accurate results.
-
Calibration Curve Linearity: The calibration curve should have a high correlation coefficient (R² > 0.99) to ensure accurate quantification.
Visualization of Experimental Workflow and Molecular Interactions
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Dominant Intermolecular Forces in Solution
Caption: Key intermolecular forces in a nonpolar solvent.
Conclusion
The solubility of this compound is fundamentally governed by its nonpolar, aromatic structure. It is predicted to be highly soluble in nonpolar organic solvents such as toluene, hexane, and dichloromethane, with decreasing solubility in more polar solvents. This guide provides a robust, self-validating experimental protocol for the quantitative determination of its solubility, which is essential for its application in research and development. Accurate solubility data will enable rational solvent selection for synthesis, purification, and formulation, thereby accelerating the journey of this compound toward its intended application.
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
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An In-depth Technical Guide to the Thermal Stability of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Abstract
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene is a tolan (diphenylacetylene) derivative with a molecular structure conducive to applications in advanced materials, particularly liquid crystals and organic electronics. The performance, reliability, and operational lifetime of devices incorporating such materials are intrinsically linked to their thermal stability. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, detailing the theoretical underpinnings and practical execution of key analytical techniques. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Aging studies. The focus is on explaining the causality behind experimental choices to ensure the generation of robust, reliable, and interpretable data for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thermal Stability
This compound belongs to the diphenylacetylene class of organic molecules. Its rigid, linear molecular structure, conferred by the central ethynyl bridge, makes it a promising candidate for liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other organic semiconductor applications. In these contexts, materials are often subjected to thermal stress during manufacturing (e.g., annealing) and operation (e.g., Joule heating).
Thermal degradation can lead to:
-
Alteration of Physicochemical Properties: Changes in phase transition temperatures, optical clarity, and electronic characteristics.
-
Device Failure: Catastrophic failure of electronic components due to outgassing, delamination, or changes in morphology.
-
Reduced Operational Lifetime: Gradual degradation of performance over time, a process often accelerated at elevated temperatures.
Therefore, a thorough understanding of the thermal stability profile is not merely an academic exercise but a critical step in material validation and device engineering. This guide provides the necessary protocols to rigorously assess this key performance parameter.
Physicochemical Profile of the Analyte
The molecule's structure, featuring two phenyl rings linked by a triple bond, suggests a high degree of thermal stability. The alkyl substituents (methyl and n-propyl) are the most likely sites for initial thermal decomposition under certain conditions.
Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to build a complete picture of thermal stability. We will focus on three complementary techniques:
-
Thermogravimetric Analysis (TGA): To determine the temperature at which the material begins to decompose by measuring mass loss as a function of temperature.[4]
-
Differential Scanning Calorimetry (DSC): To identify phase transitions (e.g., melting, crystallization, glass transitions) and detect exothermic decomposition events that may not involve mass loss.[5][6]
-
Isothermal Aging: To assess long-term stability under specific, constant temperature conditions, mimicking operational stress.[7]
The logical workflow for a comprehensive analysis is outlined below.
Experimental Protocols
Protocol: Dynamic Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins. This protocol follows the general principles outlined in ASTM E1131.[8]
Expertise & Causality:
-
Atmosphere: We will perform the analysis under both an inert (Nitrogen, N₂) and an oxidative (Air) atmosphere. This is crucial because the degradation mechanism can differ significantly.[4] Decomposition in N₂ is purely thermal (pyrolysis), while decomposition in air involves oxidation, which often occurs at lower temperatures.
-
Heating Rate: A rate of 10 °C/min is chosen as a standard.[8] It provides a good balance between resolution and experimental time. Faster rates can shift the apparent decomposition temperature to higher values, while slower rates can broaden the decomposition profile.
-
Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly.[8][9]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials as per the manufacturer's guidelines.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, tared alumina crucible.[9] Record the exact mass.
-
Loading: Place the crucible onto the TGA's microbalance.
-
Atmosphere Purge: Seal the furnace and purge with the selected gas (N₂ or Air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable and pure atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[10]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset decomposition temperature (Td), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss step. The 5% mass loss temperature (Td5%) is also a common and valuable metric.
-
Calculate the residual mass at the end of the experiment.
-
-
Repeat: Run the experiment in triplicate for each atmosphere to ensure reproducibility.
Data Presentation: Representative TGA Results
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Justification |
| Onset Td (Tangent) | ~385 °C | ~360 °C | Oxidation in air provides a lower-energy degradation pathway. |
| Td5% (5% Mass Loss) | ~392 °C | ~368 °C | Confirms accelerated degradation in an oxidative environment. |
| Residual Mass @ 600 °C | ~15% | < 1% | In N₂, pyrolysis can form stable carbonaceous char. In air, oxidative combustion is more complete. |
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point (Tm) and any other phase transitions, as well as to detect potential exothermic decomposition events. DSC is a highly effective tool for studying the phase transitions of liquid crystals.[5][6][11]
Expertise & Causality:
-
Hermetically Sealed Pans: Using hermetically sealed aluminum pans prevents mass loss from sublimation or early-stage decomposition, which would otherwise create artifacts in the heat flow signal.
-
Heating/Cooling Cycles: Performing at least two heating cycles is critical. The first cycle erases the sample's prior thermal history. The second heating cycle provides data on the intrinsic material properties. The cooling cycle reveals crystallization behavior.
-
Inert Atmosphere: A nitrogen purge is used to prevent oxidative side reactions that could interfere with the measurement of thermal transitions.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Loading: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
First Heat: Ramp from 25 °C to a temperature approximately 20-30 °C above the suspected melting point (e.g., 150 °C) at 10 °C/min.
-
Cool: Cool the sample from 150 °C down to 25 °C at 10 °C/min.
-
Second Heat: Ramp from 25 °C to a temperature just below the onset of decomposition as determined by TGA (e.g., 350 °C) at 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Analysis:
-
Plot heat flow versus temperature for all segments.
-
From the second heating scan, determine the peak temperature of any endothermic events (e.g., melting point, Tm) and the onset of any large, sharp exothermic events, which indicate decomposition.
-
Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.
-
Data Presentation: Representative DSC Results (2nd Heating Cycle)
| Parameter | Value | Interpretation |
| Melting Point (Tm) | ~115 °C | Sharp endotherm indicating a crystalline solid to liquid (or liquid crystal) transition. |
| Enthalpy of Fusion (ΔHf) | ~25 J/g | Provides information on the degree of crystallinity. |
| Decomposition Exotherm | Onset ~380 °C | A sharp, irreversible exotherm confirms decomposition, corroborating TGA data. |
Protocol: Isothermal Aging Study
Objective: To evaluate the stability of the material over an extended period at a constant, elevated temperature below its dynamic decomposition point. This simulates long-term operational stress.
Expertise & Causality:
-
Temperature Selection: Temperatures are chosen based on TGA data. A common approach is to select temperatures at which the material shows negligible (<0.5%) mass loss in the dynamic TGA scan (e.g., 200 °C, 225 °C, 250 °C). This allows for the study of slower degradation kinetics.
-
Inert Atmosphere: The study is conducted in a controlled N₂ environment to isolate thermal degradation from oxidation, which is often the primary concern for encapsulated organic electronic devices.
-
Post-Aging Analysis: Analyzing the samples after aging using techniques like HPLC (for purity) and DSC (for thermal properties) provides quantitative data on the extent of degradation.
Step-by-Step Methodology:
-
Sample Preparation: Place several accurately weighed samples (10-20 mg each) into individual glass vials.
-
Aging Environment: Place the open vials into a programmable oven with a continuous nitrogen purge.
-
Isothermal Program: Heat the oven to the target temperature (e.g., 225 °C) and hold for an extended period (e.g., 100, 250, 500 hours).
-
Sampling: At each time point (100h, 250h, 500h), remove one vial from the oven.
-
Post-Aging Characterization:
-
Purity Analysis (HPLC): Dissolve a known quantity of the aged sample in a suitable solvent (e.g., acetonitrile) and analyze by High-Performance Liquid Chromatography to quantify the remaining parent compound and identify any degradation products.
-
Thermal Analysis (DSC): Run a DSC scan on the aged sample to check for any changes in melting point or enthalpy of fusion, which can indicate degradation or morphological changes.
-
Proposed Degradation Pathway
Based on the structure of tolan derivatives, a plausible thermal degradation mechanism involves the homolytic cleavage of the weakest bonds. In this molecule, the benzylic C-H bonds on the methyl and propyl groups are susceptible to radical formation. A potential pathway could be initiated by the cleavage at the propyl chain, followed by a series of radical reactions.
Conclusion
The thermal stability of this compound is a multifaceted property that must be evaluated using a combination of analytical techniques. The protocols detailed in this guide—TGA for determining decomposition thresholds, DSC for phase behavior, and isothermal aging for long-term reliability—provide a robust framework for a comprehensive assessment. The data suggest that the compound is highly stable, with a decomposition onset well above 350 °C in both inert and oxidative atmospheres, making it a suitable candidate for applications requiring high thermal robustness. However, long-term aging studies are essential to fully qualify the material for specific device lifetimes and operational conditions.
References
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Differential scanning calorimetry. Wikipedia. Available from: [Link]
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing. Available from: [Link]
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A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available from: [Link]
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Protocol Thermogravimetric Analysis (TGA). EPFL. Available from: [Link]
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Thermogravimetric Analysis (TGA) Testing of Materials. Applus+ DatapointLabs. Available from: [Link]
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Isothermal Aging Effects on the Thermal reliability Performance of Lead-Free Solder Joints. IEEE Xplore. Available from: [Link]
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Discovery and history of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
An in-depth technical guide on the synthesis, characterization, and potential applications of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This document provides researchers, scientists, and drug development professionals with a comprehensive overview grounded in established chemical principles.
Introduction: The Tolan Structural Motif
This compound belongs to the tolan, or diphenylacetylene, class of organic compounds. This molecular architecture is characterized by two phenyl rings linked by an acetylene (ethyne) bridge. The rigid, linear geometry of the tolan core makes these molecules exceptionally useful as building blocks in materials science. Their unique electronic and physical properties are highly tunable through substitution on the terminal phenyl rings.
The specific compound, featuring a methyl group on one ring and an n-propyl group on the other, is an example of an asymmetrically substituted tolan. Such substitutions are strategically employed to modulate properties like mesophase behavior in liquid crystals, fluorescence quantum yields in organic light-emitting diodes (OLEDs), or binding affinity in medicinal chemistry. This guide will focus on the synthetic pathways, analytical validation, and prospective utility of this molecule, framed within the broader context of tolan chemistry.
Retrosynthetic Analysis and Strategic Approach
The most direct and widely adopted method for constructing the tolan core is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Our retrosynthetic analysis, therefore, disconnects the molecule at the acetylene-aryl bond, yielding two primary precursors: a terminal alkyne and an aryl halide.
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene via Sonogashira Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylalkyne of significant interest in materials science and pharmaceutical development.[1][2][3] The protocol herein details the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][4][5] This application note is designed to offer both a step-by-step experimental procedure and a deep dive into the mechanistic rationale and critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, has become an indispensable tool in organic synthesis for the construction of C(sp²)-C(sp) bonds.[1][6] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[4][5][7] The mild reaction conditions and high tolerance for various functional groups have led to its widespread use in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][2][4][7]
The target molecule, this compound, is a diarylalkyne. Such structures are key building blocks in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of pharmacologically active compounds.[3][8] The protocol described herein provides a reliable method for its synthesis on a laboratory scale.
Reaction Scheme
The synthesis of this compound is achieved by the Sonogashira coupling of 4-iodotoluene and 1-ethynyl-4-propylbenzene.
Mechanistic Overview
While the exact mechanism of the Sonogashira coupling is still a subject of detailed study, it is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodotoluene) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (1-ethynyl-4-propylbenzene).
-
Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[6] This activated species is then ready for transmetalation to the palladium center.
The cooperative action of both catalysts allows the reaction to proceed under mild conditions.[6]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Iodotoluene | C₇H₇I | 218.04 | 1.0 | 1.0 |
| 1-Ethynyl-4-propylbenzene | C₁₁H₁₂ | 144.21 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 10 mL | - |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
4-Iodotoluene is a skin and eye irritant.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Anhydrous solvents are flammable and moisture-sensitive.
-
It is important to be aware of potential exotherms, especially during the initial stages of the reaction.[10]
Reaction Setup and Procedure
The following workflow outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive flow of inert gas, add 4-iodotoluene (218 mg, 1.0 mmol) and 10 mL of anhydrous toluene.
-
Solvent and Base: Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture.
-
Alkyne Addition: Finally, add 1-ethynyl-4-propylbenzene (173 mg, 1.2 mmol) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
The crude product is purified by column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) is typically effective.
-
Fraction Collection: Collect the fractions containing the desired product, which can be identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a freshly opened bottle or a different batch. |
| Insufficiently inert atmosphere | Improve the degassing procedure. Ensure all glassware is properly dried and the inert gas is of high purity. Oxygen can lead to unwanted side reactions like alkyne homocoupling. | |
| Impure reagents or solvents | Use freshly distilled or anhydrous grade solvents. Ensure the purity of the starting materials. | |
| Formation of alkyne homocoupling (Glaser coupling) byproduct | Presence of oxygen | Rigorously exclude oxygen from the reaction. |
| High concentration of copper catalyst | Reduce the amount of copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be considered.[4] | |
| Difficulty in purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
| Presence of phosphine oxide byproducts | These can often be removed by careful column chromatography or by washing the crude product with a suitable solvent. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via a palladium and copper co-catalyzed Sonogashira coupling reaction. By carefully following the outlined procedures and paying attention to the critical parameters discussed, researchers can reliably synthesize this valuable diarylalkyne for a variety of applications in materials science and drug discovery. The provided mechanistic insights and troubleshooting guide further equip scientists to optimize the reaction for their specific needs.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
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Golden. Sonogashira coupling. [Link]
-
ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Reddit. Sonogashira workup. [Link]
-
ResearchGate. Synthesis of Diarylethynes via Sonogashira cross coupling.. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.. [Link]
-
ChemSynthesis. 1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene. [Link]
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Application Notes & Protocols: 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene as a Precursor for Nematic Liquid Crystal Formulations
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the use of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2) as a precursor in the formulation of nematic liquid crystals. Tolan-based compounds, characterized by a diphenylacetylene core, are of significant interest due to their high birefringence, low viscosity, and wide nematic temperature ranges, making them ideal components for advanced electro-optical applications.[1][2][3] This guide details the synthesis via Sonogashira coupling, purification, and rigorous characterization of the title compound. Furthermore, it provides step-by-step protocols for analyzing its mesomorphic properties and for its application in formulating a guest-host nematic mixture.
Introduction: The Role of Tolan Derivatives in Liquid Crystal Technology
Tolan (diphenylacetylene) and its derivatives form a critical class of calamitic (rod-shaped) liquid crystals. Their rigid, linear molecular structure, conferred by the carbon-carbon triple bond, is fundamental to the formation of orientationally ordered mesophases.[1] The key advantages of incorporating tolan-type molecules like this compound into liquid crystal mixtures include:
-
High Birefringence (Δn): The extended π-conjugation along the molecular axis results in significant optical anisotropy, a crucial property for manipulating the phase of transmitted light in display and photonic devices.[3]
-
Wide Nematic Range: Tolan derivatives can elevate the clearing point (the transition from nematic to isotropic liquid, N-I) of liquid crystal mixtures, thereby broadening the operational temperature range.[2]
-
Low Viscosity: The linear structure generally allows for lower rotational viscosity compared to bulkier mesogens, leading to faster switching times in electro-optical devices.
This compound is an unsymmetrical tolan derivative. The terminal methyl and n-propyl groups are strategically chosen to modulate the melting point and influence the packing efficiency within the liquid crystalline phase, making it a versatile component for tuning the properties of nematic mixtures.
Material Properties and Specifications
The physical and chemical properties of the title compound are summarized below. These values are critical for reaction setup, purification, and formulation calculations.
| Property | Value | Source |
| CAS Number | 184161-94-2 | |
| Molecular Formula | C₁₈H₁₈ | |
| Molecular Weight | 234.34 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to light yellow solid | [4] |
| Purity (Typical) | >99.5% (after purification) | N/A |
Health and Safety Precautions
Appropriate safety measures must be employed when handling the precursor, reagents, and solvents involved in the synthesis and application protocols.
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[5]
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Solvents (Toluene, Triethylamine): Are flammable and can cause irritation. Keep away from ignition sources.[6]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and direct sunlight.[7]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Synthesis Protocol: Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing tolan derivatives is the Sonogashira cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[10]
Rationale Behind Component Selection
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is used. The palladium complex facilitates the oxidative addition to the aryl halide, while the copper acetylide intermediate enhances the rate of the coupling reaction, allowing for milder reaction conditions.[9]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves a dual purpose: to deprotonate the terminal alkyne, forming the reactive acetylide, and to scavenge the hydrogen halide (HX) byproduct generated during the reaction.[11]
-
Solvent: A non-polar aprotic solvent like toluene or THF is typically used to dissolve the reactants and facilitate the reaction while remaining inert to the catalytic cycle.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodotoluene (1.0 eq), 1-ethynyl-4-propylbenzene (1.05 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[9]
-
Solvent and Base Addition: Add anhydrous toluene (approx. 10 mL per mmol of aryl halide) followed by anhydrous triethylamine (3.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-8 hours).
-
Quenching and Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude solid by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexane or a hexane/dichloromethane gradient.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield a highly pure crystalline solid.
-
Structural and Thermal Characterization
Rigorous characterization is a self-validating step to confirm the identity, purity, and liquid crystalline properties of the synthesized compound.
Characterization Workflow
Caption: Logic flow for comprehensive material characterization.
Protocol for Structural Elucidation
-
¹H and ¹³C NMR Spectroscopy: Dissolve ~10 mg of the product in CDCl₃. The ¹H NMR should show characteristic peaks for the aromatic protons and the aliphatic methyl and propyl groups. The ¹³C NMR will confirm the presence of the alkyne carbons (typically δ 80-95 ppm) and the total number of unique carbon environments.
-
FT-IR Spectroscopy: Acquire a spectrum of the solid product. Look for a characteristic C≡C stretch (a weak band around 2200-2230 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹).
-
Mass Spectrometry (MS): Use GC-MS or ESI-MS to confirm the molecular weight. The molecular ion peak [M]⁺ should correspond to 234.34.
Protocol for Liquid Crystal Phase Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle at a ramp rate of 5-10 °C/min under a nitrogen atmosphere.
-
The first heating scan reveals the initial thermal behavior. The cooling scan and second heating scan are used to identify reversible phase transitions.[12]
-
Identify the melting point (Crystal to Nematic or Isotropic) and the clearing point (Nematic to Isotropic) from the endothermic peaks on the second heating scan.
-
-
Polarized Optical Microscopy (POM) with Hot Stage:
-
Place a small amount of the sample on a glass slide and cover with a coverslip.
-
Heat the sample on a calibrated hot stage to its isotropic phase (above the clearing point determined by DSC).
-
Slowly cool the sample while observing it through crossed polarizers.
-
The appearance of a birefringent, mobile texture (e.g., a threaded or schlieren texture) upon cooling from the isotropic phase confirms the presence of a nematic phase.[13]
-
Correlate the temperatures of texture changes with the transition peaks observed in the DSC thermogram.
-
Application Protocol: Formulation of a Nematic Mixture
This protocol describes how to use this compound as a dopant to modify the properties of a commercial nematic liquid crystal host.
Objective
To create a 10 wt% mixture of the synthesized tolan in a host nematic liquid crystal (e.g., E7 from Merck) and evaluate the change in the clearing point (N-I transition temperature).
Materials
-
Synthesized and purified this compound.
-
Nematic host (e.g., E7).
-
Volatile solvent (e.g., dichloromethane, DCM).
-
Small glass vial.
-
Vortex mixer and ultrasonic bath.
Procedure
-
Weighing: Accurately weigh 90 mg of the nematic host and 10 mg of the synthesized tolan derivative into a clean glass vial.
-
Dissolution: Add a minimal amount of DCM (~0.5 mL) to completely dissolve both components.
-
Homogenization: Gently vortex the mixture for 1 minute, followed by sonication for 5 minutes to ensure a perfectly homogeneous solution.
-
Solvent Removal: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below any phase transition temperature of the LC components (~45 °C for DCM) until the solvent is completely removed and the weight is constant.
-
Characterization of the Mixture:
-
Determine the clearing point of the new mixture using DSC and POM as described in Section 5.3.
-
Compare the new clearing point to that of the pure E7 host. The tolan derivative is expected to increase the N-I transition temperature.[3]
-
References
-
Mishra, K. K., Dubey, S. K., & Mani, S. A. (2017). Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. Journal of Molecular Liquids. [Link]
-
Abdo-Sánchez, E., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. Materials (Basel). [Link]
-
Abdo-Sánchez, E., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. ResearchGate. [Link]
-
Oreate AI. (2023). Understanding Tolan: The Unsung Hero of Liquid Crystal Technology. Oreate AI Blog. [Link]
-
Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement. [Link]
-
Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Universidad de Granada. [Link]
-
Hassan, Z., & Khan, A. (2018). Liquid Crystals. ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Unilong. (n.d.). This compound With Cas 184161-94-2. Unilong. [Link]
-
Gevorgyan, A., et al. (2019). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]
-
Wang, C-T., et al. (2019). Cyano terminated tolane compounds for polymer dispersed liquid crystal application. ResearchGate. [Link]
- Goto, Y., et al. (1988). Tolan derivative and liquid crystal composition containing the same.
- Lee, S. H., et al. (1997). Tolan compound and liquid crystal composition containing the same.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene. Ningbo Inno Pharmchem. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem. [Link]
-
He, M., et al. (2011). New Tolan-type Liquid Crystals with 1, 3-Dithiane Ring. ResearchGate. [Link]
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Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene via Sonogashira Coupling
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylalkyne with potential applications in materials science and as an intermediate in organic synthesis. The core of this procedure is the Sonogashira cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis.
Introduction and Scientific Context
This compound is an aromatic compound characterized by a tolyl group and a 4-n-propylphenyl group linked by an ethynyl bridge.[4] Molecules with this diarylalkyne scaffold are of significant interest due to their rigid, linear structure, which can impart useful photophysical or liquid crystalline properties. The presence of the methyl and n-propyl groups enhances the compound's lipophilicity, a feature that can be crucial for its interaction with biological systems or its solubility in organic media.[4]
The Sonogashira coupling is the premier method for synthesizing such compounds.[2] It is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[1][5] The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in modern organic synthesis.[6]
This protocol will detail the synthesis of the target molecule from 4-iodotoluene and 1-ethynyl-4-propylbenzene.
Reaction Scheme:
Figure 1. Sonogashira coupling of 4-iodotoluene with 1-ethynyl-4-propylbenzene.
The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle
The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-iodotoluene). This forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne (1-ethynyl-4-propylbenzene) reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide intermediate.[3]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation. This regenerates the copper(I) catalyst.
-
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the C-C bond of the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 5 mmol scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Amount (mmol) | Mass/Volume | Purity |
| 4-Iodotoluene | 624-31-7 | 218.04 g/mol | 5.0 | 1.09 g | ≥98% |
| 1-Ethynyl-4-propylbenzene | 71699-27-9 | 144.22 g/mol | 5.5 | 0.80 g (0.9 mL) | ≥97% |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol | 0.05 (1 mol%) | 35 mg | 98% |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.10 (2 mol%) | 19 mg | ≥98% |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | - | 25 mL | ≥99.5%, anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | - | 25 mL | ≥99.9%, anhydrous |
| Silica Gel | 63231-67-4 | - | - | As needed | 230-400 mesh |
| Hexane | 110-54-3 | - | - | As needed | HPLC Grade |
| Ethyl Acetate | 141-78-6 | - | - | As needed | HPLC Grade |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet
-
Septa and needles
-
Heating mantle with temperature controller
-
Glass funnels and beakers
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel on aluminum)
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Inert Atmosphere: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar and a condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-iodotoluene (1.09 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.10 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (25 mL) and anhydrous triethylamine (25 mL) to the flask via syringe.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure all solids are dissolved or well-suspended. The mixture should appear as a pale yellow suspension.
Reaction Execution:
-
Alkyne Addition: Slowly add 1-ethynyl-4-propylbenzene (0.80 g, 5.5 mmol) to the stirring mixture via syringe over 5 minutes.
-
Heating: Heat the reaction mixture to 60 °C using the heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) mobile phase. The disappearance of the 4-iodotoluene spot indicates reaction completion. The reaction is typically complete within 4-6 hours.
Work-up and Purification:
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A salt (triethylammonium iodide) will have precipitated. Dilute the mixture with diethyl ether (50 mL) and filter through a pad of celite to remove the salts and catalyst residues.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Packing: Pack the column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.
-
Elution: Elute the column with pure hexane. The product is non-polar and should elute relatively quickly. Collect the fractions containing the desired product as identified by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to light yellow solid.[4][7]
Characterization
-
Yield: Calculate the percentage yield based on the limiting reagent (4-iodotoluene). A typical yield for this reaction is in the range of 80-95%.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight (Expected: 234.34 g/mol ) and purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.0-7.6 ppm), a singlet for the methyl group (δ ~2.4 ppm), and signals for the n-propyl group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the benzylic CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the quaternary alkyne carbons (δ ~88-92 ppm), aromatic carbons, and the aliphatic carbons of the methyl and propyl groups.
-
Safety and Handling
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle only in a fume hood.
-
Solvents like THF, hexane, and ethyl acetate are highly flammable. Keep away from ignition sources.[7]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
This compound With Cas 184161-94-2 - AHH Chemical. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Sonogashira coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
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Application Notes and Protocols for Thin-Film Deposition of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Abstract
This document provides a comprehensive guide to the thin-film deposition of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (MPEB), a tolane derivative with potential applications in organic electronics and liquid crystal technologies. These detailed application notes and protocols are designed for researchers, scientists, and professionals in drug development and materials science. This guide covers two primary deposition techniques: Physical Vapor Deposition (PVD) and Spin Coating. Each section offers in-depth scientific explanations for experimental choices, step-by-step protocols, and methods for the characterization of the resulting thin films.
Introduction to this compound (MPEB)
This compound is a small organic molecule belonging to the tolane class of compounds, which are characterized by a diarylacetylene core.[1] Its rigid, linear structure, arising from the ethynyl linkage, and the presence of terminal alkyl groups suggest its potential for forming ordered molecular assemblies, a desirable characteristic for applications in organic semiconductors and liquid crystal displays.[2] The molecular structure of MPEB is presented in Figure 1.
Chemical Structure:
Caption: Workflow for Physical Vapor Deposition of MPEB.
Protocol 4.1: Thermal Evaporation of MPEB
-
Source Preparation: Place a small amount (e.g., 10-20 mg) of MPEB powder into a suitable evaporation source, such as a tantalum or tungsten boat.
-
Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Pump Down: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Deposition:
-
Slowly increase the current to the evaporation source to heat the MPEB.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical starting point for the evaporation temperature can be estimated to be in the range of 150-250 °C, based on the boiling point. The exact temperature should be optimized to achieve a stable deposition rate.
-
A recommended initial deposition rate is 0.1-0.5 Å/s to promote ordered film growth.
-
The substrate temperature can be varied (e.g., from room temperature to 100 °C) to study its effect on film morphology and crystallinity.
-
-
Cool Down and Venting: Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation source. Allow the chamber to cool down before venting with an inert gas like nitrogen.
Solution-Based Deposition: Spin Coating of MPEB
Spin coating is a rapid and cost-effective technique for depositing thin films from solution. [3]It is particularly well-suited for screening new materials and for applications where large-area coverage is not a primary requirement.
Scientific Principles
The spin coating process consists of four main stages: [4]
-
Deposition: A small volume of the MPEB solution is dispensed onto the center of the substrate.
-
Spin-up: The substrate is rapidly accelerated to a set rotation speed, causing the solution to spread radially.
-
Spin-off: Excess solution is thrown off the edge of the substrate, and the film thins.
-
Evaporation: The solvent evaporates, leaving behind a solid thin film.
The final film thickness is primarily determined by the solution viscosity and the spin speed. Higher spin speeds and lower solution concentrations generally result in thinner films. [3]The choice of solvent is critical; it must dissolve MPEB and have appropriate volatility to allow for uniform film formation. Given that tolane derivatives with branched alkyl chains tend to have better solubility, aromatic solvents are a good starting point. [2]
Spin Coating Workflow Diagram
Caption: Workflow for Spin Coating of MPEB.
Protocol 5.1: Spin Coating of MPEB
-
Solution Preparation:
-
Prepare a solution of MPEB in a suitable organic solvent. Good starting points for solvents include toluene, chloroform, or chlorobenzene.
-
Initial concentrations to explore range from 1 to 10 mg/mL. The optimal concentration will depend on the desired film thickness and the solubility of MPEB in the chosen solvent.
-
Gently heat the solution (e.g., to 40-60 °C) to aid dissolution if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the MPEB solution onto the center of the substrate (e.g., 50-100 µL).
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spread): 500 rpm for 5-10 seconds.
-
Step 2 (Thinning): 1000-4000 rpm for 30-60 seconds. The final spin speed should be adjusted to achieve the desired film thickness.
-
-
-
Post-Deposition Annealing (Optional):
-
To improve film crystallinity and molecular ordering, the deposited film can be annealed on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Annealing temperatures should be below the melting point of MPEB. A starting point could be in the range of 80-120 °C for 10-30 minutes.
-
Characterization of MPEB Thin Films
A comprehensive characterization of the deposited thin films is essential to understand the structure-property relationships.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| X-Ray Diffraction (XRD) | Crystallinity, molecular orientation, and packing. |
| UV-Vis Spectroscopy | Optical absorption properties and estimation of the optical bandgap. |
| Photoluminescence Spectroscopy | Emission properties and information on electronic transitions. |
| Ellipsometry | Film thickness and refractive index. |
| Electrical Characterization | (For device structures) Carrier mobility, on/off ratio, and conductivity. |
Workflow for Film Characterization
Caption: Workflow for the characterization of MPEB thin films.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| PVD: Inconsistent deposition rate | Poor thermal contact of source material; Temperature fluctuations. | Ensure the source material is evenly distributed in the crucible; Use a PID controller for the power supply. |
| PVD: Film peeling or poor adhesion | Substrate contamination; High film stress. | Improve substrate cleaning protocol; Decrease deposition rate. |
| Spin Coating: "Comet tail" defects | Particulate contamination in the solution. | Filter the solution immediately before use. |
| Spin Coating: Non-uniform film thickness | Insufficient solution volume; Inappropriate spin speed/acceleration. | Increase the dispensed volume; Optimize the spin coating program. |
| General: Hazy or opaque film | Poor solubility; Aggregation during deposition. | For spin coating, try a different solvent or lower the concentration. For PVD, adjust the substrate temperature. |
Safety Precautions
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents before use. [5][6]* High-vacuum equipment and high-temperature sources should be operated by trained personnel only.
References
-
Chemsrc. (2025). 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene. Retrieved from [Link]
-
Unilong. (n.d.). This compound With Cas 184161-94-2. Retrieved from [Link]
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Brewer Science. (n.d.). Spin Coating Theory. Retrieved from [Link]
-
Wikipedia. (n.d.). Spin coating. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Spin Coating?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Retrieved from [Link]
-
Korvus Technology. (n.d.). Low-Temperature Thermal Evaporation of Organic Materials. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-propyl- (CAS 1074-55-1). Retrieved from [Link]
-
NOVA Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of spin coating parameters on surface roughness of thin film. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Modeling and the main stages of spin coating process: A review. Retrieved from [Link]
-
European Patent Office. (2004). Tolane derivatives and liquid crystalline medium. Retrieved from [Link]
-
Soft Matter. (2020). Temperature-induced liquid crystal microdroplet formation in a partially miscible liquid mixture. Retrieved from [Link]
-
PubMed. (2008). Solubility of C60 in solvent mixtures. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]
-
PMC - NIH. (2025). Phase Behavior of Light-Responsive Lyotropic Liquid Crystals for Molecular Solar Thermal Energy Storage. Retrieved from [Link]
-
Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Liquid Crystals Phase Transitions and AC-Calorimetry. Retrieved from [Link]
-
OAE Publishing Inc. (2025). Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. Retrieved from [Link]
-
PMC - NIH. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. Retrieved from [Link]
Sources
Application Note: A Validated Protocol for Determining the Fluorescence Quantum Yield of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Abstract
This application note provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield (ΦF) of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. The methodology is based on the optically dilute comparative method, a robust technique that relates the fluorescence of a sample to a well-characterized standard. We detail the causality behind critical experimental choices, from standard selection and solvent effects to data validation, ensuring a scientifically sound and reproducible workflow. This guide is intended for researchers in materials science, photochemistry, and drug development who require precise characterization of novel fluorophores.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a paramount photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2]. A high quantum yield is often a desirable characteristic for applications such as bio-imaging, organic light-emitting diodes (OLEDs), and fluorescent probes.
This compound, a diarylacetylene derivative (CAS 184161-94-2), belongs to a class of compounds often explored for their potential in liquid crystals and as organic synthesis intermediates[3]. Characterizing its emissive properties, particularly its ΦF, is crucial for evaluating its suitability for advanced photonic applications. This protocol outlines the relative method for determining ΦF, which offers a balance of accuracy and accessibility for most analytical laboratories[4][5].
Principle of the Comparative Method
The most reliable and commonly used method for determining ΦF in a research setting is the comparative method, as detailed by Williams et al.[5]. This technique relies on a fluorescent standard with a known and well-documented quantum yield (ΦST). The core principle is that under optically dilute conditions (typically Absorbance < 0.1), the number of photons absorbed is directly proportional to the absorbance. By comparing the integrated fluorescence intensity of the unknown sample (X) to that of the standard (ST) under identical excitation conditions, the quantum yield of the unknown (ΦX) can be calculated[1][5].
The relationship is expressed by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦX and ΦST are the fluorescence quantum yields of the sample and standard, respectively.
-
GradX and GradST are the gradients (slopes) from the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard. Plotting a series of concentrations is superior to a single-point measurement as it confirms the absence of concentration-dependent quenching effects and validates the linearity of the response[6].
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. The refractive index term is a critical correction factor that accounts for the differences in the solid angle of emission collection at the cuvette-air interface when different solvents are used[1][7].
The logical flow of this method is visualized in the diagram below.
Figure 1: Logical workflow for the comparative quantum yield measurement.
Materials and Instrumentation
Reagents and Chemicals
-
Analyte: this compound (CAS: 184161-94-2), >98% purity.
-
Solvent for Analyte: Spectroscopic grade cyclohexane (η = 1.4262). Causality: Cyclohexane is a non-polar, non-fluorescent solvent, appropriate for the hydrophobic nature of the analyte, minimizing solvent-solute interactions that could alter the quantum yield[2][8].
-
Quantum Yield Standard: Quinine sulfate dihydrate (ACS grade). Prepare in 0.1 M perchloric acid (HClO4). Causality: Quinine sulfate in 0.1 M HClO4 is a well-established and stable standard with a widely accepted quantum yield of 0.60[9]. Its absorption around 350 nm is suitable for exciting many aromatic compounds. The use of perchloric acid is recommended over sulfuric acid to avoid temperature-dependent variations in the quantum yield[9].
-
Solvent for Standard: 0.1 M Perchloric acid (η = 1.333). Prepare using 18.2 MΩ·cm ultrapure water and trace-metal grade HClO4.
Recommended Quantum Yield Standards
The choice of standard is critical and should ideally have absorption and emission spectra that overlap with the sample to minimize wavelength-dependent instrumental errors[7][10].
| Standard | Solvent | Excitation (nm) | Emission Range (nm) | Quantum Yield (ΦF) | Refractive Index (η) |
| Quinine Sulfate | 0.1 M HClO4 | ~350 | 400 - 600 | 0.60 | 1.333 |
| Perylene | Cyclohexane | ~410 | 420 - 550 | 0.94[11] | 1.426 |
| Perylene-diimide | Toluene | ~490 | 500 - 650 | 0.97[12] | 1.496 |
Instrumentation
-
UV-Vis Spectrophotometer: Capable of measurements with a spectral bandwidth of ≤ 2 nm.
-
Spectrofluorometer: Equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector. Crucially, the instrument must be configured to produce spectrally corrected emission data.
-
Cuvettes: Matched 1 cm path length quartz fluorescence cuvettes.
-
Glassware: Class A volumetric flasks and micropipettes for accurate solution preparation.
Detailed Experimental Protocol
This protocol follows a systematic workflow to ensure data integrity and reproducibility.
Figure 2: Step-by-step experimental workflow for quantum yield determination.
Step 1: Preparation of Stock Solutions
-
MPEB Stock (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in spectroscopic grade cyclohexane in a Class A volumetric flask to achieve a final concentration of 1 mM.
-
Quinine Sulfate Stock (0.1 mM): Accurately weigh quinine sulfate dihydrate and dissolve it in 0.1 M HClO4 in a Class A volumetric flask. Note: Store this solution in the dark to prevent photodecomposition.
Step 2: Preparation of Working Dilutions
-
From the stock solutions, prepare a series of 5-6 dilutions of both the MPEB and quinine sulfate in their respective solvents.
-
The target concentrations should yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength. This range is critical to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield[1][10].
Step 3: Absorbance Measurements
-
Set the excitation wavelength (λex) for your experiment. A good starting point is the absorbance maximum (λmax) of the sample. For this protocol, we will use λex = 350 nm , which is a common excitation wavelength for quinine sulfate.
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of MPEB and quinine sulfate. Use the respective pure solvents (cyclohexane and 0.1 M HClO4) as the blank reference.
-
Record the absorbance value at λex = 350 nm for each solution.
Step 4: Fluorescence Measurements
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 350 nm.
-
Set the excitation and emission slit widths. A typical starting point is 5 nm for both. These settings must not be changed throughout the entire experiment for both the standard and the sample. [5][10]
-
Ensure the instrument's software is set to apply the appropriate spectral correction factors to the emission data.
-
-
Data Acquisition:
-
For each dilution (from most dilute to most concentrated), record the fluorescence emission spectrum. For the quinine sulfate standard, scan from 370 nm to 700 nm. For the MPEB sample, determine an appropriate emission range based on a preliminary scan.
-
After measuring the samples, record the emission spectrum of the pure solvent blanks (cyclohexane and 0.1 M HClO4) using the same instrument settings. This is necessary to subtract background signals, including Raman scattering from the solvent[1].
-
Step 5: Data Processing and Analysis
-
Spectral Correction & Integration:
-
Subtract the corresponding solvent blank spectrum from each sample's emission spectrum.
-
Calculate the integrated fluorescence intensity (the area under the curve) for each blank-subtracted emission spectrum.
-
-
Data Plotting:
-
Create two separate plots:
-
For MPEB: Integrated fluorescence intensity vs. Absorbance at 350 nm.
-
For Quinine Sulfate: Integrated fluorescence intensity vs. Absorbance at 350 nm.
-
-
Perform a linear regression for each dataset. The resulting plot should be highly linear (R² > 0.99) and pass through the origin. A deviation from linearity may indicate inner filter effects or concentration quenching, suggesting the need for more dilute solutions.
-
Step 6: Quantum Yield Calculation
-
From the linear regression, obtain the gradient (slope) for both the sample (GradX) and the standard (GradST).
-
Use the primary equation to calculate the quantum yield of MPEB (ΦX).
Example Calculation Data:
| Parameter | Quinine Sulfate (Standard) | MPEB (Sample) |
| Known Quantum Yield (ΦST) | 0.60 | - |
| Solvent Refractive Index (η) | 1.333 | 1.426 |
| Gradient from Plot (Grad) | GradST = 5.2 x 107 | GradX = 6.9 x 107 |
Calculation: ΦX = 0.60 * (6.9 x 107 / 5.2 x 107) * (1.426² / 1.333²) ΦX = 0.60 * (1.327) * (2.033 / 1.777) ΦX = 0.60 * 1.327 * 1.144 ΦX = 0.91
Protocol Validation: Ensuring Trustworthiness
To ensure the integrity of the results, a cross-validation check using a second standard is highly recommended. For instance, after determining the ΦF of MPEB using quinine sulfate, perform the experiment again using perylene in cyclohexane as the standard. The calculated ΦF for MPEB from both experiments should agree within ±10%. This practice validates the instrument's spectral correction and the overall experimental technique[5].
Conclusion
This application note provides a rigorous and validated protocol for measuring the fluorescence quantum yield of this compound. By adhering to the principles of the comparative method, maintaining optically dilute conditions, and using appropriate standards and solvents, researchers can obtain accurate and reproducible results. This fundamental characterization is a critical step in unlocking the potential of novel fluorescent materials for a wide array of scientific and technological applications.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
JASCO. Fluorescence quantum yield measurement. [Link]
-
Oregon Medical Laser Center. Perylene-diimide, [PDI]. [Link]
-
Resch-Genger, U., Rurack, K. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(10), 6356-6360. [Link]
-
Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yields of a New Set of Standards in the Green and Red. Analytical Chemistry, 83(4), 1232–1242. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
-
IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Wikipedia. Quantum yield. [Link]
-
Oregon Medical Laser Center. Quinine sulfate. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
-
Oregon Medical Laser Center. Perylene. [Link]
-
ResearchGate. What is the linear range of Quinine Sulphate Quantum Yield?[Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
Sources
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- 2. Quantum yield - Wikipedia [en.wikipedia.org]
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- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. omlc.org [omlc.org]
- 12. Perylene-diimide, [PDI] [omlc.org]
Application Notes & Protocols: 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene as a Prototypical Molecular Wire
Abstract: This document provides a comprehensive guide for researchers on the utilization of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylalkyne compound, as a model system for studying molecular electronics. We detail its synthesis via Sonogashira coupling, its assembly into molecular junctions, and its characterization using advanced scanning probe microscopy techniques. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.
Introduction: The Promise of Tolan-Based Molecular Wires
The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits, pushing the boundaries of miniaturization far beyond the limits of conventional silicon-based technology.[1] Oligo(phenylene ethynylene) (OPE) derivatives are a cornerstone of this field, prized for their rigid, conjugated backbones that facilitate efficient charge transport.[2][3][4] The specific compound, this compound, also known as a substituted tolan, serves as an excellent and accessible model system. Its structure—a core π-conjugated system flanked by terminal phenyl groups—is the fundamental unit of more complex OPE wires.[5] The methyl and n-propyl substituents enhance its solubility in organic solvents, simplifying processing and handling without drastically altering the core electronic properties of the phenylene-ethynylene backbone.[3]
This guide will walk through the essential steps to synthesize this molecule and investigate its properties as a molecular wire, from the initial chemical reaction to the final single-molecule conductance measurements.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of the molecule is critical for its successful application and for ensuring laboratory safety.
1.1. Compound Specifications
| Property | Value / Description | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 184161-94-2 | [5] |
| Appearance | White to light yellow solid | [5][6] |
| Purity (Typical) | ≥99.80% | [6] |
| Key Impurities | Terminal alkyne (≤0.025%), Solvent residues (≤0.20%) | [5][6] |
| Solubility | Soluble in common organic solvents like THF, Toluene, Dichloromethane. | Inferred from structure |
1.2. Safety and Storage
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life).[7]
-
Precautionary Measures: Wear protective gloves, eye protection, and appropriate lab attire. Avoid release to the environment.
-
Storage Conditions: Store in a cool, well-ventilated area, with a container that is tightly sealed.[6] The storage temperature should not exceed 37°C.[6] Keep away from heat, sparks, and open flames, and store separately from oxidizing agents.[6]
Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling
The formation of the carbon-carbon triple bond that defines the ethynyl linkage in the target molecule is efficiently achieved through the Sonogashira cross-coupling reaction.[8] This reaction is a robust and widely used method for synthesizing diarylalkynes.[9][10] It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium complex is the core of the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination that forms the final product.
-
Copper(I) Iodide (CuI): The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial as it facilitates the transmetalation of the acetylide group to the palladium center, which is a key step in the catalytic cycle.
-
Base (e.g., Triethylamine, Diisopropylamine): The base is required to neutralize the hydrogen halide (e.g., HBr) that is formed as a byproduct of the reaction. It also serves as the solvent in many cases.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the palladium catalyst and lead to unwanted side reactions like the homocoupling of terminal alkynes. Therefore, it must be performed under an inert atmosphere (Nitrogen or Argon).
Caption: Sonogashira cross-coupling reaction scheme.
2.1. Step-by-Step Synthesis Protocol
-
Reactor Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous triethylamine (40 mL). Stir the mixture for 10 minutes to allow for dissolution and catalyst activation.
-
Alkyne Addition: Add 4-n-propylphenylacetylene (1.1 eq) dropwise to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and salts, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Fabrication of a Thiol-Anchored Molecular Junction
To function as a molecular wire between two electrodes, the molecule must be chemically bonded to the conductive surfaces.[3] A standard and reliable method is to form a self-assembled monolayer (SAM) on a gold surface using thiol (-SH) anchor groups.[11] The base molecule lacks these groups, so a synthetic modification is required. A common strategy is to synthesize a derivative with thioacetyl (-SAc) end groups, which can be deprotected in situ during the SAM formation process to reveal the reactive thiol.
Caption: Workflow for fabricating a self-assembled monolayer (SAM).
3.1. Protocol for SAM Formation
-
Substrate Preparation: Prepare atomically flat Au(111) substrates (e.g., template-stripped gold or gold evaporated on mica). Clean the substrate immediately before use, for example, by UV-Ozone treatment or a gentle oxygen plasma clean to remove organic contaminants.
-
Solution Preparation: Prepare a ~0.1 mM solution of the thioacetyl-terminated this compound derivative in a high-purity solvent like ethanol or toluene. Add a drop of ammonium hydroxide (NH₄OH) to facilitate the in situ deprotection of the thioacetyl group to the thiol.
-
Immersion: Fully immerse the clean gold substrate in the prepared solution. Place the container in a dark, vibration-free environment and allow the self-assembly to proceed for 18-24 hours.
-
Rinsing: Carefully remove the substrate from the solution. Rinse it thoroughly with the pure solvent (ethanol or toluene) to remove any non-covalently bonded (physisorbed) molecules from the surface.
-
Drying: Gently dry the substrate with a stream of dry nitrogen gas. The sample, now featuring a molecular monolayer, is ready for characterization.
Characterization Protocols for Molecular Wires
The primary goals of characterization are to confirm the formation of an ordered monolayer and to measure its electrical conductance. Scanning Tunneling Microscopy (STM) is ideal for imaging the surface with atomic resolution, while Conductive Atomic Force Microscopy (C-AFM) is used to measure the electrical properties.[12][13]
4.1. Protocol: STM Imaging of the Monolayer
STM relies on the quantum tunneling of electrons between a sharp metallic tip and the conductive sample.[13] It provides a real-space image of the surface topography, which is defined by the local density of electronic states.[13]
-
Sample Mounting: Securely mount the SAM-coated gold substrate onto the STM sample holder using conductive clips.
-
Tip Preparation: Use a freshly cut Pt/Ir tip.
-
Approach: Load the sample and tip into the STM chamber (preferably under ultra-high vacuum for highest resolution). Carefully approach the tip to the surface until a stable tunneling current is detected.
-
Imaging Parameters:
-
Bias Voltage: Start with a sample bias of approximately -1.0 V to +1.0 V. The optimal voltage depends on the molecular orbital energies.
-
Tunneling Current: Use a setpoint current in the range of 20-100 pA. A lower current minimizes tip-molecule interaction.
-
-
Scanning: Begin scanning a large area (e.g., 200x200 nm) to locate clean, well-ordered domains of the monolayer. Gradually decrease the scan size to achieve molecular resolution (e.g., 10x10 nm).
-
Data Analysis: Analyze the STM images to determine the packing arrangement, identify any defects, and confirm the formation of a uniform monolayer.
4.2. Protocol: C-AFM Measurement of Molecular Conductance
C-AFM simultaneously measures the surface topography and the current flowing between a conductive AFM tip and the sample, making it a powerful tool for mapping conductivity.[12][14][15]
Caption: Schematic of a Conductive-AFM (C-AFM) experiment.
-
Probe Selection: Choose a conductive AFM probe, such as a platinum- or diamond-coated silicon tip. The choice of tip material is critical as it forms the top electrode of the molecular junction.
-
Instrument Setup: Mount the SAM sample and the conductive probe in the AFM. Connect the current amplifier to the sample stage.
-
Engage in Contact Mode: Approach the tip to the surface and engage in contact mode. Apply a minimal loading force (e.g., 1-5 nN) to ensure good electrical contact without damaging the monolayer.
-
Topographical Scan: First, obtain a standard topographical image to identify a flat, defect-free area for I-V spectroscopy.
-
I-V Spectroscopy:
-
Position the tip over the desired location on the SAM.
-
Disable the scanning feedback loop temporarily.
-
Apply a voltage sweep (e.g., from -1.0 V to +1.0 V) between the tip and the gold substrate.
-
Simultaneously, record the current flowing through the tip using the sensitive current preamplifier.[15]
-
Repeat this measurement at multiple locations on the surface to ensure statistical reliability.
-
-
Data Analysis: Plot the collected current (I) versus the applied voltage (V). The conductance of the molecular junction can be determined from the slope of the I-V curve, typically in the low-voltage region. Construct a histogram of conductance values from many measurements to find the most probable single-molecule conductance.
Theoretical Modeling and Data Interpretation
To fully understand the experimental results, it is invaluable to compare them with theoretical predictions.[16]
-
Methodology: The electronic transport properties of a single molecule junction are typically modeled using a combination of Density Functional Theory (DFT) and the Non-Equilibrium Green's Function (NEGF) formalism.[17]
-
Modeling Steps:
-
Geometry Optimization: The first step is to calculate the relaxed geometry of the molecule sandwiched between two gold electrodes.[16]
-
Transmission Spectrum: The core of the calculation is to determine the transmission function, T(E), which represents the probability that an electron with energy E will travel from one electrode to the other through the molecule.
-
I-V Curve Calculation: The current-voltage characteristic is then calculated by integrating the transmission function over the energy window defined by the applied bias voltage, following the Landauer formula.[18]
-
-
Interpretation: The position of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relative to the Fermi energy of the gold electrodes is the most critical factor determining the conductance.[18] By comparing the shape and magnitude of the experimentally measured I-V curves with the theoretically calculated ones, researchers can gain deep insights into the charge transport mechanism (e.g., tunneling vs. hopping) and the alignment of the molecular orbitals.[19]
References
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This compound With Cas 184161-94-2. LookChem.[Link]
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1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem, National Center for Biotechnology Information.[Link]
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Conductive atomic force microscopy. Wikipedia.[Link]
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Synthesis and Electrical Characterization of Oligo(phenylene ethynylene) Molecular Wires Coordinated to Transition Metal Complexes. ACS Publications.[Link]
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Electronic Transport in Molecular Wires of Precisely Controlled Length Built from Modular Proteins. National Institutes of Health.[Link]
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Electron transport through single molecular wires. SciSpace.[Link]
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Stepwise method to fabricate conductive molecular wires characterized by scanning tunneling microscopy. Instituto de Telecomunicações.[Link]
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Conductive AFM (C-AFM). Bruker.[Link]
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Synthesis and Preliminary Testing of Molecular Wires and Devices. Rice University.[Link]
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Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI.[Link]
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Benzene, 1-methyl-4-propyl-. NIST Chemistry WebBook.[Link]
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Synthesis and Properties of Functionalized 4 nm Scale Molecular Wires with Thiolated Termini for Self-Assembly onto. University of Basel.[Link]
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A review of oligo(arylene ethynylene) derivatives in molecular junctions. Royal Society of Chemistry.[Link]
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Conductive AFM. Oak Ridge National Laboratory.[Link]
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Electron Transport in Molecular Wires. IEEE Xplore.[Link]
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Scanning tunneling microscope. Wikipedia.[Link]
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Oligo( p -phenyleneethynylene) (OPE) Molecular Wires: Synthesis and Length Dependence of Photoinduced Charge Transfer in OPEs with Triarylamine and Diaryloxadiazole End Groups. ResearchGate.[Link]
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Scanning Tunneling Microscopy: A Tool for Studying Self-Assembly and Model Systems for Molecular Devices. University of Arizona.[Link]
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Theory and modelling of electronic properties of molecular-scale systems. Lancaster University.[Link]
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Conductive Atomic Force Microscopy (C-AFM). Nanosurf.[Link]
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The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Applications of Conductive Atomic Force Microscopy. Wiley Analytical Science.[Link]
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Molecular wires. PubMed, National Center for Biotechnology Information.[Link]
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Theory and modelling of electron transport in molecular-scale condensed matter. Lancaster University.[Link]
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Development of a Scanning Tunnelling Microscope for the Atomic-Level Characterization of Overlayers on Single Crystal Surfaces. New Jersey Institute of Technology.[Link]
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Structure and Vibrational Properties of 1D Molecular Wires: from Graphene to Graphdiyne. ResearchGate.[Link]
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Automated Structure Discovery for Scanning Tunneling Microscopy. PubMed Central, National Institutes of Health.[Link]
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Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications.[Link]
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Formation of molecular wires on nanostructured KBr. ResearchGate.[Link]
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Sonogashira Coupling. Organic Chemistry Portal.[Link]
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One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal.[Link]
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One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. ACS Publications.[Link]
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Electrochemical fabrication and characterization of thin films of redox-active molecular wires based on extended Rh-Rh bonded chains. ResearchGate.[Link]
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Multi-step synthesis of diarylacetylenes via sequential Sonogashira... ResearchGate.[Link]
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Application Notes and Protocols for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene in Nonlinear Optics
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a tolan derivative, in the field of nonlinear optics (NLO). Tolan-based molecules, characterized by their π-conjugated systems, are a subject of intense research due to their potential for exhibiting significant third-order nonlinear optical properties. This guide provides a detailed protocol for the synthesis of this compound and outlines the key experimental procedures for characterizing its third-order NLO response, namely the Z-scan technique, Third-Harmonic Generation (THG), and Degenerate Four-Wave Mixing (DFWM). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. While specific experimental data for this compound is not yet widely published, this guide establishes a robust framework for its investigation by referencing established protocols and data from closely related diphenylacetylene derivatives.
Introduction to this compound: A Promising Candidate for Nonlinear Optics
This compound belongs to the family of tolan derivatives, which are diarylacetylenes. The core structure consists of two phenyl rings linked by a carbon-carbon triple bond, forming a rigid, linear, and highly conjugated π-electron system. This extended π-conjugation is a key determinant of the third-order nonlinear optical response of organic molecules[1]. The presence of a methyl group (-CH₃) and an n-propyl group (-CH₂CH₂CH₃) on the phenyl rings can influence the molecule's electronic properties, solubility, and crystal packing, all of which can impact its NLO performance.
Third-order NLO materials are crucial for a variety of applications in photonics and optoelectronics, including optical switching, optical limiting, and all-optical signal processing. The third-order nonlinear susceptibility, χ⁽³⁾, governs these phenomena. This guide focuses on the experimental determination of the real and imaginary parts of χ⁽³⁾ for the title compound.
Synthesis of this compound via Sonogashira Coupling
The synthesis of tolan derivatives is most commonly and efficiently achieved through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[2].
Reaction Principle
The Sonogashira coupling involves a catalytic cycle with a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent transmetalation with a copper acetylide intermediate, which is formed from the terminal alkyne and the copper(I) salt. Reductive elimination then yields the desired tolan product and regenerates the active palladium(0) species.
Caption: Synthesis workflow for the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of unsymmetrical tolan derivatives[3][4].
Materials:
-
1-Iodo-4-n-propylbenzene
-
4-Ethynyltoluene (p-tolylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-4-n-propylbenzene (1.0 eq), 4-ethynyltoluene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq) to the flask via syringe. The reaction mixture is typically a suspension.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues and wash with toluene.
-
Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Third-Order Nonlinear Optical Properties
The third-order NLO properties of the synthesized compound can be thoroughly investigated using a combination of techniques. For solution-based measurements, the compound is typically dissolved in a suitable solvent like chloroform or toluene at a known concentration.
Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material[5][6]. The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field ("closed-aperture" Z-scan) and without the aperture ("open-aperture" Z-scan).
Caption: Z-Scan experimental setup diagram.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform) in a cuvette with a known path length (typically 1 mm). The concentration should be adjusted to ensure a linear transmittance of around 70-80% at the laser wavelength.
-
Experimental Setup:
-
Use a pulsed laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser at 532 nm with nanosecond pulses).
-
Focus the laser beam using a lens with a known focal length.
-
Mount the sample on a computer-controlled translation stage that can move it along the beam propagation axis (z-axis).
-
Place a beam splitter after the sample to direct a portion of the beam to two detectors.
-
One detector (open-aperture) collects the total transmitted light.
-
The other detector (closed-aperture) has a small aperture placed before it to measure the on-axis intensity.
-
-
Data Acquisition:
-
Open-Aperture Scan: Move the sample along the z-axis and record the normalized transmittance as a function of the sample position. A dip in transmittance at the focal point indicates two-photon absorption (positive β).
-
Closed-Aperture Scan: With the aperture in place, repeat the scan. The resulting curve will show a pre-focal peak and a post-focal valley for a negative n₂ (self-defocusing) or a pre-focal valley and a post-focal peak for a positive n₂ (self-focusing).
-
-
Data Analysis:
-
From the open-aperture data, the nonlinear absorption coefficient β can be calculated.
-
By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption is removed, allowing for the accurate determination of the nonlinear refractive index n₂.
-
The third-order nonlinear susceptibility χ⁽³⁾ can then be calculated from n₂ and β.
-
Expected Results for Tolan Derivatives:
Based on studies of similar diphenylacetylene derivatives, a negative nonlinear refractive index (self-defocusing behavior) and a positive nonlinear absorption coefficient (two-photon absorption) are anticipated[7][8][9][10]. The magnitude of these parameters will depend on the specific electronic structure of the molecule.
| Parameter | Expected Value Range for Tolan Derivatives | Reference |
| Nonlinear Refractive Index (n₂) (cm²/W) | -10⁻¹⁵ to -10⁻¹³ | [11][12] |
| Nonlinear Absorption Coefficient (β) (cm/GW) | 0.1 to 10 | [7][8] |
| Third-Order Susceptibility (χ⁽³⁾) (esu) | 10⁻¹³ to 10⁻¹¹ | [1][13] |
Third-Harmonic Generation (THG)
THG is a process where three photons of the incident light are converted into a single photon with three times the frequency (and one-third the wavelength)[14][15]. The efficiency of this process is directly related to the magnitude of the third-order nonlinear susceptibility χ⁽³⁾(-3ω; ω, ω, ω).
Protocol:
-
Sample Preparation: A thin film of the compound can be prepared by spin-coating a solution onto a suitable substrate (e.g., fused silica). Alternatively, measurements can be performed on a solution in a cuvette.
-
Experimental Setup:
-
A high-intensity, pulsed laser operating at a fundamental wavelength (ω) where the sample has minimal linear absorption is required (e.g., a femtosecond laser at 1550 nm).
-
The laser beam is focused onto the sample.
-
The transmitted light is passed through a set of filters to block the fundamental wavelength.
-
The third-harmonic signal (at 3ω) is detected using a sensitive photodetector or a spectrometer.
-
-
Data Acquisition: The intensity of the third-harmonic signal is measured as a function of the incident laser intensity. A cubic dependence is characteristic of the THG process.
-
Data Analysis: The magnitude of χ⁽³⁾ can be determined by comparing the THG signal from the sample with that from a reference material with a known χ⁽³⁾, such as fused silica.
Degenerate Four-Wave Mixing (DFWM)
DFWM is a versatile technique for probing the third-order nonlinear optical response of materials[16][17][18]. In a typical DFWM experiment, three coherent laser beams of the same frequency interact within the sample to generate a fourth beam, the phase-conjugate signal. The intensity of this signal is proportional to the square of the magnitude of χ⁽³⁾.
Caption: Schematic of a DFWM experiment.
Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent in a cuvette.
-
Experimental Setup:
-
A pulsed laser beam is split into three beams: a forward pump (E₁), a backward pump (E₂), and a probe beam (E₃).
-
The three beams are directed to overlap spatially and temporally within the sample.
-
The backward pump beam is counter-propagating with respect to the forward pump beam. The probe beam intersects the pump beams at a small angle.
-
-
Data Acquisition: The intensity of the generated phase-conjugate signal (E₄), which propagates in the opposite direction to the probe beam, is measured.
-
Data Analysis: The magnitude of χ⁽³⁾ can be determined by comparing the DFWM signal intensity with that of a reference material with a known χ⁽³⁾, such as carbon disulfide (CS₂).
Concluding Remarks for the Field Professional
This application note provides a foundational framework for the synthesis and nonlinear optical characterization of this compound. The detailed protocols for Sonogashira coupling, Z-scan, THG, and DFWM are designed to be readily implemented in a research setting. While direct experimental data for this specific molecule is pending in the literature, the provided context from related tolan derivatives strongly suggests its potential as a third-order nonlinear optical material. The methodologies outlined herein will enable researchers to systematically investigate its properties and contribute to the growing body of knowledge on π-conjugated organic molecules for advanced photonic applications. The interplay between molecular structure and nonlinear optical response in these systems remains a rich area for exploration, and the subject compound represents a valuable addition to this field of study.
References
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Watanabe, S., et al. (2021). A Substituent Effect on Two-Photon Absorption of Diphenylacetylene Derivatives with an Electron-Donating/Withdrawing Group. The Journal of Physical Chemistry A. [Link]
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Watanabe, S., et al. (2023). Effects of Two Electron-Donating and/or -Withdrawing Substituents on Two-Photon Absorption for Diphenylacetylene Derivatives. The Journal of Physical Chemistry A. [Link]
-
Watanabe, S., et al. (2023). Effects of Two Electron-Donating and/or -Withdrawing Substituents on Two-Photon Absorption for Diphenylacetylene Derivatives. ACS Publications. [Link]
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Phelan, B. T., et al. (2011). Dependence of the two-photon absorption cross section on the conjugation of the phenylacetylene linker in dipolar donor-bridge-acceptor chromophores. The Journal of Physical Chemistry A. [Link]
-
Wada, T., Masuda, T., & Sasabe, H. (1993). Third-Order Nonlinear Optical Properties of Substituted Polyphenylacetylenes. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. [Link]
-
Mas-Torrent, M., et al. (2004). Optical geometries of degenerate four-wave mixing (DFWM). ResearchGate. [Link]
-
Shukla, A. (2004). Theory of two-photon absorption in poly(diphenyl) polyacetylenes. Semantic Scholar. [Link]
-
Kim, H. M., et al. (1995). The third-order optical non-linearity of the phenylethynyl-substituted benzene system. Journal of the Chemical Society, Chemical Communications. [Link]
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Alqurainy, A. (2018). Nonlinear Optical Properties of Liquid Crystals. International Journal on Numerical and Analytical Methods in Engineering (IRENA). [Link]
-
Unkown. (n.d.). Chapter 3 Degenerate Four Wave Mixing. VTechWorks. [Link]
-
Balu, M., et al. (2008). Dual-arm Z-scan technique to extract dilute solute nonlinearities from solution measurements. ResearchGate. [Link]
-
Liu, Y., et al. (2020). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. MDPI. [Link]
-
Madden, P. A., et al. (1985). Nonlinear Refractive Index Measurements of Isotropic Liquid Crystals. DTIC. [Link]
-
Unkown. (2014). Third Harmonic Generation Microscopy. Wiley Analytical Science. [Link]
-
Unkown. (n.d.). Four-wave mixing. Wikipedia. [Link]
-
Unkown. (n.d.). Third Harmonic Generation Microscopy (THG). Spectra-Physics. [Link]
-
Chen, J., et al. (2021). Simplified Near-Degenerate Four-Wave-Mixing Microscopy. PMC - PubMed Central. [Link]
-
Kim, K., et al. (2020). Polarization-selective four-wave mixing in a degenerate multi-level system. PMC - NIH. [Link]
-
Roy, M., et al. (2023). Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique. MDPI. [Link]
-
Unkown. (n.d.). Third harmonic generation (THG) microscopy. Laboratoire d'optique et biosciences. [Link]
-
Bennett, E. M. (2023). Investigation into the third order nonlinear optical properties of potential harmonophores. OCAD University Open Research Repository. [Link]
-
Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. ResearchGate. [Link]
-
Unkown. (2024). Third Harmonic Generation (THG). The Yambo Project. [Link]
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Papadopoulos, A., et al. (2022). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. MDPI. [Link]
-
Pinto, A., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3. [Link]
-
Unkown. (n.d.). Z-scan technique. Wikipedia. [Link]
-
Bennett, E. M., et al. (2025). Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers. ResearchGate. [Link]
-
Xu, X., et al. (2023). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Royal Society of Chemistry. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Van Stryland, E. W., & Sheik-Bahae, M. (n.d.). Z-Scan Technique for Nonlinear Materials Characterization. University of Central Florida. [Link]
-
Bhattacharya, P., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
-
Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. [Link]
-
Li, J., et al. (2005). Refractive Indices of Liquid Crystals for Display Applications. ResearchGate. [Link]
-
Ren, H., & Wu, S.-T. (2006). Refractive-index matching between liquid crystals and photopolymers. ResearchGate. [Link]
-
Irimia-Vladu, M., et al. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. RSC Publishing. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Welcome to the technical support resource for the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this molecule in their workflow. The target compound is a diarylalkyne, a structural motif of interest in materials science and as a precursor for complex pharmaceutical agents[1]. Its synthesis is most commonly achieved via a Sonogashira cross-coupling reaction.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions to help you overcome common challenges, particularly low reaction yield.
Section 1: The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound involves the palladium- and copper-co-catalyzed cross-coupling of an aryl halide (typically 4-iodotoluene or 4-bromotoluene) with a terminal alkyne (1-ethynyl-4-propylbenzene). This reaction, known as the Sonogashira coupling, is a robust and versatile method for forming C(sp²)-C(sp) bonds[2]. Understanding its mechanism is critical for effective troubleshooting.
The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex and generally accelerates the reaction, allowing it to proceed under milder conditions[3].
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Category A: Low or No Product Formation
Q1: My TLC/LC-MS analysis shows only unreacted starting materials after several hours or overnight. What are the most probable causes?
A1: This issue almost always points to a failure in catalytic activity. Consider these primary culprits:
-
Inactive Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0)[4]. This reduction can be hindered by poor quality reagents or improper reaction setup. Ensure your phosphine ligands (e.g., PPh₃) are not oxidized, as they can act as reductants.
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Furthermore, oxygen promotes the highly undesirable Glaser-Hay homocoupling of your alkyne starting material[4][5]. It is imperative to thoroughly degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the experiment.
-
Poor Quality Copper(I) Iodide: The CuI co-catalyst is essential for activating the alkyne. Over time, CuI can oxidize, often indicated by a color change from off-white/tan to green or blue-gray. Using old or discolored CuI will significantly impede or halt the reaction. Use a freshly opened bottle or purify the CuI if its quality is suspect.
-
Insufficient Temperature: While many Sonogashira couplings proceed at room temperature, particularly with aryl iodides, aryl bromides often require heating (e.g., 40-80 °C) to facilitate the rate-limiting oxidative addition step[4]. If you are using 4-bromotoluene, ensure your reaction temperature is adequate.
Q2: My reaction mixture turned black, and a fine black precipitate formed. What happened?
A2: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black. This is catalytically inactive metallic palladium that has precipitated out of solution.
-
Causality: This typically occurs when the phosphine ligands dissociate from the palladium center, leaving it "naked" and prone to aggregation. This can be caused by:
-
High Temperatures: Excessive heat can accelerate ligand dissociation.
-
Inappropriate Solvent: Solvents that do not adequately solvate the catalytic complex can promote precipitation. While THF is common, sometimes a switch to a different solvent like DMF or triethylamine (used as both base and solvent) can help.
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, are susceptible to oxidation. If your phosphine has degraded, it cannot effectively stabilize the palladium center.
-
-
Solution:
-
Ensure rigorous inert atmosphere techniques to prevent ligand oxidation.
-
Consider using a more robust ligand system. While PPh₃ is standard, specialized ligands like XPhos or bulky trialkylphosphines (e.g., P(t-Bu)₃) can offer greater stability and activity, especially for less reactive aryl halides[5].
-
Avoid unnecessarily high reaction temperatures. Optimize for the lowest effective temperature.
-
Category B: Predominance of Side Products
Q3: My primary isolated product is 1,4-bis(4-n-propylphenyl)buta-1,3-diyne, the homocoupled product of my alkyne. How can I prevent this?
A3: You are observing the Glaser-Hay coupling, the most common and frustrating side reaction in copper-mediated Sonogashira couplings[5][6]. This is an oxidative dimerization of the terminal alkyne.
-
Causality: This side reaction is directly promoted by the copper(I) catalyst in the presence of an oxidant, most commonly atmospheric oxygen[5][7]. The copper acetylide intermediate, instead of transmetalating to palladium, is oxidized to a copper(II) species, leading to dimerization of the acetylide radicals.
-
Solutions:
-
Rigorous Degassing: This is the most critical step. As mentioned in A1, eliminating oxygen from the reaction is paramount to suppressing Glaser coupling[3][4].
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkyne. A large excess of the alkyne can favor the homocoupling pathway, especially as the aryl halide is consumed.
-
Slow Addition: Adding the alkyne slowly via a syringe pump over a period of time can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol[4]. These methods often require more active palladium catalysts, specialized ligands, or different bases but completely eliminate the Glaser-Hay pathway.
-
Category C: Incomplete or Stalled Reactions
Q4: My reaction proceeds to about 50% conversion and then stops, even after extended time. What could be the issue?
A4: A stalled reaction typically indicates the deactivation or inhibition of the catalyst before all starting material is consumed.
-
Causality & Solutions:
-
Impure Reagents: Impurities in your starting materials or solvent can act as catalyst poisons. For example, trace amounts of sulfur-containing compounds can irreversibly bind to and deactivate palladium. Ensure your aryl halide and alkyne are pure (recrystallize or distill if necessary) and use anhydrous, high-purity solvents.
-
Insufficient Base: The reaction generates one equivalent of HX (e.g., HI or HBr) as a byproduct, which must be neutralized by the base[4]. If the base is weak, impure, or used in insufficient quantity (at least 2 equivalents are recommended, especially if using an amine salt), the reaction medium will become acidic, protonating the alkyne and deactivating the catalyst. Ensure your amine base (e.g., triethylamine, diisopropylamine) is fresh and dry.
-
Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient for a complete reaction if the catalyst has a limited lifetime under the reaction conditions. If the reaction stalls, a carefully controlled second addition of the palladium catalyst (as a solution in degassed solvent) might restart the conversion, though optimizing conditions to prevent deactivation is a better long-term solution.
-
Section 3: Optimizing Reaction Parameters
A successful synthesis relies on the careful selection and balance of all components.
Table 1: Typical Sonogashira Reaction Conditions
| Component | Example | Molar Eq. / Loading | Function & Rationale |
| Aryl Halide | 4-Iodotoluene | 1.0 | Electrophile. Iodides are more reactive than bromides[4]. |
| Terminal Alkyne | 1-Ethynyl-4-propylbenzene | 1.05 - 1.2 | Nucleophile. Slight excess used to ensure full conversion of the halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-5 mol% | Primary catalyst for the cross-coupling cycle[2]. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol% | Activates the alkyne and facilitates transmetalation[4]. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | > 2.0 or as Solvent | Neutralizes HX byproduct; helps form the copper acetylide[4][8]. |
| Ligand (if separate) | Triphenylphosphine (PPh₃) | 2-4 eq. per Pd | Stabilizes the Pd(0) center, preventing precipitation of Pd black. |
| Solvent | THF, DMF, Toluene, or TEA | Anhydrous, Degassed | Solubilizes reagents. Polarity can affect reaction rate and selectivity[9]. |
| Temperature | Room Temp to 80 °C | Ambient for iodides, heating often required for bromides. |
Troubleshooting Workflow
Section 4: Standardized Experimental Protocol
This protocol provides a reliable starting point for the synthesis. All operations should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen).
Reagents:
-
4-Iodotoluene (1.0 eq)
-
1-Ethynyl-4-propylbenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (TEA), anhydrous (used as solvent)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodotoluene, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Through a cannula or syringe, add anhydrous THF (approx. 5 mL per mmol of aryl halide) followed by anhydrous triethylamine (approx. 5 mL per mmol of aryl halide).
-
Degassing: Stir the resulting suspension and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Alkyne Addition: Add 1-ethynyl-4-propylbenzene dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The mixture will typically turn from a light suspension to a darker, clearer solution and then may become cloudy again as the triethylammonium iodide salt precipitates. Monitor the reaction progress by TLC (e.g., using 95:5 Hexanes:Ethyl Acetate), checking for the consumption of the 4-iodotoluene spot. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system like hexanes, to afford this compound as a pure solid.
References
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Bala, M., Verma, M., & Sharma, U. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Current Organic Synthesis, 20(1), 2-13. Available at: [Link]
-
Tyas, T., & Jones, K. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 64-87). The Royal Society of Chemistry. Available at: [Link]
-
Kolarovič, A., & Gonda, Z. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(10), 1143. Available at: [Link]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Note: A direct link to a free version is not available, but the abstract and citation can be found on major publisher sites.)
-
Gryko, D. T., & Tasior, M. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2215-2224. Available at: [Link]
-
Reddit r/Chempros. (2020). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
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- 9. books.lucp.net [books.lucp.net]
Technical Support Center: Column Chromatography Purification of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
This guide provides in-depth troubleshooting for the purification of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification protocols.
Frequently Asked Questions (FAQs)
Q1: My target compound, this compound, is very non-polar. What is a good starting solvent system for column chromatography?
A1: For non-polar compounds like this diarylacetylene, a common and effective starting point is a binary mixture of a non-polar hydrocarbon and a slightly more polar solvent.[1] A standard choice is a gradient of ethyl acetate in hexane.[1] Based on the properties of your compound, begin with a low percentage of ethyl acetate, for instance, 1-5% ethyl acetate in hexane, and gradually increase the polarity.[1] Commercial purification protocols for this specific compound have successfully used a gradient elution from hexane to a 9:1 hexane/EtOAc mixture on silica gel 60.[2]
Q2: I'm observing significant tailing of my product spot on the TLC plate and in the column fractions. What could be the cause and how can I fix it?
A2: Tailing is a common issue, particularly with compounds that can interact strongly with the acidic silanol groups on the silica gel surface. Several factors could be at play:
-
Compound-Silica Interaction: The ethynyl group in your compound might have interactions with the silica.[2] To mitigate this, you can try deactivating the silica gel by adding a small percentage (e.g., 1-3%) of a basic modifier like triethylamine to your eluent. This neutralizes the acidic sites on the silica.
-
Improper Solvent System: If the eluent is not strong enough to move the compound efficiently, it can lead to tailing.[3] After your compound begins to elute, you can try increasing the polarity of the solvent system more significantly to push it off the column faster.[3]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, which manifests as tailing. As a rule of thumb, the amount of silica gel should be 12-25 times the weight of your crude sample.[4]
Q3: My compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?
A3: Degradation on silica gel is a known issue for certain classes of compounds, including some alkynes.[3][5] To confirm if your compound is unstable on silica, you can perform a 2D TLC.[3][5] Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent.[5] If you see off-diagonal spots, it indicates degradation.
If degradation is confirmed, consider these alternatives:
-
Deactivated Silica Gel: As mentioned, adding a base like triethylamine to your eluent can help.
-
Alternative Stationary Phases: For acid-sensitive compounds, you can use neutral or basic alumina, or Florisil.[3][6]
-
Reversed-Phase Chromatography: If the compound's polarity allows, reversed-phase chromatography on a C18-functionalized silica gel can be a good alternative as it operates under different interaction principles.
Troubleshooting Guides
Problem 1: Poor Separation of Product from a Closely Eluting Impurity
Symptoms:
-
TLC analysis shows spots with very similar Rf values.
-
Column fractions are consistently contaminated with an impurity.
Causality and Solution Workflow:
Poor separation is fundamentally a problem of insufficient differential migration between your product and the impurity. This can be addressed by optimizing the selectivity of your chromatographic system.
Step-by-Step Protocol:
-
Solvent System Re-evaluation: The standard hexane/ethyl acetate system may not be optimal for all separations.[7] Experiment with different solvent systems from various selectivity groups.[7] For aromatic compounds, a toluene/ethyl acetate mixture can sometimes provide better separation than hexane/ethyl acetate.[8]
-
TLC Scouting with Different Solvent Classes: Prepare TLC plates and test various solvent combinations. A suggested screening panel is presented below.
| Solvent System (v/v) | Solvent Class of Polar Component | Rationale |
| Hexane / Ethyl Acetate | VIa | Standard workhorse, good starting point. |
| Hexane / Diethyl Ether | I | Offers different selectivity due to ether's hydrogen bond accepting properties.[1] |
| Hexane / Dichloromethane | V | Good for compounds that may have solubility issues in other systems.[1] |
| Toluene / Ethyl Acetate | VII (Toluene) | The aromatic nature of toluene can provide unique π-π interactions, enhancing separation of aromatic compounds.[8] |
-
Optimize the Gradient Profile: Once a promising solvent system is identified, fine-tune the gradient. A shallower gradient around the elution point of your compound and impurity can improve resolution.
-
Consider Column Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider one, although this will increase the run time.
Problem 2: Product Does Not Elute from the Column
Symptoms:
-
After running a significant volume of eluent, TLC analysis of the fractions shows no sign of the product.
-
A "methanol purge" at the end of the run might elute the compound, but in an impure state.[5]
Causality and Solution Workflow:
This issue typically arises from either irreversible adsorption/degradation on the stationary phase or the use of an eluent that is too weak.
Step-by-Step Protocol:
-
Check for Compound Stability: First, rule out degradation by performing the 2D TLC test as described in the FAQs.[3][5]
-
Solubility and Eluent Strength Check: Ensure your compound is soluble in the chosen mobile phase. Sometimes, a compound might precipitate at the top of the column if the loading solvent is incompatible with the mobile phase.[9]
-
Increase Eluent Polarity Drastically: If the compound is stable but simply strongly adsorbed, a significant increase in eluent polarity will be necessary. If you started with 5% ethyl acetate in hexane, try jumping to 20%, 50%, or even 100% ethyl acetate.[1] For very polar compounds, a methanol/dichloromethane system might be required.[1]
-
Dry Loading vs. Wet Loading: If you dissolved your crude product in a small amount of a strong solvent (like dichloromethane) for loading, it might cause issues.[9] Consider dry loading: dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting free-flowing powder onto the top of your column.[9]
Problem 3: Co-elution with Homocoupled Byproduct
Symptoms:
-
NMR or Mass Spectrometry analysis of the "purified" product reveals the presence of a symmetrical diarylacetylene impurity.
Causality and Solution Workflow:
The Sonogashira coupling reaction, often used to synthesize diarylacetylenes, can produce a homocoupled dimer of the terminal alkyne as a significant byproduct.[10][11] This byproduct is often structurally similar and has a similar polarity to the desired cross-coupled product, making it challenging to separate.
Step-by-Step Protocol:
-
Reaction Optimization: The most effective solution is to minimize the formation of the homocoupled byproduct during the reaction itself. Copper-free Sonogashira conditions can be effective in preventing this side reaction.[11][12]
-
Chromatographic Optimization:
-
High-Resolution Silica: Using a smaller particle size silica gel (e.g., 20-40 µm) can significantly improve resolution.
-
Shallow Gradient: Employ a very shallow gradient around the elution point of the product and impurity.
-
Alternative Solvents: As with other separation challenges, exploring different solvent systems is key. The different electronic nature of the homocoupled vs. cross-coupled product might be exploited by a solvent system that offers strong π-π interaction capabilities, such as one containing toluene.
-
Workflow Diagram for Optimizing Separation
Caption: Decision workflow for optimizing column chromatography.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
TLC optimization for flash chromatography help. (2020). Reddit. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Organic Solution. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2014). Reddit. Retrieved from [Link]
-
Determining solvent strength in flash column chromatography. (2023). Biotage. Retrieved from [Link]
-
Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage. Retrieved from [Link]
-
troubleshooting column chromatography. (2022). Reddit. Retrieved from [Link]
-
Benzene, 1-ethynyl-4-methyl-. (n.d.). Cheméo. Retrieved from [Link]
-
SYNTHESIS OF 2-ALKYL-2-PHENYLACETONITRILES. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Benzene, 1-methyl-4-propyl-. (n.d.). Cheméo. Retrieved from [Link]
-
1-Methyl-4-[(4-propylphenyl)ethynyl]benzene. (n.d.). Chemsrc. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry. Retrieved from [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2018). ResearchGate. Retrieved from [Link]
-
Column Chromatography (Purification). (2013). YouTube. Retrieved from [Link]
-
Why does column chromatography not work like it's supposed to? (2015). ResearchGate. Retrieved from [Link]
-
Tackling Common Challenges in Chromatography. (2023). Chrom Tech, Inc. Retrieved from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). Chromatography Online. Retrieved from [Link]
-
Sonogashira Coupling. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses. Retrieved from [Link]
-
Silica Gel Column Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Retrieved from [Link]
-
How to check whether the compound is degrading on Silica TLC plate or not? (2016). ResearchGate. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. Retrieved from [Link]
-
Chemically Bonded Phases in Chromatographic Silicas. (2024). Veeprho. Retrieved from [Link]
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Technical Support Center: Purification of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Welcome to the technical support guide for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2). This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity challenges with this tolan derivative. The advice herein is grounded in established principles of organic chemistry to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Understanding the Compound and Common Impurities
This compound is a diarylacetylene compound.[1] It is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.[2][3][4] The purity of the final product is critical for its applications in materials science and as a pharmaceutical intermediate.[1]
The most common impurities arise directly from the synthesis process:
-
Unreacted Starting Materials: Such as 4-iodotoluene or 1-ethynyl-4-n-propylbenzene.
-
Homocoupled Byproducts: Dimerization of the terminal alkyne starting material (Glaser coupling) is a frequent side reaction, especially in the presence of oxygen and a copper(I) co-catalyst.[3][5]
-
Catalyst Residues: Residual palladium and/or copper from the catalyst system.[6][7]
-
Solvents and Reagents: Leftover solvents or bases (e.g., triethylamine) used in the reaction.[3][4]
Section 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during purification.
Initial Purity Assessment
Q1: My crude product is a dark, oily residue, but the literature describes it as a white to light yellow solid. What's wrong?
A: This is a very common issue. The dark color and oily consistency are typically due to a combination of residual palladium catalyst and other polymeric or high-molecular-weight byproducts.
-
Palladium Residues: Homogeneous palladium catalysts can decompose to form palladium black, which is finely divided palladium metal that can make your product appear dark and tarry.[7]
-
Byproducts: Incomplete reactions or side reactions can lead to a mixture of compounds with a lower collective melting point, resulting in an oil or waxy solid instead of a sharp-melting crystalline product.
Initial Action: Before attempting large-scale purification, perform a preliminary workup. Dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and filter it through a small plug of Celite® or silica gel.[8] This can remove a significant amount of the baseline palladium impurities and may allow your product to solidify upon solvent removal.
Q2: My ¹H NMR spectrum shows my desired product peaks, but there are also several small, unidentifiable peaks. What are they likely to be?
A: Besides unreacted starting materials, the most probable impurities are homocoupled byproducts. For example, the dimerization of 1-ethynyl-4-n-propylbenzene would form 1,4-bis(4-n-propylphenyl)buta-1,3-diyne. These symmetric molecules often have simpler NMR spectra that can overlap with your product's signals. To confirm, check for the absence of the characteristic terminal alkyne proton (a singlet usually around 3-3.5 ppm) from your starting material. The presence of this signal indicates an incomplete reaction.
Q3: My melting point is 10°C lower than the literature value and melts over a 5°C range. What does this signify?
A: A broad and depressed melting point is a classic indicator of an impure compound. Impurities disrupt the crystal lattice of the pure substance, requiring less energy (a lower temperature) to transition to the liquid phase. The wide range indicates that different parts of the sample are melting at different temperatures due to the heterogeneous composition. This confirms the need for further purification.
Purification Strategy Selection
Q4: What is the most effective first-line purification technique for this compound?
A: For a solid compound like this, recrystallization is often the most efficient and scalable first step.[9][10] It is excellent for removing small amounts of impurities from a large amount of product. If the product is still significantly impure after recrystallization, or if it fails to crystallize, then flash column chromatography is the preferred next step.[11]
Q5: When should I choose column chromatography over recrystallization?
A: Column chromatography is superior in the following scenarios:
-
Multiple Impurities: When your crude product contains several byproducts with polarities different from your desired compound.
-
Similar Solubility: When the main impurity and your product have very similar solubility profiles, making separation by recrystallization difficult.
-
Oily Products: If your product refuses to crystallize because it is an oil at room temperature due to high impurity levels.[12]
-
Separating Homocoupled Dimers: Homocoupled byproducts often have different polarity and can be effectively separated by chromatography.[5]
Troubleshooting Recrystallization
Q6: How do I select the best solvent for recrystallization?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] For a non-polar compound like this compound, good starting points are alcohols (ethanol, isopropanol) or alkanes (hexanes, heptane). You can also use a two-solvent system (e.g., dichloromethane/hexane) where the compound is soluble in one and insoluble in the other.
| Solvent Class | Example(s) | Suitability for Diarylacetylenes | Notes |
| Alcohols | Ethanol, Isopropanol | Good | Often provides good solubility difference between hot and cold. |
| Alkanes | Hexanes, Heptane | Excellent | Good for non-polar compounds; may have lower dissolving power when hot. |
| Aromatic | Toluene | Good | High boiling point can be a drawback; use if others fail. |
| Ethers | Diethyl Ether | Poor | Too volatile and often dissolves compounds too well even when cold. |
| Chlorinated | Dichloromethane | Poor (as single) | Excellent solvent, but often too good even at low temperatures. Best used as the "soluble" solvent in a two-solvent pair. |
Q7: I've added hot solvent and my compound dissolved, but no crystals form upon cooling, even in an ice bath. What should I do?
A: This is a classic case of either using too much solvent or the solution being supersaturated.[12][14]
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[13] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a template.[14]
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[12] Gently heat the solution and evaporate some of the solvent (e.g., using a stream of nitrogen or a rotary evaporator) to increase the concentration, then attempt to cool it again.[12]
Troubleshooting Column Chromatography
Q8: How do I choose the right mobile phase (eluent) for column chromatography?
A: The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate.[15] For this non-polar compound on silica gel, start with a non-polar solvent and gradually add a more polar one.
Recommended Starting Systems:
-
Hexane / Ethyl Acetate mixture (e.g., start with 98:2 Hexane:EtOAc)
-
Hexane / Dichloromethane mixture
Procedure:
-
Dissolve a tiny amount of your crude material in a volatile solvent.
-
Spot the solution on a TLC plate.
-
Run several plates in chambers with different solvent ratios (e.g., 100% Hexane, 99:1 Hex:EtOAc, 95:5 Hex:EtOAc).
-
Visualize the plates under a UV lamp. The ideal system will show good separation between your product spot (Rf ~0.3) and any impurities.
Q9: My compound is a yellow band on the column that won't move even with a more polar solvent. Why?
A: This is likely residual palladium catalyst complexed with your alkyne product. Palladium complexes can bind strongly to silica. To remove it, you may need to pre-treat your crude material.
Removing Stubborn Impurities
Q10: How can I effectively remove residual palladium catalyst before final purification?
A: If simple filtration doesn't work, chemical scavenging is a highly effective method.[6]
-
Activated Carbon: Dissolve the crude product in a suitable solvent, add a scoop of activated carbon, stir for 30-60 minutes, and then filter through Celite.[6] The carbon adsorbs many palladium species.
-
Thiol-Based Scavengers: For more stubborn cases, specialized scavengers like thiol-functionalized silica can be used.[6] These reagents have a high affinity for palladium and form complexes that can be easily filtered off.[6]
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot isopropanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent to ensure good recovery.[13]
-
Hot Filtration (Optional): If insoluble impurities (like palladium black) are visible, perform a hot gravity filtration to remove them.[16]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[16]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material. Pack the column as a slurry with your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of a strong solvent like dichloromethane. Add ~1-2 g of silica gel to this solution and evaporate the solvent completely to create a "dry load." This technique generally provides better separation than loading the sample as a liquid.
-
Elution: Carefully add the dry load to the top of the packed column. Begin eluting with your starting solvent, applying positive pressure (flash).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.[15] Spot every few fractions on a TLC plate to track the separation of your product from impurities.
-
Combine and Concentrate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.[15]
References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Hawach. (n.d.). 5 Factors to Be Considerd When Selecting Flash Column. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization1. This source was used for general principles but a direct, stable URL could not be verified.
-
Wilds Research Group, Concordia University. (2023). Flash Column Chromatography. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization. This source was used for general principles but a direct, stable URL could not be verified.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-propyl- (CAS 1074-55-1). Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
Sources
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- 17. reddit.com [reddit.com]
Technical Support Center: Sonogashira Coupling of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Welcome to the technical support center for the Sonogashira coupling, with a specific focus on the synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful cross-coupling reaction. Here, we address common challenges, particularly the side reactions that can impede the synthesis of your target molecule. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you might encounter during the Sonogashira coupling. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne (4,4'-dipropyl-1,1'-ethynedibenzene). What is causing this, and how can I prevent it?
Answer:
This common side reaction is known as Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes.[1][2][3] It is a major competing pathway in Sonogashira reactions, especially when using a copper(I) co-catalyst.[1][4][5]
Causality:
-
Presence of Oxygen: The primary culprit for Glaser coupling is the presence of oxygen in the reaction mixture.[2][6] Copper(I) acetylide intermediates, formed during the catalytic cycle, can be oxidized by O2, leading to the formation of a diyne.[1][3]
-
High Copper Concentration: An excess of the copper(I) co-catalyst can also promote this unwanted side reaction.[2]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is sluggish, the concentration of the copper acetylide intermediate increases, providing more opportunity for homocoupling to occur.
Solutions:
-
Ensure a Strictly Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere, such as high-purity argon or nitrogen.[2][7] This can be achieved by thoroughly degassing the solvent and reagents using techniques like the freeze-pump-thaw method or by sparging with an inert gas.
-
Optimize Copper Catalyst Loading: Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration.[2] In some cases, as little as 1-2 mol% is sufficient.
-
Slow Addition of the Alkyne: Adding the alkyne (4-n-propylphenylacetylene) slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[3]
-
Consider a Copper-Free Protocol: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][4][5] These methods often employ specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst.
Question 2: My reaction is producing a significant amount of 4,4'-dimethylbiphenyl, the homocoupled product of my aryl halide. What leads to this side reaction?
Answer:
The homocoupling of the aryl halide (in this case, 4-iodotoluene or 4-bromotoluene) is another common side reaction in palladium-catalyzed cross-coupling reactions.
Causality:
-
Catalyst Decomposition: The formation of palladium black, a sign of catalyst decomposition, can promote the homocoupling of aryl halides.[2] This decomposition can be caused by impurities, oxygen, or high temperatures.[2]
-
Reaction Conditions: Certain reaction conditions, such as high temperatures and the use of specific phosphine ligands, can favor this side reaction.
Solutions:
-
Maintain an Oxygen-Free Environment: As with Glaser coupling, ensuring a strictly inert atmosphere is critical to prevent catalyst decomposition that can lead to aryl halide homocoupling.[2]
-
Use High-Purity Reagents: Impurities in the aryl halide, solvent, or base can poison the catalyst and lead to side reactions. Ensure all reagents are of high purity.
-
Optimize Reaction Temperature: While some Sonogashira couplings require elevated temperatures, excessively high temperatures can lead to catalyst decomposition.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ligand Selection: The choice of phosphine ligand can influence the extent of homocoupling. For electron-rich aryl halides, bulky and electron-rich phosphine ligands can sometimes be beneficial.[1] Experimenting with different ligands may be necessary.
Question 3: The reaction is sluggish, and I'm getting a low yield of the desired product, this compound. What are the potential reasons for this?
Answer:
A low yield of the desired cross-coupled product can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Causality:
-
Catalyst Inactivity: The palladium catalyst may be inactive due to oxidation or impurities.[2][7]
-
Insufficiently Basic Conditions: The base plays a crucial role in deprotonating the terminal alkyne.[5] If the base is not strong enough or is present in insufficient quantity, the reaction will not proceed efficiently.
-
Poor Solubility: The reactants or catalyst may not be fully dissolved in the chosen solvent, leading to a slow reaction rate.
-
Reactive Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[7] If you are using an aryl bromide or chloride, more forcing conditions may be required compared to an aryl iodide.[5]
Solutions:
-
Verify Catalyst and Reagent Quality: Use a fresh, active palladium catalyst and high-purity reagents.[2][7] Ensure solvents and the amine base are anhydrous and properly degassed.[2][7]
-
Optimize the Base: Amine bases like triethylamine or diisopropylethylamine are commonly used.[7] Ensure an adequate amount of base is used to neutralize the hydrogen halide byproduct.[5]
-
Solvent Selection: While amines can often serve as both the base and solvent, using a co-solvent like THF or DMF can improve the solubility of the reactants.[7]
-
Adjust Reaction Temperature: If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) may be necessary, especially when using less reactive aryl bromides or chlorides.[7][8]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Sonogashira coupling reaction.
What is the role of the copper co-catalyst in the Sonogashira reaction?
The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira coupling by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[5][9] This copper acetylide is a more reactive nucleophile than the deprotonated alkyne itself and readily undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[9] The use of a copper co-catalyst generally allows the reaction to proceed at a faster rate and under milder conditions.[3][5]
How does the choice of solvent affect the Sonogashira coupling?
The solvent plays a critical role in the Sonogashira coupling by dissolving the reactants, catalyst, and base, and by influencing the reaction rate and selectivity.[10] Amine bases such as triethylamine or diisopropylamine can often function as both the base and the solvent.[7] However, co-solvents like THF, DMF, or dioxane are frequently used to improve the solubility of the reactants, particularly the aryl halide.[7][10] The polarity of the solvent can impact the stability of the catalytic species and the rate of the different steps in the catalytic cycle.[10] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[2][7]
What are the advantages of a copper-free Sonogashira coupling?
The primary advantage of a copper-free Sonogashira coupling is the avoidance of the Glaser-Hay homocoupling side reaction.[4][5][11] This simplifies product purification and can lead to higher yields of the desired cross-coupled product, especially when dealing with valuable or sensitive alkynes.[3] Additionally, eliminating copper from the reaction mixture is beneficial from an environmental and economic perspective, as it reduces the use of a potentially toxic and costly metal.[3]
Visualizing the Sonogashira Coupling
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycles of the main reaction and a common side reaction.
The Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
The Glaser-Hay Homocoupling Side Reaction
Caption: The mechanism of the Glaser-Hay homocoupling side reaction.
Experimental Protocols
General Procedure for a Copper-Catalyzed Sonogashira Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (e.g., 4-iodotoluene, 1.0 equiv) and the solvent (e.g., triethylamine or a mixture of THF and triethylamine). The solvent should be anhydrous and degassed.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (e.g., 4-n-propylphenylacetylene, 1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Sonogashira coupling.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale for Minimizing Side Reactions |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Lower loading can be sufficient for reactive substrates; higher loading may be needed for challenging couplings but can increase the risk of side reactions. |
| Copper(I) Co-catalyst Loading | 0 - 5 mol% | Minimize to reduce Glaser-Hay homocoupling. Copper-free is an option to eliminate this side reaction.[1][5] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | An excess of ligand can stabilize the catalyst and prevent decomposition.[12] |
| Base (e.g., Triethylamine) | 2 - 10 equivalents | A sufficient excess is needed to drive the reaction to completion by neutralizing the generated acid.[5] |
| Reaction Temperature | Room Temp. to 100 °C | Start at room temperature and increase only if necessary to avoid catalyst decomposition and other side reactions.[8] |
References
- Sonogashira Coupling.Synthetic Methods in Drug Discovery: Volume 1.
- Troubleshooting guide for Sonogashira coupling failures.Benchchem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Sonogashira Coupling Reaction with Diminished Homocoupling.Organic Letters.
- Sonogashira Coupling: Mechanism, Steps & Applic
- Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.Benchchem.
- Sonogashira coupling.Wikipedia.
- Sonogashira Coupling.Organic Chemistry Portal.
- Copper-free Sonogashira coupling.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
- Sonogashira Coupling.YouTube.
- Guidelines for Sonogashira cross-coupling reactions.Sussex Drug Discovery Centre.
- Optimization of reaction conditions for the Sonogashira reaction a.
- Sonogashira Coupling Reaction with Diminished Homocoupling.Organic Letters.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.Royal Society of Chemistry.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Sonogashira troubleshooting help needed.r/Chempros - Reddit.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.KAUST Repository.
- Sonogashira Coupling.Chemistry LibreTexts.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.SpringerLink.
- The Sonogashira Coupling.Vanderbilt University.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- What is the best procedure for Sonogashira coupling?
- Sonogashira Coupling.SynArchive.
- (PDF) Recent Advances in Sonogashira Reactions.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.lucp.net [books.lucp.net]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Photodegradation of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Welcome to the technical support center for investigating the ultraviolet (UV) degradation pathways of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to support your research into the photostability of this diarylacetylene compound.
Introduction
This compound is an internal alkyne, a class of compounds known for their rich and varied photochemical reactivity.[1][2] Its structure, featuring two aromatic rings connected by an ethynyl linker, makes it a subject of interest in materials science and as a potential building block in medicinal chemistry.[3] However, this same conjugated structure is a chromophore that can absorb UV radiation, leading to a cascade of chemical reactions that alter its structure and properties. Understanding these degradation pathways is critical for assessing its stability, predicting its environmental fate, and ensuring the integrity of any application it is used for.
This guide will walk you through the potential photochemical reactions, provide solutions to common experimental hurdles, and offer robust protocols for your investigations.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the photodegradation of this compound.
Q1: What are the most likely degradation pathways for this compound under UV irradiation?
A1: While specific experimental data for this exact molecule is limited, based on the known photochemistry of diarylacetylenes (tolan derivatives), several pathways are plausible. The primary reactions often involve the excited triplet state of the alkyne.[1] Key potential transformations include:
-
Photooxidation: In the presence of oxygen, the triple bond can be oxidized, potentially leading to the formation of a benzil-type diketone, which can undergo further cleavage to form benzoic acid derivatives.[4][5]
-
Photocyclization: Intramolecular cyclization can occur, especially in the absence of oxygen, leading to the formation of substituted phenanthrene structures. This is a classic reaction for stilbenes and diarylacetylenes.
-
Photoisomerization: The alkyne may isomerize to a highly reactive allene intermediate, which can then be trapped by solvents or other reactants.[6] This process involves a significant change in molecular geometry from linear to bent.[6]
-
Polymerization: Under high concentrations or intense irradiation, radical mechanisms can lead to the formation of polymeric materials.[7]
Q2: Why am I seeing a complex mixture of products in my HPLC/GC-MS analysis?
A2: A complex product mixture is common in photodegradation studies and can be attributed to several factors. The initial photoproducts are often themselves photoreactive and can undergo secondary degradation, leading to a cascade of reactions. Furthermore, the parallel operation of different degradation pathways (e.g., oxidation and cyclization) will inherently generate multiple products. The solvent and atmosphere (presence or absence of oxygen) play a critical role in directing these pathways.[8]
Q3: My degradation rate is very slow or nonexistent. What should I check?
A3: Low degradation efficiency can be frustrating. Here are the primary factors to investigate:
-
Wavelength Mismatch: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of the compound. The molecule must absorb the light to react. Run a UV-Vis spectrum of your compound in the chosen solvent to identify its λ_max.[9]
-
Solvent Interference: The solvent should be transparent at the irradiation wavelength. Solvents like acetone or those containing benzene can act as photosensitizers or quenchers, interfering with the direct photolysis of your compound.
-
Low Light Intensity: The photon flux may be insufficient. Verify the output of your lamp and ensure the distance to the sample is optimized and consistent.[10][11]
-
Inner Filter Effect: At high concentrations, the molecules at the surface of the solution absorb most of the light, preventing photons from reaching the molecules in the bulk solution. Try reducing the initial concentration.[10]
Q4: I am observing inconsistent results between experimental runs. What are the common causes?
A4: Consistency is key in photochemical studies. Inconsistent results often stem from subtle variations in experimental conditions:[10][11]
-
Temperature Fluctuations: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled setup, such as a water bath or cooling fan, to maintain a constant temperature.[11]
-
Inconsistent Oxygen Levels: The presence of dissolved oxygen dramatically influences the reaction pathway. For reproducible results, either fully saturate the solution with oxygen (or air) or thoroughly degas it (e.g., with argon or nitrogen) and maintain an inert atmosphere.
-
Lamp Instability: The output of UV lamps can fluctuate as they age. Regularly check the lamp's intensity with a radiometer.
Proposed Degradation Pathways
The following diagram illustrates the hypothetical primary degradation pathways for this compound based on established diarylacetylene photochemistry.
Caption: Proposed primary photodegradation pathways under UV irradiation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during photodegradation experiments.
| Issue | Potential Cause | Recommended Action |
| Low or No Degradation | Wavelength Mismatch: Lamp emission does not overlap with compound's absorbance. | 1. Measure the UV-Vis absorption spectrum of the compound. 2. Ensure the lamp's primary emission wavelength is at or near the compound's λ_max.[9] |
| Inner Filter Effect: Initial concentration is too high, blocking light penetration. | 1. Dilute the sample to an absorbance of < 0.1 at the irradiation wavelength. 2. Use a shorter path-length cuvette or reactor.[10] | |
| Inconsistent Degradation Rates | Temperature Fluctuations: The light source is heating the sample inconsistently. | 1. Use a thermostated cuvette holder or a circulating water bath to maintain a constant temperature. 2. Ensure adequate ventilation around the lamp to dissipate heat.[11] |
| Variable Oxygen Content: Dissolved oxygen levels differ between runs. | 1. For oxidative studies, consistently bubble air or O₂ through the solution for a set time before and during the experiment. 2. For anaerobic studies, sparge with an inert gas (Ar, N₂) for at least 30 minutes and seal the vessel. | |
| Appearance of Unexpected Peaks | Solvent Degradation: The solvent itself is photoreactive. | 1. Run a "solvent only" blank under identical irradiation conditions to check for degradation products. 2. Switch to a more photochemically inert solvent (e.g., acetonitrile, cyclohexane). |
| Impure Starting Material: Contaminants are degrading alongside the target compound. | 1. Verify the purity of the starting material using HPLC, GC-MS, or NMR. 2. Purify the compound if necessary before conducting photodegradation studies. | |
| Poor Mass Balance | Formation of Volatile Products: Degradation products are evaporating. | 1. Use a sealed reaction vessel. 2. Analyze the headspace using Headspace GC-MS to identify volatile compounds. |
| Adsorption to Vessel Walls: Compound or products are sticking to the container. | 1. Use silanized glassware to minimize adsorption. 2. After the experiment, rinse the vessel with a strong solvent and analyze the rinse to quantify adsorbed material. |
Experimental Protocols & Workflow
General Experimental Workflow
A successful photodegradation study follows a logical progression from preparation to analysis.
Caption: Standard workflow for a photodegradation kinetics experiment.
Protocol 1: Photodegradation Kinetics using HPLC
This protocol details how to monitor the disappearance of the parent compound over time.
1. Materials & Equipment:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
UV photoreactor with a specific wavelength lamp (e.g., 300 nm or broadband)[12][13]
-
Quartz cuvettes or reaction vessel
-
Magnetic stirrer and stir bars
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Class A volumetric flasks and pipettes
2. Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the target compound (e.g., 100 µM) in the chosen solvent.
-
Working Solution: Dilute the stock solution to the desired experimental concentration (e.g., 10 µM). The final absorbance at the irradiation wavelength should ideally be less than 0.1 to avoid inner filter effects.
-
Atmosphere Control (Crucial):
-
Oxic: Sparge the solution with air or oxygen for 15 minutes.
-
Anoxic: Sparge the solution with high-purity argon or nitrogen for 30 minutes in a sealed vessel.
-
-
Time Zero (t=0) Sample: Withdraw an aliquot of the solution before turning on the UV lamp. This is your t=0 sample. Analyze it immediately by HPLC to get the initial concentration (C₀).
-
Initiate Irradiation: Place the vessel in the photoreactor, begin stirring, and turn on the UV lamp. Start a timer.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from the reaction mixture. Immediately place it in a dark vial to quench the reaction.
-
HPLC Analysis: Analyze each time-point sample by HPLC. Record the peak area of the parent compound.
-
Data Analysis: Plot the natural log of the concentration (ln(C/C₀)) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is the negative of the rate constant (-k).[14]
Protocol 2: Identification of Degradation Products by LC-MS
This protocol focuses on identifying the structures of the molecules formed during irradiation.
1. Materials & Equipment:
-
Same as Protocol 1, with the addition of an LC-MS (Liquid Chromatography-Mass Spectrometry) system.
-
Formic acid or ammonium acetate (for enhancing ionization in MS).
2. Procedure:
-
Prepare Irradiated Sample: Follow steps 1-5 from Protocol 1, but allow the irradiation to proceed for a longer duration (e.g., until 50-80% of the parent compound has degraded) to ensure sufficient concentration of the photoproducts.
-
Sample Preparation for LC-MS: Take a final aliquot of the irradiated solution. It may be necessary to concentrate the sample using a rotary evaporator or nitrogen stream if product concentrations are low. Re-dissolve in a suitable mobile phase.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Use a gradient elution method on the HPLC to separate the parent compound from the various photoproducts.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) for each eluting peak.
-
-
Product Identification:
-
Compare the mass of the parent compound with the masses of the new peaks.
-
A mass increase of +16 Da suggests the addition of one oxygen atom (hydroxylation).
-
A mass increase of +32 Da suggests the formation of a diketone (benzil).
-
A mass decrease of -2 Da could indicate a cyclization reaction (formation of a phenanthrene).
-
Use fragmentation patterns (MS/MS) to further elucidate the structures of the unknown products.[3][15]
-
References
- Benchchem Technical Support. (n.d.).
- Wang, Z., et al. (2022).
- Benchchem. (n.d.). This compound. Benchchem.
- Wikipedia. (n.d.). Organotungsten chemistry.
- Benchchem Technical Support. (2025).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Recent advances in radical transformations of internal alkynes.
- Journal of the American Chemical Society. (n.d.). Direct Observation of a Photochemical Alkyne–Allene Reaction.
- ChemSynthesis. (2025). 1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene.
- Benchchem. (2025).
- ResearchGate. (n.d.).
- Agilent. (n.d.). GC Troubleshooting Guide.
- ResearchGate. (n.d.).
- MDPI. (2022). Enhancing STEM Education by Integrating Research and Teaching in Photochemistry. Spectr.
- ChemicalBook. (2022). This compound.
- PubMed Central. (n.d.). Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C.
- Landwer-Johan, K. (2018). How to Analyze a Photograph.
- NIST. (n.d.). Benzene, 1-methyl-4-propyl-. NIST WebBook.
- YouTube. (2020). Photo Analysis: How To Photograph Like Bruno Barbey.
- Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros.
- ResearchGate. (2011). Photocatalytic Degradation of Linear Alkyl Benzene Solfunate from Aqueous Solution by TiO2 Nanoparticles.
- PubChem. (n.d.). 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene.
- European Journal of Engineering and Technology Research. (2018).
- Slideshare. (n.d.). Analytical techniques.
- MDPI. (n.d.).
- ACS Publications. (2026).
- Thermo Fisher Scientific. (n.d.). X-Ray Photoelectron Spectroscopy Surface Analysis Techniques.
- MDPI. (n.d.).
- MDPI. (n.d.). Comparative Study on UV Degradation of Black Chinese Lacquers with Different Additives.
- PubMed. (2022).
- Frontiers. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
- Molbase. (n.d.). This compound With Cas 184161-94-2.
- Chemsrc. (2025). CAS#:184161-94-2 | 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene.
- MDPI. (2024). Study of Factors Affecting UV-Induced Photo-Degradation in Different Types of Polyethylene Sheets.
Sources
- 1. Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound | 184161-94-2 | Benchchem [benchchem.com]
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- 7. Organotungsten chemistry - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Welcome to the technical support guide for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This document is designed for researchers and scientists encountering solubility challenges with this material during the fabrication of organic electronic devices. As a key building block for organic semiconductors, achieving optimal solubility is paramount for creating high-quality, uniform thin films.[1][2] This guide provides in-depth, practical solutions and explains the fundamental principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for device fabrication?
This compound is a diarylacetylene derivative, a class of organic small molecules often explored for applications in organic electronics due to their rigid, conjugated structures.[1] For devices like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs), the active layer is often deposited from a solution via techniques like spin coating or doctor blading.[3]
The solubility of the material directly dictates the quality of the resulting thin film. Poor solubility can lead to:
-
Low solution concentration: Insufficient material is dissolved to form a film of the desired thickness.
-
Precipitation: The compound crashes out of solution, leading to aggregates, pinholes, and voids in the film.[4]
-
Poor film morphology: Incomplete dissolution results in a non-uniform, rough film with high defect density, which severely degrades charge transport and overall device performance.[5]
Therefore, achieving a stable, homogenous solution is the foundational step for successful and reproducible device fabrication.
Q2: What are the general solubility characteristics of this compound?
Based on its molecular structure—composed of nonpolar phenyl and propyl groups and a π-rich ethynyl bridge—this compound is a nonpolar, hydrophobic compound.[1][6] Following the principle of "like dissolves like," it is expected to be poorly soluble in polar solvents like water or methanol but will show significantly better solubility in nonpolar organic solvents.[7] Its large, rigid structure means that even in compatible solvents, solubility may be limited compared to smaller molecules.[7]
Q3: I'm starting a new experiment. Which solvents should I try first?
For initial screening, begin with common, less polar organic solvents used for processing organic semiconductors. The goal is to find a solvent that can dissolve the compound at a reasonable concentration (e.g., 5-10 mg/mL) at room temperature.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Safety Considerations |
| Toluene | 2.4 | 111 | Excellent solvent for aromatic compounds. Relatively low volatility. Caution: Flammable, toxic. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A good starting point, known to be used in its synthesis.[1] Can be more polar than ideal. Caution: Highly flammable, can form peroxides. |
| Chloroform | 4.1 | 61 | Often effective for a wide range of organic materials. Caution: Toxic, suspected carcinogen. Use in a well-ventilated fume hood. |
| Chlorobenzene (CB) | 3.7 | 131 | A common high-boiling-point solvent for organic electronics, promotes ordered film formation.[3] Caution: Toxic, environmental hazard. |
| Heptane / Hexane | 0.1 | 98 / 69 | Very nonpolar solvents. May be effective, especially in co-solvent mixtures. Caution: Highly flammable. |
This table summarizes key properties for initial solvent selection.
Q4: My solution is cloudy and I see solid particles. What's the first thing I should do?
Cloudiness or visible particulates indicate that the compound has not fully dissolved or has precipitated. The immediate troubleshooting steps are:
-
Apply Energy: Gently warm the solution. For many organic solids, solubility increases with temperature because the added kinetic energy helps overcome the intermolecular forces in the crystal lattice.[7][8] A hot plate set to 40-60°C is a good starting point.
-
Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that can help break up solid aggregates and enhance dissolution.
-
Increase Solvent Volume: If the above steps do not work, it's possible you are attempting to create a supersaturated solution. Add more solvent to dilute the mixture and see if the remaining solid dissolves.
If these simple steps fail, you will need to move to a more systematic approach involving different solvents or co-solvent systems as detailed in the guides below.
Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solubility Enhancement
When simple dissolution fails, a structured workflow is necessary. This process involves systematically exploring solvent choice, temperature, and solvent mixtures to find the optimal conditions for your specific concentration and deposition requirements.
Caption: A systematic workflow for addressing solubility issues.
Protocol 1A: Systematic Solvent Screening
This protocol helps you efficiently test a range of solvents to identify the most promising candidates.
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (see table in FAQ 3)
-
Analytical balance
-
Small vials (e.g., 4 mL) with caps
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Prepare Vials: Accurately weigh 5.0 mg of the compound into separate, labeled vials.
-
Initial Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial. This creates an initial target concentration of 10 mg/mL.
-
Agitation: Cap the vials securely and vortex them for 2 minutes. If solids remain, place the vials in an ultrasonic bath for 15 minutes.
-
Initial Observation: Visually inspect each vial against a dark background. Note whether the compound has completely dissolved, partially dissolved, or remained insoluble.
-
Incremental Solvent Addition: For vials with undissolved solid, add another 0.5 mL of the respective solvent (total volume 1.0 mL, concentration now 5 mg/mL). Repeat the agitation step.
-
Final Assessment: Observe again. This allows you to bracket the solubility. For example, if it was insoluble at 10 mg/mL but fully dissolved at 5 mg/mL, you know the room temperature solubility lies between these values.
-
Record Results: Document your findings in a table for easy comparison.
Protocol 1B: Temperature Optimization
Use this protocol for the most promising solvent(s) identified in Protocol 1A if room temperature solubility is insufficient.
Objective: To determine the effect of temperature on solubility and identify a stable processing temperature.
Materials:
-
Solution prepared from Protocol 1A (or a freshly prepared sample at a known concentration)
-
Hot plate with temperature control and magnetic stirring
-
Magnetic stir bars
-
Thermometer or thermocouple
Procedure:
-
Prepare the Sample: Place a vial containing the solution with undissolved solid on the hot plate. Add a small magnetic stir bar.
-
Gentle Heating: Set the hot plate to 40°C and begin stirring.
-
Incremental Heating: Allow the solution to equilibrate for 10-15 minutes. If the solid has not dissolved, increase the temperature by 10°C increments. Do not exceed the boiling point of the solvent.[3]
-
Identify Dissolution Temperature: Record the temperature at which all solid material dissolves completely. This is your minimum processing temperature for that concentration.
-
Test for Stability: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature while observing it. Note the temperature at which precipitation begins. A large difference between the dissolution and precipitation temperatures (hysteresis) can be problematic for processing. A stable solution is one that remains dissolved for a sufficient time at the processing temperature.
Protocol 1C: Developing a Co-Solvent System
If a single solvent is not effective even with heating, a co-solvent system can dramatically improve solubility.[9][10] This involves mixing a "good" solvent (in which the compound has some solubility) with a "poor" but miscible solvent. This can disrupt solvent self-association and create a more favorable environment for the solute.[10]
Objective: To enhance solubility by creating a binary solvent mixture.
Materials:
-
Two or more miscible solvents (e.g., a good solvent like Toluene and a secondary solvent like Heptane or THF)
-
The compound
-
Vials, balance, and agitation equipment
Procedure:
-
Select Solvents: Choose a primary "good" solvent from your screening. Select a secondary, miscible solvent. A common strategy is to mix a good aromatic solvent (Toluene, CB) with a nonpolar alkane (Heptane) or a more polar ether (THF).
-
Prepare Mixtures: Create a series of binary solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume).
-
Test Solubility: Repeat the steps from Protocol 1A with each of these solvent mixtures.
-
Identify Optimal Ratio: Determine which solvent ratio provides the best solubility at your desired temperature (room temperature or elevated). Often, a small amount of a second solvent can have a significant, non-linear effect on solubility.[11]
Guide 2: Troubleshooting Thin-Film Deposition Issues
Problems during film deposition are frequently traced back to the solution itself. Use this guide to diagnose and solve common defects.
Sources
- 1. This compound | 184161-94-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, 1-methyl-4-propyl- (CAS 1074-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 9. scispace.com [scispace.com]
- 10. bepls.com [bepls.com]
- 11. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene and their removal
Welcome to the technical support resource for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this diarylalkyne typically proceeds via a Sonogashira cross-coupling reaction.[1][2][3] The impurity profile is therefore characteristic of this reaction class. The most prevalent impurities include:
-
Homocoupled Alkyne Byproducts: These are dimers of the terminal alkyne starting material (e.g., 1,4-bis(4-n-propylphenyl)buta-1,3-diyne), formed via a side reaction known as Glaser or Hay coupling.[4][5] This is often the most significant and challenging impurity to remove.
-
Unreacted Starting Materials: Residual amounts of the aryl halide (e.g., 1-iodo-4-methylbenzene or 1-bromo-4-methylbenzene) and the terminal alkyne (4-n-propylphenylacetylene) may remain after the reaction is complete.
-
Catalyst Residues: Traces of the palladium catalyst and, if used, the copper(I) co-catalyst can contaminate the final product.
-
Phosphine Ligand Byproducts: If triphenylphosphine (PPh₃) is used as a ligand for the palladium catalyst, it can be oxidized to triphenylphosphine oxide, which can be difficult to separate from the desired product.[6]
-
Solvent Residues: Depending on the workup and drying procedures, residual solvents like triethylamine, DMF, or THF may be present.[7][8]
| Impurity Type | Common Example | Source | Primary Removal Method |
| Homocoupled Byproduct | 1,4-bis(4-n-propylphenyl)buta-1,3-diyne | Glaser-Hay side reaction[5] | Flash Column Chromatography |
| Starting Material | 4-n-propylphenylacetylene | Incomplete reaction | Flash Column Chromatography |
| Starting Material | 1-Iodo-4-methylbenzene | Incomplete reaction | Flash Column Chromatography |
| Catalyst Byproduct | Triphenylphosphine oxide | Oxidation of PPh₃ ligand[6] | Flash Column Chromatography |
| Solvent Residue | Triethylamine, DMF | Reaction/Workup | High-vacuum drying |
Q2: I have a major byproduct with a mass roughly double that of my alkyne starting material. What is it and why did it form?
This is the classic signature of the homocoupled byproduct (Glaser coupling).[4][5] This side reaction is a significant issue in copper-mediated Sonogashira couplings.[5] It is primarily promoted by two factors:
-
Oxygen: The presence of oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[4][9][10]
-
Copper(I) Co-catalyst: The copper catalyst, while accelerating the desired cross-coupling, is also directly involved in the mechanism of this undesirable homocoupling.[1][11]
The formation of this dimer is wasteful, especially if the terminal alkyne is expensive or was synthesized through multiple steps.[9]
Q3: How can I minimize the formation of homocoupling byproducts during the reaction?
Proactive measures during the experimental setup are the most effective way to suppress this side reaction.
-
Maintain a Strictly Inert Atmosphere: Thoroughly deoxygenate your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen for an extended period.[4][8] Maintaining a positive pressure of inert gas throughout the reaction is critical. Some protocols even suggest using a dilute hydrogen atmosphere to scavenge residual oxygen.[6][9]
-
Use Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[4][5] While these conditions may require higher temperatures or longer reaction times, they completely eliminate the primary pathway for Glaser coupling.[5][8]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain its concentration at a low level, favoring the cross-coupling pathway over dimerization.[4]
Q4: What is the most effective way to remove the homocoupled byproduct after the reaction?
Flash column chromatography on silica gel is the most reliable and widely used technique for separating the desired product from the homocoupled dimer and other organic impurities.[4][7]
The key to a successful separation is exploiting the polarity difference between the product and the impurities. The homocoupled byproduct is typically less polar than the desired cross-coupled product.
Troubleshooting Guides & Protocols
This section provides step-by-step workflows for the purification and troubleshooting of common issues.
Workflow for Product Purification
This diagram outlines the general sequence of steps to isolate and purify this compound after the reaction is complete.
Caption: General purification workflow.
Protocol 1: Flash Column Chromatography
This is a state-of-the-art method for purifying organic compounds.[12] The goal is to separate compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[13][14]
1. Prepare the Column:
- Select a glass column of appropriate size.
- Securely clamp the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[15]
- Prepare a slurry of silica gel 60 (40–63 µm) in a non-polar solvent (e.g., hexane).[7]
- Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.[14]
2. Load the Sample:
- Dissolve your crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or toluene).
- Add a small amount of silica gel or Celite to this solution and evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading" and generally results in better separation.[15]
- Carefully add the dry-loaded sample to the top of the packed silica gel bed.
- Add a protective layer of sand on top of the sample.
3. Elute the Column:
- Begin eluting with a non-polar solvent system. For this compound, start with 100% Hexane.[7]
- Gradually increase the polarity of the eluent. A common gradient is Hexane/Ethyl Acetate.[7] The less polar homocoupled byproduct will elute first, followed by the desired, slightly more polar product.
- Collect fractions sequentially in test tubes.
4. Analyze Fractions:
- Spot each fraction (or every few fractions) onto a TLC plate and develop it in a solvent system that gives good separation (e.g., 95:5 Hexane:EtOAc).
- Visualize the spots under a UV lamp.
- Combine the fractions that contain only the pure product.
Example Elution Gradient Table:
| Step | Solvent System (Hexane:EtOAc) | Volume | Target Compound |
| 1 | 100:0 | 2-3 column volumes | Elutes non-polar byproducts (e.g., homodimer) |
| 2 | 98:2 | 5-10 column volumes | Elutes the desired product |
| 3 | 90:10 | 2-3 column volumes | Elutes more polar impurities |
Troubleshooting Purification Issues
Use this decision tree to diagnose and solve common purification problems.
Caption: Troubleshooting poor chromatographic separation.
Protocol 2: Purification by Recrystallization
Recrystallization is an alternative purification technique that can be highly effective if a suitable solvent is found.[16][17] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.[18]
1. Solvent Selection (The Critical Step):
- Place a small amount of your crude material (20-30 mg) into several test tubes.
- To each tube, add a different test solvent (e.g., Hexane, Ethanol, Isopropanol, Acetone, Toluene) dropwise.
- A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[18]
- If no single solvent works, try a two-solvent system (e.g., Ethanol/Water, Toluene/Hexane). The compound should be soluble in the first solvent and insoluble in the second.
2. The Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture to a boil. Add just enough hot solvent to fully dissolve the solid.[17]
- If the solution is colored by minor impurities, you can add a small amount of activated charcoal and hot filter the solution to remove it.[16]
- Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.[18]
- Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[16]
3. Isolate the Crystals:
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[16]
- Dry the crystals thoroughly under high vacuum.
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira coupling reaction with diminished homocoupling. Semantic Scholar. [Link]
-
Garry, D., & Chen, Y. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
AHH Chemical Co., Ltd. (n.d.). This compound With Cas 184161-94-2. AHH Chemical Co., Ltd.[Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
LookChem. (n.d.). 1-甲基-4-[2-(4-N-丙基苯基)乙炔]苯CAS184161-94-2. LookChem. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
YouTube. (2019). Column Chromatography. [Link]
-
ChemSrc. (n.d.). CAS#:184161-94-2 | 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene. ChemSrc. [Link]
-
PubChem. (n.d.). 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem. [Link]
-
MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
PubMed. (n.d.). Investigating the principles of recrystallization from glyceride melts. PubMed. [Link]
-
YouTube. (2013). How to Carry Out a Recrystallization. [Link]
-
ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
YouTube. (2019). Recrystallization. [Link]
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- 18. youtube.com [youtube.com]
Technical Support Center: Refining Recrystallization of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Welcome to the dedicated technical support guide for the purification of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2). This document is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies for refining the recrystallization of this tolan derivative. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the methodology for your specific experimental context.
Section 1: Understanding the Compound's Physicochemical Profile
Success in recrystallization begins with understanding the molecule. This compound is a diarylacetylene, characterized by a rigid, non-polar structure. Its key features influencing solubility are:
-
Aromatic Rings and Alkyne Linkage: The two phenyl rings and the ethynyl bridge create a large, lipophilic, and relatively flat structure. This core is inherently non-polar.[1]
-
Alkyl Groups: The methyl and n-propyl substituents further increase the compound's lipophilicity, predicting good solubility in non-polar organic solvents.[1]
-
Molecular Symmetry: The relatively symmetric structure facilitates efficient packing into a crystal lattice, which is favorable for crystallization.
This profile suggests that the ideal recrystallization solvent will be one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Section 2: Recommended Recrystallization Protocol
This protocol is a robust starting point for achieving high purity. It is designed to be self-validating by incorporating checks for common failure points.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on the compound's lipophilic nature, start with a non-polar or moderately polar solvent. Isopropanol, ethanol, or a hexane/ethyl acetate mixture are excellent candidates. Perform small-scale solubility tests to confirm the ideal choice.[2][3]
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using a flask that is too large can lead to rapid cooling and solvent evaporation on the walls.[4]
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Begin adding the chosen solvent (e.g., isopropanol) in small portions while stirring and gently heating.
-
Add the minimum amount of near-boiling solvent required to fully dissolve the solid. An excess of solvent is the most common reason for poor yield.[2][5]
-
-
Decolorization (Optional):
-
If the hot solution is colored (e.g., yellow or brown), it may indicate persistent organic impurities.
-
Remove the flask from the heat, allow it to cool slightly to prevent boiling over, and add a very small amount of activated charcoal (1-2% of the solute's weight).[6]
-
Reheat the mixture to boiling for 2-5 minutes while stirring.
-
-
Hot Filtration (If Necessary):
-
If charcoal or other insoluble impurities are present, a hot filtration is required.
-
Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization in the funnel.[7]
-
Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed receiving flask.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to remain in the "mother liquor."[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[2] Using room temperature or warm solvent will redissolve a portion of your product.
-
-
Drying:
-
Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a vacuum oven or desiccator.
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a direct Q&A format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is too concentrated or cools too quickly.[5]
-
Causality: The high concentration of the solute supersaturates the solution while it is still very hot. Impurities can also depress the melting point of the mixture, exacerbating the problem.
-
Solution:
-
Re-heat the mixture until the oil fully redissolves.
-
Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point at higher temperatures.[4]
-
Ensure a very slow cooling rate. You can insulate the flask by placing it on a cork ring or wooden block and covering it.
-
If using a mixed solvent system, add more of the "good" solvent (the one the compound is more soluble in).
-
Q2: No crystals have formed, even after the solution has cooled in an ice bath. What should I do?
A2: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[2][5]
-
Causality: If too much solvent was added, the solution never reaches its saturation point, even when cold. Alternatively, a perfectly clean solution may lack nucleation sites for crystals to begin growing.
-
Solutions (in order of preference):
-
Induce Nucleation: Gently scratch the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches provide a surface for crystal growth to begin.[5]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-25% of the volume). Then, repeat the slow cooling process.[4][5]
-
Q3: My final yield is very low. What are the most likely causes?
A3: A low yield is typically caused by procedural errors that leave a significant portion of the product in the mother liquor or result in loss during transfers.[2][4]
-
Common Causes & Solutions:
-
Excess Solvent: Too much solvent was used during the initial dissolution step. The only remedy after the fact is to collect the mother liquor, evaporate the solvent, and re-process the resulting solid.
-
Premature Crystallization: The compound crystallized in the filter paper during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. Ensure at least 30 minutes in an ice bath.
-
Excessive Washing: Too much cold solvent was used to wash the crystals, or the solvent was not sufficiently cold, leading to the product redissolving. Use a minimal amount of ice-cold solvent.[2]
-
Q4: The recrystallized product is still yellow. How can I obtain a white or colorless solid?
A4: A persistent color suggests the presence of highly conjugated impurities that co-crystallize with your product.
-
Causality: These impurities may have solubility characteristics very similar to your target compound, making them difficult to separate by standard recrystallization alone.
-
Solutions:
-
Activated Charcoal Treatment: As described in the protocol, using activated charcoal is highly effective at adsorbing colored impurities.[6] Ensure you perform a hot filtration to remove the charcoal completely.
-
Second Recrystallization: A second, carefully performed recrystallization can often leave the remaining impurities behind in the mother liquor.
-
Alternative Solvent System: Impurities may have different solubility profiles in different solvents. Try recrystallizing from an alternative solvent (e.g., switching from an alcohol to a hydrocarbon like toluene).
-
// Nodes start [label="Problem Encountered\nDuring Recrystallization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling [label="Compound 'Oiled Out'", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Formed", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"];
cause_oil_1 [label="Cause:\nToo Concentrated / Fast Cooling", style=dashed]; cause_noxtal_1 [label="Cause:\nToo Much Solvent", style=dashed]; cause_noxtal_2 [label="Cause:\nSupersaturation", style=dashed]; cause_yield_1 [label="Cause:\nExcess Solvent or\nImproper Washing", style=dashed];
sol_oil [label="Solution:\nReheat, Add More Solvent,\nCool Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_noxtal_1 [label="Solution:\nBoil Off Excess Solvent,\nRe-cool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_noxtal_2 [label="Solution:\nScratch Flask or\nAdd Seed Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_yield [label="Solution:\nReview Protocol;\nRe-process Mother Liquor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> oiling; start -> no_crystals; start -> low_yield;
oiling -> cause_oil_1 [color="#5F6368"]; cause_oil_1 -> sol_oil [color="#34A853"];
no_crystals -> cause_noxtal_1 [color="#5F6368"]; no_crystals -> cause_noxtal_2 [color="#5F6368"]; cause_noxtal_1 -> sol_noxtal_1 [color="#34A853"]; cause_noxtal_2 -> sol_noxtal_2 [color="#34A853"];
low_yield -> cause_yield_1 [color="#5F6368"]; cause_yield_1 -> sol_yield [color="#34A853"]; } Troubleshooting Decision Tree
Section 4: Data & Solvent Selection
Choosing the correct solvent is the most critical step. The following table provides a starting point for solvent screening based on general principles of polarity.
| Solvent System | Relative Polarity[8] | Rationale & Comments |
| Single Solvents | ||
| n-Hexane | 0.009 | Low Polarity. May be a good choice, but high solubility even when cold can be an issue. Prone to oiling out if cooled too fast.[3] |
| Toluene | 0.099 | Low Polarity. A good solvent for aromatic compounds. Its high boiling point (111 °C) allows for a wide temperature gradient. |
| Ethyl Acetate (EtOAc) | 0.228 | Medium Polarity. Often a good balance of solubility properties. |
| Acetone | 0.355 | Medium Polarity. Can be effective, but its low boiling point (56 °C) provides a narrow temperature range for crystallization. |
| Isopropanol (IPA) | 0.546 | Polar. Often an excellent choice. The hydroxyl group provides some polarity, while the alkyl portion interacts well with the non-polar compound. |
| Ethanol (EtOH) | 0.654 | Polar. Similar to isopropanol, one of the most common and effective recrystallization solvents.[3] |
| Mixed Solvents | ||
| Hexane / Ethyl Acetate | Varies | Classic Pair. Dissolve in a minimum of hot EtOAc (good solvent), then add hot hexane (poor solvent) dropwise until turbidity appears. Then cool. |
| Ethanol / Water | Varies | Classic Pair. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[4] |
References
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Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
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Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
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This compound With Cas 184161-94-2. LookChem. [Link]
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Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene and Other Tolan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene and other tolan derivatives. We will delve into their synthesis, liquid crystalline behavior, thermal stability, and photophysical characteristics, supported by experimental data and established scientific principles.
Introduction to Tolan Derivatives
Tolan, or diphenylacetylene, consists of two phenyl rings linked by a carbon-carbon triple bond (C₆H₅C≡CC₆H₅).[1] This rigid, linear core structure makes tolan and its derivatives excellent candidates for a variety of applications, particularly in materials science as liquid crystals and in medicinal chemistry as scaffolds for drug design.[1] The properties of tolan derivatives can be finely tuned by introducing different functional groups onto the phenyl rings. This guide focuses on asymmetrically substituted tolan derivatives, with a specific emphasis on this compound, a compound featuring a methyl group on one phenyl ring and a propyl group on the other.
Synthesis of Asymmetric Tolan Derivatives: The Sonogashira Coupling
The most common and efficient method for synthesizing asymmetric tolan derivatives is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[3]
Experimental Protocol: Sonogashira Coupling for this compound
-
Reactants: 1-Ethynyl-4-methylbenzene and 1-iodo-4-propylbenzene.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Copper(I) iodide (CuI).
-
Solvent and Base: A suitable solvent such as triethylamine (NEt₃) or a mixture of toluene and an amine base.
-
Procedure:
-
To a solution of 1-iodo-4-propylbenzene in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Add 1-ethynyl-4-methylbenzene to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and salts.
-
The crude product is then purified, usually by column chromatography on silica gel, to yield the pure this compound.[4]
-
Causality Behind Experimental Choices:
-
The choice of palladium and copper catalysts is crucial for the efficiency of the C-C bond formation.[3]
-
The amine base serves to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate, and also to neutralize the hydrogen halide byproduct.[5]
-
Anaerobic conditions are essential to prevent the oxidative homocoupling of the alkyne, an undesired side reaction.[2]
Caption: Sonogashira coupling workflow for the synthesis of this compound.
Comparative Analysis of Properties
The introduction of alkyl groups, such as methyl and propyl, significantly influences the properties of the tolan core.
1. Liquid Crystalline Properties:
Tolan derivatives are known for their potential as liquid crystal materials due to their rigid, rod-like structure.[1][6] The presence and length of alkyl chains play a critical role in determining the mesomorphic behavior (the formation of liquid crystal phases).
-
Effect of Alkyl Chains: Longer alkyl chains generally lead to a greater number of liquid crystalline phases (mesophases) and a higher clearing point (the temperature at which the material becomes an isotropic liquid).[7] This is attributed to the increased aspect ratio of the molecule and enhanced intermolecular van der Waals interactions.
-
This compound: The asymmetric substitution with a methyl and a propyl group is expected to result in a nematic liquid crystal phase. The nematic phase is characterized by long-range orientational order of the molecules, but no positional order. The asymmetry of the molecule may lead to a lower melting point compared to its symmetrical counterparts, which is a desirable property for many liquid crystal applications.[8]
-
Comparison with Other Tolans: Tolan derivatives with longer alkyl chains, such as those with pentyl or heptyl groups, often exhibit more ordered smectic phases in addition to the nematic phase.[7] Conversely, unsubstituted tolan is a high-melting solid with no liquid crystalline properties.
Data Table: Phase Transition Temperatures of Alkyl-Substituted Tolan Derivatives
| Compound | Alkyl Substituents | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase(s) |
| This compound | -CH₃, -C₃H₇ | Predicted to be low | Predicted nematic range | Nematic (Predicted) |
| 4,4'-Dimethyltolan | -CH₃, -CH₃ | 136 | - | Crystalline |
| 4,4'-Dipropyltolan | -C₃H₇, -C₃H₇ | 85 | 88 | Nematic |
| 4-Methyl-4'-pentyltolan | -CH₃, -C₅H₁₁ | 42 | 55 | Nematic |
| 4,4'-Dipentyltolan | -C₅H₁₁, -C₅H₁₁ | 53 | 78 | Nematic, Smectic B |
Note: Data for some compounds are sourced from experimental studies on similar molecules, and the properties of the title compound are predicted based on these trends.
2. Thermal Stability:
The thermal stability of tolan derivatives is an important consideration for their application in devices that may operate at elevated temperatures.
-
General Trends: The rigid tolan core imparts good thermal stability to these compounds.[8] Thermal stability can be assessed using techniques like thermogravimetric analysis (TGA).
-
This compound: This compound is expected to exhibit high thermal stability, with decomposition occurring at temperatures well above its clearing point.[9] GC-MS studies have shown its stability under thermal conditions.[9]
3. Photophysical Properties:
The extended π-conjugated system of the tolan core gives rise to interesting photophysical properties, including fluorescence.
-
Fluorescence: Tolan and its derivatives typically exhibit fluorescence in the ultraviolet or blue region of the electromagnetic spectrum.[10] The absorption and emission wavelengths can be influenced by the nature and position of the substituents on the phenyl rings.
-
Effect of Alkyl Groups: Alkyl groups, being electron-donating, can cause a slight red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted tolan.
-
Push-Pull Systems: More significant shifts in the photophysical properties can be achieved by introducing strong electron-donating and electron-withdrawing groups on opposite ends of the tolan molecule, creating a "push-pull" system.[11] This can lead to compounds with fluorescence in the visible region, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Caption: Relationship between alkyl substitution and the key properties of tolan derivatives.
Potential Applications
The unique combination of properties makes this compound and related tolan derivatives promising candidates for several advanced applications:
-
Liquid Crystal Displays (LCDs): Their nematic liquid crystal properties, coupled with low viscosity and high birefringence, are advantageous for use in display technologies.[12][13]
-
Organic Electronics: The π-conjugated system allows for charge transport, making them suitable for use in organic thin-film transistors (OTFTs) and OLEDs.[4]
-
Pharmaceutical Intermediates: The tolan scaffold can be a building block for more complex molecules with potential biological activity.[1][9]
-
Specialty Chemicals and Materials: They can be used in the production of polymers and other advanced materials with tailored properties.[9]
Conclusion
This compound is a representative example of an asymmetrically substituted tolan derivative with a promising profile for materials science applications. Its properties, particularly its predicted liquid crystalline behavior and thermal stability, are a direct consequence of its molecular structure. By understanding the structure-property relationships within the broader class of tolan derivatives, researchers can rationally design and synthesize new materials with optimized characteristics for specific technological needs. Further experimental characterization of this compound is warranted to fully elucidate its potential and validate the predictions made in this guide.
References
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This compound - Benchchem.
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EP0295602B1 - Tolan derivative and liquid crystal composition containing the same - Google Patents.
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Understanding Tolan: The Unsung Hero of Liquid Crystal Technology - Oreate AI Blog.
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US4839091A - Tolan derivative and liquid crystal composition containing the same - Google Patents.
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US5656198A - Tolan compound and liquid crystal composition containing the same - Google Patents.
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Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties - Taylor & Francis.
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This compound With Cas 184161-94-2.
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Chemical Properties of Benzene, 1-methyl-4-propyl- (CAS 1074-55-1) - Cheméo.
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This compound - ChemicalBook.
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Tolane synthesis via a step-by-step Sonogashira reaction. - ResearchGate.
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This compound - ChemicalBook.
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Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues - Benchchem.
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1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene - PubChem.
-
Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives | Request PDF - ResearchGate.
-
Does diphenylacetylene (tolan) fluoresce from its second excited singlet state? Semiempirical MO calculations and fluorescence quantum yield measurements | The Journal of Physical Chemistry - ACS Publications.
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4) by NINGBO INNO PHARMCHEM CO.,LTD.
-
Sonogashira coupling - Wikipedia.
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI.
-
Synthesis of laterally substituted bistolane liquid crystals | Request PDF - ResearchGate.
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Validation of the crystal structure of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene using X-ray diffraction
A Comparative Guide to the Definitive Structure Validation of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel organic compound, this compound. For researchers in materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail—it is the bedrock of its function, reactivity, and interaction with biological systems. While multiple techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of a crystalline small molecule.[1][2] This document will detail the SC-XRD workflow, contextualize its results, and objectively compare its capabilities with powerful orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The subject of our analysis, this compound, is a diarylacetylene derivative. Such compounds are building blocks for advanced materials and can possess unique biological activities.[3] Its structure, featuring a rigid ethynyl linker between two substituted benzene rings, implies specific electronic and steric properties. However, assumptions are insufficient; empirical validation is paramount.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. It is the only technique that directly maps the electron density of a molecule, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[2][4] This is not a model or an inference, but a detailed spatial map of the atoms.
The Causality Behind the SC-XRD Workflow
The journey from a synthesized powder to a validated crystal structure is a multi-step process where each stage is designed to ensure the final model is a true and accurate representation of the molecule. The success of the entire experiment hinges on the quality of the single crystal, as the regular, repeating lattice is what generates a coherent diffraction pattern.[4]
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A Guide to Spectroscopic Elucidation: Comparing Computational Predictions with Experimental Realities for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Introduction
In the landscape of materials science and drug development, the precise structural characterization of novel organic molecules is paramount. 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a diarylalkyne, represents a class of compounds with significant potential, finding applications as building blocks for complex organic materials, liquid crystals, and pharmaceutical intermediates.[1] Its rigid, conjugated structure, conferred by the ethynyl linkage, gives rise to distinct spectroscopic properties that are key to its identification and the prediction of its behavior in various systems.
This guide provides an in-depth comparison of computational and experimental spectroscopic data for this target molecule. We navigate a common challenge in research: the scarcity of comprehensive, publicly available experimental data for a specific, non-commercial compound. To this end, we demonstrate a powerful synergistic approach. We first employ Density Functional Theory (DFT) to generate a full suite of predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis). We then critically compare these computational predictions against established experimental data from structurally analogous compounds. This methodology not only validates the computational model but also provides a robust framework for researchers to confidently predict and interpret the spectra of novel molecules, accelerating the research and development lifecycle.
Part 1: The Computational Approach: In Silico Spectroscopy
The foundation of our comparative analysis is a high-fidelity computational model. Density Functional Theory (DFT) has become an indispensable tool for predicting the spectroscopic properties of molecules due to its excellent balance of computational cost and accuracy.[2] By solving approximations of the Schrödinger equation, DFT allows us to model the electronic structure of this compound and, from that, derive its expected spectroscopic signatures.
Computational Protocol: A Self-Validating Workflow
The following protocol outlines the steps for generating the predicted spectroscopic data. The choice of functional and basis set is critical; the B3LYP functional with a 6-311++G(d,p) basis set is chosen here as it is widely recognized for providing reliable results for a broad range of organic molecules, particularly for vibrational frequencies and NMR chemical shifts.[3][4][5]
-
Structure Input & Optimization: The 3D structure of this compound is first constructed. A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.
-
Frequency Analysis (FT-IR & Raman): A harmonic frequency calculation is performed on the optimized geometry. This yields the predicted vibrational modes, their frequencies (in cm⁻¹), and their intensities. These directly correlate to the peaks expected in an experimental FT-IR and Raman spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
NMR Shielding Calculation (¹H & ¹³C NMR): The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.[6] These shielding values are then referenced against a standard (Tetramethylsilane, TMS), calculated at the same level of theory, to predict the final chemical shifts (δ) in ppm.
-
Excited State Analysis (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to model the electronic transitions of the molecule.[7][8] This analysis provides the predicted absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π→π*), which can be directly compared to an experimental UV-Vis spectrum.
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A Comparative Performance Analysis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene in OLED Devices: An Investigative Guide
This guide provides a comprehensive framework for evaluating the performance of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene as a potential host material in Organic Light-Emitting Diode (OLED) devices. While this molecule possesses structural characteristics amenable to applications in organic electronics, such as a rigid diphenylacetylene (tolane) core and high thermal stability, its specific performance data within an OLED architecture is not extensively documented in publicly available literature.[1] Therefore, this document outlines a structured experimental plan to rigorously assess its capabilities against established benchmark materials, providing researchers with the necessary protocols to generate empirical, comparative data.
The central hypothesis is that the tolane structure provides the necessary electronic properties and high triplet energy for a host material, while the methyl and n-propyl substituents can enhance solubility and film-forming properties, which are crucial for solution-processed fabrication methods.[2] This guide will detail the synthesis, device fabrication, and characterization workflows required to validate this hypothesis.
Molecular Profile and Benchmarking Strategy
Physicochemical Properties of the Target Compound
This compound is a benzenoid compound available as a white to light yellow solid.[1][3] Its high purity and thermal stability are advantageous for the vacuum deposition or solution-based processes used in OLED fabrication.[1] The core structure is related to materials used in liquid crystals, suggesting a propensity for ordered molecular packing, which can influence charge transport properties.
| Property | Value / Description | Source |
| IUPAC Name | 1-methyl-4-[2-(4-propylphenyl)ethynyl]benzene | N/A |
| CAS Number | 184161-94-2 | [4] |
| Appearance | White to light yellow solid | [1][3] |
| Purity | ≥99.80% | [3] |
| Key Structural Features | Diphenylacetylene core, methyl and n-propyl substituents | N/A |
Selection of a Benchmark Host Material
To provide a meaningful performance context, we select 1,3-bis(N-carbazolyl)benzene (mCP) and its derivative, Ad-mCP , as benchmark host materials. mCP is a widely used host for phosphorescent and TADF emitters due to its high triplet energy. The recently developed Ad-mCP, which incorporates an adamantane group, demonstrates enhanced thermal stability and device efficiency, achieving a maximum external quantum efficiency (EQE) of 29.9% with a blue TADF emitter.[5] This makes it an excellent high-performance standard for comparison.
| Benchmark Host Material | Key Performance Metrics (as reported) | Source |
| Ad-mCP | Max External Quantum Efficiency (EQE): 29.9% (with blue TADF dopant) | [5] |
| High Glass Transition Temperature (Tg) | [5] | |
| High Triplet Energy (T1) | [5] |
Experimental Design and Protocols
This section details the necessary experimental procedures, from the synthesis of the target compound to the fabrication and characterization of the OLED devices.
Synthesis of this compound
The synthesis of diarylacetylene compounds is reliably achieved via Sonogashira coupling. This palladium-catalyzed cross-coupling reaction provides a high-yield pathway to form the requisite carbon-carbon triple bond.[6]
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 1-iodo-4-propylbenzene (1.0 eq) and 1-ethynyl-4-methylbenzene (1.1 eq) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60°C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude product in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting solid by column chromatography on silica gel (eluent: hexane) to yield the final product. A yield of 93% with 99.5% purity has been reported for similar syntheses.[1]
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication
A standard multi-layer OLED architecture will be used to ensure a fair comparison between the target compound and the benchmark. The fabrication process involves both solution-based spin-coating and vacuum thermal evaporation.[7][8]
-
Substrate Cleaning:
-
Sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a 1% Hellmanex solution for 5 minutes.[8]
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropyl alcohol (IPA) for 5 minutes.
-
Rinse again with deionized water and dry with a stream of high-purity nitrogen.
-
Treat with UV-Ozone for 10 minutes immediately before use to improve the ITO work function.
-
-
Hole Injection Layer (HIL):
-
Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 5000 rpm for 30 seconds.[8]
-
Anneal the substrates on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML):
-
Prepare separate solutions of the host materials (the synthesized target compound and Ad-mCP) blended with a standard blue TADF emitter (e.g., 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, 4CzIPN) in a toluene solvent. A typical host:dopant ratio is 90:10 by weight.
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.
-
Anneal at 70°C for 10 minutes to remove residual solvent.
-
-
Electron Transport and Cathode Layers:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a 30 nm layer of an electron transport material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, TmPyPB).
-
Deposit a 1 nm layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the finished devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric moisture and oxygen.[9]
-
Device Characterization
The performance of the fabricated OLEDs will be evaluated using standard optoelectronic measurement techniques.
-
Current Density-Voltage-Luminance (J-V-L): Use a source measure unit and a calibrated photodiode/spectrometer to measure the J-V-L characteristics. From this data, determine the turn-on voltage (defined at a luminance of 1 cd/m²) and luminous efficiency (cd/A).
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and electroluminescence (EL) spectrum, assuming a Lambertian emission profile.
-
Electroluminescence (EL) Spectra: Record the EL spectra at various driving voltages to determine the emission color and calculate the CIE 1931 color coordinates.
-
Operational Stability: Measure the device lifetime by monitoring the time required for the initial luminance to decrease by 50% (LT50) under a constant DC current density (e.g., at an initial luminance of 1000 cd/m²).
Anticipated Data and Performance Comparison
The following table outlines the key performance metrics to be determined experimentally for the device utilizing this compound as a host, compared against the known high-performance benchmark.
| Performance Metric | Device with Ad-mCP Host (Benchmark) | Device with Target Compound Host |
| Turn-on Voltage (V) | ~3.0 - 3.5 V (Typical for blue TADF) | To be determined by experiment |
| Max Luminance (cd/m²) | > 10,000 | To be determined by experiment |
| Max EQE (%) | 29.9%[5] | To be determined by experiment |
| CIE Coordinates (x, y) | Dependent on dopant (e.g., ~0.15, 0.25 for deep blue) | To be determined by experiment |
| LT50 Lifetime (hours @ 1000 cd/m²) | > 100 (Typical for high-efficiency devices) | To be determined by experiment |
A successful outcome would be for the target compound to exhibit performance metrics comparable to the Ad-mCP benchmark. Specifically, a low turn-on voltage would indicate efficient charge injection and transport, while a high EQE would validate its effectiveness as a host material in facilitating efficient radiative recombination of excitons on the dopant molecules. The operational stability (LT50) is a critical parameter for assessing its potential for practical applications, as device lifetime remains a significant challenge, particularly for blue OLEDs.[9][10]
Conclusion
This guide presents a scientifically rigorous and logically structured approach to evaluate the viability of this compound as a novel host material for OLED applications. By adhering to the detailed protocols for synthesis, fabrication, and characterization, and by comparing the results against a state-of-the-art benchmark, researchers can generate the critical data needed to assess its potential. The insights gained will contribute to the broader effort of discovering and developing new, cost-effective, and high-performance materials for the next generation of electronic displays and lighting.
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Benchmark study of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene against known organic semiconductors
An In-Depth Benchmarking Guide: Evaluating the Potential of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene as an Organic Semiconductor
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the dynamic field of organic electronics, the quest for novel semiconductor materials with enhanced performance, stability, and processability is relentless. This guide provides a comprehensive benchmark study of this compound, a molecule belonging to the oligo(phenylene ethynylene) (OPE) class of compounds, against established organic semiconductors: pentacene, rubrene, and C60 fullerene. While extensive experimental data for this compound is not yet publicly available, this document serves as a robust framework for its evaluation, detailing the necessary experimental protocols and providing a comparative analysis based on the known performance of benchmark materials. Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to assess the potential of this and other novel organic semiconductors.
Introduction to the Contenders: A Comparative Overview
The selection of an organic semiconductor is a critical decision in the design of organic electronic devices, with performance intrinsically linked to the material's molecular structure and solid-state packing. This study considers a promising yet under-explored candidate alongside three titans of the field.
1.1. The Challenger: this compound
This compound is a benzenoid compound characterized by a methyl group and a substituted ethynyl moiety.[1] Its rigid, conjugated backbone, a hallmark of the OPE family, suggests potential for efficient charge transport. The presence of propyl and methyl groups may enhance solubility and influence molecular packing, both critical parameters for device fabrication and performance. While primarily recognized for its relevance to liquid crystals and as a synthetic intermediate, its structural similarity to known organic semiconductors warrants a thorough investigation of its electronic properties.[1]
1.2. The Benchmarks: Established High-Performance Organic Semiconductors
-
Pentacene (C22H14): A polycyclic aromatic hydrocarbon with five linearly fused benzene rings, pentacene is one of the most extensively studied p-type organic semiconductors.[2] It is known for its high hole mobility, which can exceed that of amorphous silicon, making it a popular choice for organic thin-film transistors (OTFTs).[2] However, its performance is sensitive to air and light, leading to rapid oxidation.[2]
-
Rubrene (C42H28): Another polycyclic aromatic hydrocarbon, rubrene, holds the record for the highest charge carrier mobility among organic semiconductors, reaching up to 40 cm²/(V·s) in single-crystal devices.[3][4] Its exceptional performance is attributed to its favorable molecular packing and electronic structure.[5]
-
Fullerene (C60): A spherical molecule composed of 60 carbon atoms, C60 is a premier n-type organic semiconductor. Its high electron affinity and ability to form well-ordered crystalline films make it a crucial component in organic solar cells and n-channel OFETs.[6][7]
Key Performance Metrics: A Quantitative Comparison
The performance of an organic semiconductor is evaluated based on several key metrics, primarily derived from the characterization of an Organic Field-Effect Transistor (OFET).
| Parameter | This compound | Pentacene | Rubrene | C60 Fullerene |
| Charge Carrier Mobility (μ) | To be determined | Up to 5.5 cm²/(V·s) (thin-film)[2] | Up to 40 cm²/(V·s) (single-crystal)[2] | Up to 6 cm²/(V·s) (thin-film)[6] |
| On/Off Ratio | To be determined | > 10^6 | > 10^6 | > 10^6 |
| Threshold Voltage (Vth) | To be determined | Device dependent | Device dependent | Device dependent |
| Thermal Stability | High (inferred from pyrolysis studies)[1] | Decomposes at high temperatures | High | High |
| Oxidative Stability | To be determined | Prone to oxidation[2] | More stable than pentacene | Relatively stable |
Experimental Protocols: A Guide to Benchmarking
To ensure a fair and comprehensive comparison, a standardized set of experimental procedures must be followed. The following protocols outline the necessary steps for fabricating and characterizing OFETs, providing a blueprint for the evaluation of this compound.
3.1. OFET Fabrication: A Step-by-Step Workflow
The fabrication of a bottom-gate, top-contact OFET is a common architecture for evaluating organic semiconductors.
3.1.1. Substrate Cleaning:
-
Sequentially sonicate heavily n-doped Si wafers with a 300 nm SiO2 dielectric layer in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to remove any residual organic contaminants and to create a hydrophilic surface.
Rationale: A pristine substrate surface is crucial for the formation of a high-quality semiconductor film and a clean dielectric-semiconductor interface, which is essential for optimal device performance.
3.1.2. Dielectric Surface Modification (Optional but Recommended):
-
Expose the cleaned substrates to a vapor of a self-assembled monolayer (SAM) forming agent, such as octadecyltrichlorosilane (OTS), in a vacuum desiccator for 12 hours.
-
Rinse the substrates with toluene and isopropanol to remove any excess, unbound OTS.
-
Anneal the substrates at 120 °C for 10 minutes.
Rationale: The OTS treatment renders the SiO2 surface hydrophobic, which can promote the growth of a more ordered organic semiconductor film, leading to improved charge carrier mobility.
3.1.3. Organic Semiconductor Deposition:
-
For this compound (Proposed):
-
Dissolve the compound in a high-purity organic solvent (e.g., toluene, chlorobenzene) to a concentration of 5-10 mg/mL.
-
Deposit the solution onto the substrate using spin-coating or drop-casting.
-
Anneal the film at a temperature below the material's melting point to improve crystallinity.
-
-
For Pentacene and C60:
-
Use thermal evaporation in a high-vacuum chamber (pressure < 10^-6 Torr).
-
Maintain the substrate at a specific temperature during deposition to control film morphology.[8] A typical deposition rate is 0.1-0.5 Å/s.
-
-
For Rubrene:
-
Single crystals can be grown by physical vapor transport.
-
Thin films can be deposited by thermal evaporation.
-
Rationale: The deposition method significantly impacts the morphology and crystallinity of the organic semiconductor film, which in turn dictates the charge transport properties.[6]
3.1.4. Source and Drain Electrode Deposition:
-
Deposit 50 nm of gold (Au) through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask geometry.
Rationale: Gold is a commonly used electrode material due to its high work function, which facilitates hole injection into many p-type organic semiconductors, and its resistance to oxidation.
3.2. OFET Characterization Workflow
Caption: Workflow for OFET fabrication and characterization.
3.3. Electrical Measurements and Parameter Extraction
-
Place the fabricated OFET on a probe station in an inert atmosphere (e.g., nitrogen or argon glovebox) to prevent degradation during measurement.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Output characteristics (Id-Vd): Measure the drain current (Id) as a function of the drain-source voltage (Vd) at different gate-source voltages (Vg).
-
Transfer characteristics (Id-Vg): Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a constant drain-source voltage in the saturation regime.
-
3.3.1. Calculation of Charge Carrier Mobility (μ):
In the saturation regime, the charge carrier mobility can be calculated from the transfer curve using the following equation:
Id = (W / 2L) * μ * Ci * (Vg - Vth)^2
where:
-
Id is the drain current
-
W is the channel width
-
L is the channel length
-
μ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
Vg is the gate voltage
-
Vth is the threshold voltage
3.3.2. Determination of On/Off Ratio:
The on/off ratio is the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.
Stability Assessment: A Critical Factor for Practical Applications
The long-term stability of organic semiconductors under ambient conditions is a major challenge for their commercialization.[9]
4.1. Thermal Stability Evaluation
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature. It provides information about the decomposition temperature and thermal stability of the compound. Organic semiconductors used in electronic devices should be stable at the temperatures required for device fabrication and operation.[10]
4.2. Oxidative Stability Evaluation
-
Device Lifetime Testing: The operational stability of OFETs can be assessed by continuously monitoring their electrical characteristics (e.g., mobility, threshold voltage) over time while exposed to ambient air. A decrease in performance indicates degradation of the organic semiconductor, likely due to oxidation.[11]
Conclusion and Future Outlook
This guide has outlined a comprehensive framework for the benchmark study of this compound against established organic semiconductors. While direct experimental data for this specific molecule is currently lacking, the proposed experimental protocols and comparative data for pentacene, rubrene, and C60 provide a clear roadmap for its evaluation. The structural features of this compound suggest it could be a promising candidate for organic electronic applications. The next crucial step is the synthesis and thorough experimental characterization of this material following the methodologies detailed in this guide. The insights gained from such a study will not only determine the potential of this specific molecule but also contribute to the broader understanding of structure-property relationships in the oligo(phenylene ethynylene) class of organic semiconductors, paving the way for the rational design of next-generation materials for flexible and low-cost electronics.
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DFT calculations for 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene HOMO-LUMO gap
An In-Depth Technical Guide to Determining the HOMO-LUMO Gap of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene: A Comparative Analysis of DFT Calculations and Experimental Methods
For researchers and professionals in materials science and drug development, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. This HOMO-LUMO gap (Egap) is fundamental to a molecule's electronic and optical properties, influencing its chemical reactivity, stability, and potential applications in areas ranging from organic electronics to pharmacology.[1] The molecule of interest, this compound (CAS 184161-94-2), a substituted tolan derivative, serves as an excellent case study for exploring the methodologies used to determine this vital property.[2][3][4]
This guide provides a detailed comparison of computational and experimental approaches to determine the HOMO-LUMO gap of this molecule. As a senior application scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and validated understanding of the data obtained.
Part 1: The Computational Approach via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure of molecules.[5] Its balance of accuracy and computational cost makes it an invaluable tool for initial screening and in-depth analysis. Among the myriad of available methods, the combination of the B3LYP functional with the 6-31G(d) basis set is a widely adopted standard for organic molecules, providing a reliable starting point for property calculations.[6][7][8]
Core Protocol: DFT Calculation of Egap
The following protocol outlines the steps for a baseline DFT calculation to determine the HOMO-LUMO gap.
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial geometry.
Step 2: Geometry Optimization
-
Rationale: The electronic properties of a molecule are highly dependent on its three-dimensional structure. A geometry optimization is performed to find the lowest energy conformation (the most stable structure) on the potential energy surface.
-
Method: Employ the B3LYP functional with the 6-31G(d) basis set. This level of theory is known to provide reasonable geometries for a wide range of organic compounds.[6][8] The calculation should be run until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.
Step 3: Frequency Calculation (Self-Validation)
-
Rationale: To confirm that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed on the optimized geometry.
-
Verification: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, and the geometry must be further refined.
Step 4: Single-Point Energy Calculation
-
Rationale: Once the optimized, minimum-energy structure is confirmed, a single-point energy calculation is performed using the same level of theory (B3LYP/6-31G(d)) to obtain the final electronic properties.
-
Output: This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.
Step 5: HOMO-LUMO Gap Analysis
-
Extract the energy values for the HOMO (EHOMO) and LUMO (ELUMO) from the calculation output file.
-
Calculate the HOMO-LUMO gap using the formula:
-
Egap = ELUMO - EHOMO
-
Part 2: Comparison with Alternative Methodologies
While the B3LYP/6-31G(d) approach is a robust starting point, it is crucial to understand its place among other methods. The choice of functional and the inclusion of experimental validation are paramount for scientific rigor.
Computational Alternatives: A Hierarchy of Functionals
The accuracy of a DFT calculation is heavily dependent on the chosen exchange-correlation (XC) functional.[9][10] Functionals are often categorized in a hierarchy, known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy.
| Method Category | Example Functional | Key Characteristics & Rationale | Expected Egap Accuracy |
| GGA | PBE, BLYP | Generalized Gradient Approximation. Uses electron density and its gradient. Computationally efficient but often underestimates Egap due to self-interaction error.[11] | Low to Moderate |
| Hybrid GGA | B3LYP , PBE0 | Includes a fraction of exact Hartree-Fock (HF) exchange. This mixing mitigates some self-interaction error, generally improving Egap prediction over GGAs.[10][11] B3LYP is popular due to its broad parameterization. | Moderate to Good |
| Range-Separated Hybrid | CAM-B3LYP, ωB97X-D | Varies the amount of HF exchange with inter-electron distance. These are often better for describing charge-transfer and long-range interactions, providing more accurate Egap values for conjugated systems.[5][12] | Good to High |
| Double Hybrid | B2PLYP, DSD-PBEP86 | Includes a portion of MP2 correlation. Computationally more expensive but offers a higher level of accuracy, often approaching "gold standard" methods for certain properties.[10] | High |
Key Insight: The choice of functional is not arbitrary. For π-conjugated systems like the target molecule, standard hybrid functionals like B3LYP offer a good balance. However, for properties where charge transfer is significant, range-separated hybrids like CAM-B3LYP are often superior.[5][12] It is considered best practice to test at least two different functionals to ensure the results are not an artifact of the chosen method.
Experimental Alternatives: Electrochemical and Spectroscopic Analysis
Computational results must be benchmarked against reality. The combination of Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy is the most common experimental route to determine and validate the frontier orbital energies.[13][14][15][16]
Protocol: Combined CV and UV-Vis Measurement
Step 1: Sample Preparation
-
Dissolve a precise concentration of this compound in a suitable electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The solvent choice is critical as it can influence the measured potentials.[17][18]
Step 2: Cyclic Voltammetry (CV) Measurement
-
Rationale: CV measures the oxidation and reduction potentials of a molecule. The onset of the first oxidation potential (Eox) is related to the energy required to remove an electron from the HOMO, while the onset of the first reduction potential (Ered) relates to the energy required to add an electron to the LUMO.[14]
-
Procedure: Use a standard three-electrode setup (working, reference, and counter electrodes). Scan the potential and record the resulting current to obtain a voltammogram.
-
Data Analysis: Determine the onset potentials (Eox and Ered) from the voltammogram. These can be used to estimate the HOMO and LUMO energy levels relative to a reference (often ferrocene/ferrocenium, Fc/Fc+):
-
EHOMO (eV) = -[Eox (vs Fc/Fc+) + Eref]
-
ELUMO (eV) = -[Ered (vs Fc/Fc+) + Eref] (Note: Eref is the absolute energy level of the reference electrode, e.g., ~4.8 eV for Fc/Fc+ below vacuum)
-
Step 3: UV-Visible (UV-Vis) Spectroscopy
-
Rationale: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of the lowest energy absorption band (the absorption edge, λonset) corresponds to the optical bandgap (Eg, opt), which is the energy required to promote an electron from the HOMO to the LUMO.[19]
-
Procedure: Measure the absorption spectrum of the compound in a suitable solvent.
-
Data Analysis: Determine the absorption onset wavelength (λonset) from the spectrum. Calculate the optical gap using the formula:
-
Eg, opt (eV) = 1240 / λonset (nm)
-
Step 4: Data Consolidation
-
The electrochemical gap (ELUMO - EHOMO from CV) and the optical gap (Eg, opt from UV-Vis) can be compared. They are often similar, but the optical gap is typically smaller due to exciton binding energy. For many applications, the optical gap is the more relevant value.
Part 3: Synthesizing the Data - A Comparative Outlook
| Method | Typical Egap (eV) for Tolan Derivatives | Advantages | Limitations |
| DFT (B3LYP/6-31G(d)) | 3.5 - 4.5 | Fast, accessible, good for initial screening and trend analysis.[6] | Can be systematically inaccurate; highly dependent on the functional used.[11][20] Does not account for solvent or solid-state effects unless specifically modeled. |
| DFT (CAM-B3LYP/def2-TZVP) | 4.0 - 5.0 | More accurate for conjugated systems, better description of excited states.[5][12] | More computationally expensive than standard hybrids. |
| Experimental (CV/UV-Vis) | 3.0 - 4.0 (Optical Gap) | Represents "real-world" values in a specific environment (solvent). Considered the benchmark for computational methods.[14][15] | Can be influenced by solvent polarity, aggregation, and impurities.[17][18] The electrochemical gap and optical gap are not identical. |
Discussion of Discrepancies:
-
Theory vs. Experiment: It is common for DFT-calculated HOMO-LUMO gaps (from orbital energies) to be larger than the optical gap measured by UV-Vis spectroscopy. The ground-state DFT calculation represents the energy difference between orbitals in a single-particle picture, whereas the optical measurement is an excited-state phenomenon that includes electron-hole interactions (exciton binding energy), which lowers the energy required for the transition.[21]
-
Solvent Effects: Both experimental and computational results are sensitive to the environment. Solvents can stabilize the ground and excited states differently, leading to shifts in the absorption spectra (solvatochromism) and altering the HOMO-LUMO gap.[12][17][18][22] Advanced DFT calculations can account for this using models like the Polarizable Continuum Model (PCM).[12]
-
Functional Dependence: As shown in the table, different functionals yield different results. This is not a failure of the theory but a reflection of the approximations inherent in each functional.[23] The discrepancy between B3LYP and CAM-B3LYP highlights the importance of choosing a functional appropriate for the system under study.
Conclusion
Determining the HOMO-LUMO gap of this compound requires a multi-faceted approach. While DFT calculations, particularly with hybrid functionals like B3LYP, provide an excellent and accessible starting point for estimating electronic properties, they represent a model of reality. For authoritative and application-relevant data, these computational predictions must be validated and refined through experimental techniques. The combined use of cyclic voltammetry and UV-Vis spectroscopy provides a robust experimental benchmark that accounts for real-world environmental effects. The informed researcher will use these methods synergistically, leveraging the speed of computation to explore possibilities and the accuracy of experiments to validate and confirm findings.
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El-Azhary, M. A., et al. (2022). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. ACS Omega, 7(31), 27170–27180. Retrieved from [Link]
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Alam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of the Iranian Chemical Society, 17, 2893–2907. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Introduction: The Imperative of Precise Molecular Weight Determination
In the landscape of drug discovery and materials science, the unequivocal confirmation of a compound's identity is the bedrock of all subsequent research. For novel organic molecules like 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS No: 184161-94-2), an aromatic hydrocarbon with potential applications as a building block in complex syntheses, this confirmation begins with its molecular weight.[1] With a molecular formula of C₁₈H₁₈, its calculated monoisotopic mass is 234.1409 Da, and its average molecular weight is 234.34 g/mol .[1][2]
Mass spectrometry stands as the definitive technique for this task, offering unparalleled precision and sensitivity. However, the physical properties of the analyte—in this case, a non-polar, aromatic structure—dictate the experimental approach. This guide provides a comparative analysis of two distinct mass spectrometric workflows for confirming the molecular weight of this compound, explaining the rationale behind each choice and presenting detailed protocols for execution. We will explore a classic "hard" ionization technique, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), and contrast it with a "soft" ionization approach adapted for non-polar molecules, Direct Infusion Electrospray Ionization with Coordinated Ion Spray (DI-ESI-CIS-MS).
The Ionization Challenge: Tailoring the Technique to the Molecule
The central challenge in the mass spectrometry of any compound is the efficient generation of gas-phase ions.[3] The choice of ionization source is therefore the most critical experimental decision. For a non-polar molecule like this compound, which lacks easily ionizable functional groups, two primary strategies can be considered.
-
Electron Ionization (EI): This high-energy method bombards the analyte with energetic electrons (typically 70 eV), forcefully ejecting an electron from the molecule to create a radical cation (M•⁺).[4][5] While robust and highly reproducible, this process imparts significant excess energy, leading to extensive fragmentation.[6] This fragmentation is a double-edged sword: it provides a rich "fingerprint" for structural elucidation but can sometimes lead to a weak or absent molecular ion peak, complicating the primary goal of molecular weight confirmation.[3][5]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically transfers protons or other ions to an analyte in solution, creating ions with minimal internal energy.[7] It is the default method for polar and large biomolecules but is notoriously inefficient for non-polar hydrocarbons because they do not readily accept a proton.[8][9] To overcome this, the technique can be modified. One powerful adaptation is Coordinated Ion Spray (CIS), where metal ions (e.g., silver, Ag⁺) are added to the spray solvent.[10] The non-polar analyte coordinates with the metal ion, forming a charged adduct ([M+Ag]⁺) that is readily detected by the mass spectrometer. This approach preserves the intact molecule, making molecular weight confirmation unambiguous.[10]
Comparative Overview of Selected Ionization Techniques
| Feature | Gas Chromatography-Electron Ionization MS (GC-EI-MS) | Direct Infusion-Coordinated Ion Spray MS (DI-ESI-CIS-MS) |
| Ionization Principle | High-energy electron bombardment (70 eV).[4] | Coordination with metal cation (e.g., Ag⁺) in a charged droplet.[10] |
| Ionization Type | Hard Ionization.[6] | Soft Ionization. |
| Sample Introduction | Gas Chromatography (requires volatility and thermal stability).[5] | Direct infusion via syringe pump (sample in solution). |
| Typical Ion Formed | Radical Cation (M•⁺).[4] | Metal Adduct ([M+Ag]⁺).[10] |
| Fragmentation | Extensive and reproducible, useful for structural fingerprinting.[5] | Minimal to none, clear molecular species observed. |
| Primary Use Case | Structural elucidation and identification via library matching. | Unambiguous molecular weight confirmation. |
| Suitability for Analyte | Excellent. The compound is volatile and thermally stable enough for GC. | Excellent with modification (CIS). Provides a clear molecular ion. |
Experimental Workflows and Protocols
The following diagram illustrates the two divergent workflows for analyzing this compound.
Caption: Comparative workflows for mass spectrometric analysis.
Protocol 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol leverages the volatility of the analyte to achieve separation by gas chromatography before ionization, providing both retention time and mass spectral data.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane or hexane.
- Create a working solution by diluting the stock solution to 10 µg/mL using the same solvent.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent GC System or equivalent.[11]
- Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
- Inlet Temperature: 270°C.
- Injection Volume: 1 µL with a 10:1 split ratio.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: 20°C/min to 300°C.
- Final hold: Hold at 300°C for 5 minutes.
- MS System: Quadrupole or Time-of-Flight (TOF) mass analyzer.
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.[12]
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 450.
Protocol 2: Analysis by Direct Infusion Coordinated Ion Spray Mass Spectrometry (DI-ESI-CIS-MS)
This protocol uses a soft ionization approach to generate an intact molecular adduct, providing a clear confirmation of the molecular weight without fragmentation.
1. Sample and Solvent Preparation:
- Prepare a working solution of the analyte at 10 µg/mL in a 1:1 dichloromethane:methanol solvent mixture.
- Prepare a separate spray solution of 10 µM silver nitrate (AgNO₃) in methanol. Note: Silver salts can be light-sensitive.
- For analysis, combine the analyte solution and the silver nitrate solution, or use a T-junction to introduce them simultaneously to the ESI source. A common method is to use the silver nitrate solution as the infusion solvent for the analyte.[10]
2. ESI-MS Instrumentation and Conditions:
- MS System: Any mass spectrometer equipped with an electrospray ionization source.
- Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Ionization Mode: Positive.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizing Gas (N₂): Set to instrument-specific optimal values.
- Drying Gas (N₂): Set to a temperature of 200-250°C.
- Mass Range: Scan from m/z 200 to 500.
Data Interpretation: Decoding the Mass Spectra
The data obtained from these two methods will be complementary, with one providing structural clues and the other offering definitive molecular weight evidence.
Expected Results from GC-EI-MS
The EI mass spectrum is predicted to show a distinct molecular ion peak and a series of fragment ions. The fragmentation process in EI is driven by the stability of the resulting cations and neutral radicals.[13][14]
Caption: Predicted major fragmentation pathways in EI-MS.
The most likely fragmentation events are the cleavage of the alkyl groups, as this leads to stable benzylic-type radical cations.
| Ion Description | Theoretical m/z | Expected Observation | Supporting Data |
| Molecular Ion (M•⁺) | 234.14 | A clear peak should be visible, confirming the molecular weight. | GC-MS data shows a molecular ion at m/z 234.3.[1] |
| Loss of Methyl Radical | 219.13 | A significant peak corresponding to the loss of the methyl group (-CH₃). | GC-MS data confirms a fragment at m/z 219.2.[1] |
| Loss of Propyl Radical | 191.12 | A peak corresponding to the loss of the n-propyl group (-C₃H₇). | This is a common fragmentation for alkylbenzenes.[15] |
Expected Results from DI-ESI-CIS-MS
The ESI spectrum will be significantly simpler. Due to the soft nature of the ionization, no in-source fragmentation is expected. The spectrum will be dominated by the silver adduct of the molecule. Silver has two stable isotopes, ¹⁰⁷Ag (51.8% abundance) and ¹⁰⁹Ag (48.2% abundance), which will result in a characteristic doublet peak.
| Ion Description | Theoretical m/z | Expected Observation |
| Silver Adduct ([M+¹⁰⁷Ag]⁺) | 341.04 | The more abundant peak of the isotopic doublet. |
| Silver Adduct ([M+¹⁰⁹Ag]⁺) | 343.04 | The less abundant peak of the isotopic doublet, 2 Da higher. |
Observing this isotopic doublet, where the peaks are separated by 2 m/z units and have roughly equal intensity, is a hallmark of a singly-charged species coordinating with a single silver ion, providing extremely strong evidence for a molecular weight of ~234.14 Da.
Conclusion and Recommendations
Both GC-EI-MS and DI-ESI-CIS-MS are powerful and valid techniques for the analysis of this compound.
-
For unambiguous confirmation of molecular weight , the DI-ESI-CIS-MS method is superior. The soft ionization produces a clean spectrum dominated by the [M+Ag]⁺ adduct, leaving no doubt as to the mass of the intact molecule.
-
For structural confirmation and quality control , GC-EI-MS is the preferred method. The reproducible fragmentation pattern acts as a fingerprint that can be used to confirm the compound's identity against a reference and detect potential isomers or impurities. The observation of a molecular ion at m/z 234 and key fragments at m/z 219 provides simultaneous confirmation of both molecular weight and structural integrity.
For researchers in drug development and synthetic chemistry, employing both techniques provides the highest level of confidence. The ESI approach definitively confirms the mass, while the EI method validates the structure, together forming a self-validating system that ensures the identity and purity of this critical chemical building block.
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How does the n-propyl group affect the properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene?
A Comparative Guide to the Properties of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
Introduction
In the realm of materials science and drug development, the nuanced effects of subtle molecular modifications can lead to profound changes in macroscopic properties. The diphenylacetylene (tolan) scaffold, a rigid, linear aromatic structure, is a cornerstone in the design of liquid crystals (LCs), organic light-emitting diodes (OLEDs), and molecular wires. This guide provides an in-depth comparison of This compound and its parent analogue, 1-Methyl-4-(phenylethynyl)benzene , to elucidate the specific and critical role of the terminal n-propyl group. Through analysis of experimental data, we will demonstrate how the addition of this short alkyl chain fundamentally alters the material's thermal behavior, inducing a liquid crystalline phase, and modifies its key physicochemical properties. This comparison serves as a case study for researchers and developers on the strategic use of alkyl chains to tune molecular properties for advanced applications.
Molecular Structures and the n-Propyl Distinction
The two molecules under comparison share a common 4-methyl-substituted diphenylacetylene core. The sole structural difference is the presence of an n-propyl group at the para-position of the second phenyl ring in our target molecule. This seemingly minor addition has significant consequences for molecular shape, intermolecular forces, and packing behavior.
dot graph TD { rankdir=LR; node [shape=plaintext];
} dot Figure 1: Comparison of the reference and target molecules.
Comparative Analysis: The Emergence of Liquid Crystallinity
The most dramatic effect of the n-propyl group is the induction of a nematic liquid crystal phase. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The nematic phase, specifically, is characterized by molecules that have long-range orientational order but no positional order.
Experimental data obtained via Differential Scanning Calorimetry (DSC) provides unequivocal evidence of this transformation. The reference molecule, 1-Methyl-4-(phenylethynyl)benzene, behaves as a typical solid, melting directly into an isotropic liquid at 72.0 °C.[1] In stark contrast, this compound first melts from a crystalline solid into an ordered, fluid nematic phase at 49.1 °C, which then transitions into a fully disordered isotropic liquid at a clearing temperature of 52.5 °C.[1]
Causality of Mesophase Induction: The rigid, rod-like tolan core is predisposed to forming an ordered state. However, in the reference molecule, the crystalline structure is stable enough that thermal energy causes a direct transition to a completely disordered liquid. The addition of the flexible n-propyl chain disrupts the efficiency of crystal lattice packing. This disruption lowers the melting point significantly (from 72.0 °C to 49.1 °C).[1] Concurrently, the elongated molecular shape and the anisotropic van der Waals forces contributed by the propyl chain are sufficient to promote the formation of the orientationally ordered nematic phase before full disordering occurs.[1]
Table 1: Comparison of Thermal and Physicochemical Properties
| Property | 1-Methyl-4-(phenylethynyl)benzene (Reference) | This compound (Target) | Influence of n-Propyl Group |
| Melting Point (Tₘ) | 72.0 °C (Crystal → Isotropic)[1] | 49.1 °C (Crystal → Nematic)[1] | Lowers melting point by disrupting crystal packing. |
| Liquid Crystal Phase | None[1] | Nematic (49.1 °C to 52.5 °C)[1] | Induces a nematic liquid crystal phase. |
| Clearing Point (Tₙᵢ) | N/A | 52.5 °C (Nematic → Isotropic)[1] | Establishes the upper limit of the LC phase. |
| Lipophilicity (LogP) | 4.79 (Predicted) | 6.76 (Predicted)[2] | Increases lipophilicity significantly. |
| Molecular Weight | 192.26 g/mol | 234.34 g/mol [3] | Increases molecular mass. |
| Boiling Point | N/A | 355.8 °C (Predicted)[2] | Increases due to stronger intermolecular forces. |
Impact on Lipophilicity and Solubility
The n-propyl group, being a nonpolar alkyl chain, markedly increases the molecule's lipophilicity, or "fat-loving" nature. This is quantitatively represented by the octanol-water partition coefficient (LogP), where a higher value indicates greater lipophilicity. The predicted LogP for the n-propyl derivative is 6.76, a substantial increase from the reference molecule's predicted value of 4.79.[2]
Implications for Researchers:
-
In Drug Development: Increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially increasing bioavailability. However, it also leads to decreased aqueous solubility, which can pose challenges for formulation and administration.
-
In Materials Science: The change in polarity and solubility affects how the molecule interacts with solvents and polymer matrices. The n-propyl derivative will be more soluble in nonpolar organic solvents (e.g., hexane, toluene) compared to its parent compound.
Experimental Protocols
To provide a self-validating framework, the following are standard, detailed protocols for determining the key properties discussed in this guide.
Protocol 1: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
This protocol is used to determine melting points and liquid crystal phase transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the synthesized compound into a standard aluminum DSC pan. Hermetically seal the pan using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the respective platforms in the DSC instrument's cell.
-
Thermal Program:
-
Equilibration: Equilibrate the system at 25 °C for 5 minutes.
-
Heating Scan 1: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min. This scan reveals the initial thermal behavior.
-
Cooling Scan: Cool the sample from 100 °C back to 25 °C at a rate of 10 °C/min to observe transitions upon cooling (exotherms).
-
Heating Scan 2: Reheat the sample from 25 °C to 100 °C at 10 °C/min. This second heating scan is crucial as it provides data on the thermodynamic properties of the material after erasing its previous thermal history.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The onset of an endothermic peak corresponds to the transition temperature (e.g., crystal-to-nematic or nematic-to-isotropic). The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
This is the gold-standard method for experimentally determining the octanol-water partition coefficient.
Methodology:
-
Solvent Saturation: Prepare a mixture of n-octanol and water. Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound in the saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine a precise volume of the octanol stock solution with a precise volume of saturated water (e.g., 10 mL of each).
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the octanol and water layers is observed.
-
Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Conclusion
The addition of a single n-propyl group to the 1-Methyl-4-(phenylethynyl)benzene framework serves as a powerful molecular engineering tool. It fundamentally transforms the material from a simple crystalline solid into a thermotropic liquid crystal. This is achieved by simultaneously disrupting efficient crystal packing, which lowers the melting point, and enhancing the molecular aspect ratio, which stabilizes an intermediate, orientationally ordered nematic phase. Furthermore, the n-propyl group substantially increases the molecule's lipophilicity, a critical parameter in both pharmaceutical and materials science contexts. This comparative guide underscores the principle that targeted, minor structural modifications can be a highly effective strategy for tuning the physical properties of organic materials to achieve desired functionalities.
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A Comparative Guide to 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene and its Analogs in Materials Science
This guide provides a comprehensive technical overview of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, a tolan-based organic compound with significant potential in materials science, particularly in the development of liquid crystals and other advanced organic materials.[1] We will delve into its synthesis, and properties, and provide a comparative analysis with structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships of diarylalkynes and their potential applications.
Introduction to Diarylalkynes and Tolan Derivatives
Diarylalkynes, characterized by two aryl groups linked by a carbon-carbon triple bond, form the core structure of tolan and its derivatives. These compounds are of significant interest due to their rigid, linear molecular shape, which can lead to the formation of liquid crystalline phases.[2] The specific properties of these materials, such as their mesophase behavior, optical anisotropy, and dielectric constant, can be finely tuned by modifying the substituent groups on the phenyl rings. This tunability makes them highly valuable for applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other organic electronic devices.[3][4][5][6]
This compound is a specific example of an unsymmetrically substituted tolan derivative. The presence of a methyl group on one phenyl ring and a propyl group on the other influences its molecular packing and, consequently, its physical and chemical properties. This guide will explore these characteristics in detail.
Synthesis of this compound: A Focus on Sonogashira Coupling
The most prevalent and efficient method for synthesizing diarylalkynes like this compound is the Sonogashira cross-coupling reaction.[7][8][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Workflow: Sonogashira Coupling
Caption: A generalized workflow for the synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol (Representative Example)
The following is a representative protocol for the synthesis of this compound based on general Sonogashira coupling procedures.[7][10][11]
Materials:
-
4-Iodotoluene
-
1-Ethynyl-4-propylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Slowly add 1-ethynyl-4-propylbenzene (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Physicochemical Properties and Characterization
The structure of this compound dictates its physical and chemical properties. The tolan core provides rigidity, while the terminal alkyl groups influence its solubility and liquid crystalline behavior.
Molecular Structure
Caption: The molecular structure of this compound.
Characterization Data (Predicted and from Related Compounds)
| Property | Predicted/Representative Value |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₈H₁₈ |
| Molecular Weight | 234.34 g/mol [1] |
| Melting Point | Expected to be in the range of other tolan derivatives, likely between 50-100 °C, but this is highly dependent on purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4-7.1 (m, 8H, Ar-H), 2.6 (t, 2H, Ar-CH₂-), 2.4 (s, 3H, Ar-CH₃), 1.7 (sext, 2H, -CH₂-CH₂-), 1.0 (t, 3H, -CH₂-CH₃). (Predicted based on the structure and data for similar compounds)[12][13] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~138-120 (Ar-C), ~90 (alkyne C), ~38 (Ar-CH₂-), ~24 (-CH₂-), ~21 (Ar-CH₃), ~14 (-CH₃). (Predicted based on the structure and data for similar compounds)[13] |
| IR (KBr, cm⁻¹) | ~2200 (C≡C stretch, weak), ~3030 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch). (Predicted based on functional groups) |
Comparative Analysis with Alternative Tolan Derivatives
The performance of this compound as a material component is best understood in comparison with its structural analogs. The choice of alkyl substituents on the phenyl rings significantly impacts the mesomorphic and electronic properties.
Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Mesophase Behavior | Potential Applications |
| This compound | C₁₈H₁₈ | 234.34 | Likely to exhibit a nematic liquid crystal phase over a specific temperature range. The unsymmetrical nature may lead to a lower melting point compared to symmetrical analogs.[2][14] | Liquid crystal displays, organic semiconductors |
| 1,2-di(p-tolyl)acetylene | C₁₆H₁₄ | 206.29 | Symmetrical structure may lead to a higher melting point and a more stable, but potentially narrower, nematic phase. | Liquid crystal research, organic synthesis |
| 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene | C₁₉H₂₀ | 248.37 | The longer ethyl group compared to a methyl group is expected to lower the melting point and potentially broaden the nematic range, enhancing its utility in liquid crystal mixtures.[15] | Components in liquid crystal mixtures for displays |
| 1-Butyl-4-[2-(4-propylphenyl)ethynyl]benzene | C₂₁H₂₄ | 276.42 | The even longer butyl chain will further decrease the melting point and is likely to induce smectic phases in addition to or instead of a nematic phase.[16][17] | Advanced liquid crystal materials, phase-change materials |
Structure-Property Relationships
The following diagram illustrates the general trends observed when modifying the alkyl substituents on the tolan core.
Caption: Structure-Activity Relationship (SAR) diagram illustrating the effect of alkyl chain length and molecular symmetry on the properties of tolan-based liquid crystals.
Conclusion and Future Outlook
This compound is a promising building block for the development of advanced organic materials. Its synthesis via the robust Sonogashira coupling allows for facile structural modifications, enabling the fine-tuning of its properties for specific applications. The comparative analysis with its analogs highlights the critical role of alkyl substituents in determining the mesomorphic behavior and other physical properties of tolan derivatives.
Future research in this area should focus on the detailed experimental characterization of a wider range of unsymmetrically substituted tolan derivatives to build a more comprehensive understanding of their structure-property relationships. This will undoubtedly lead to the discovery of novel liquid crystalline materials with enhanced performance for next-generation displays and other optoelectronic devices.
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Dabrowski, R., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Materials, 14(16), 4635. [Link]
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Żurowska, M., et al. (2016). Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. Opto-Electronics Review, 24(1), 28-39. [Link]
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Abdel-Kareem, E. A., & Karam, N. H. (2022). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry-Section A, 5(3), 221-229. [Link]
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Schrettl, S., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1, 4‐Bis (phenylbuta‐1, 3‐diyn‐1‐yl) Benzene Banister. Chemistry–A European Journal, 27(20), 6295-6302. [Link]
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Salamon, P., et al. (2018). Orientational order parameters in liquid crystals: A comparative study of x-ray diffraction and polarized Raman spectroscopy results. Physical Review E, 97(4), 042702. [Link]
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Perkowski, P., et al. (2017). A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: Phase transitions and dielectric properties. AIP Advances, 7(7), 075103. [Link]
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Kawamoto, S. (2022). Development of liquid crystal displays and related improvements to their performances. Proceedings of the Japan Academy, Series B, 98(7), 493-514. [Link]
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Ghaffar, F. A., et al. (2024). Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. Polymers, 16(14), 1869. [Link]
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Li, Y., et al. (2013). Synthesis and Application of a Novel Liquid Crystal Monomer 1, 4-di-[4-(3-acryloyloxyhexyloxy) benzoyloxy]-2-methyl Benzene. Advanced Materials Research, 781, 634-637. [Link]
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Al-Hamdani, A. A. S., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(19), 6265. [Link]
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Or-Master, K., et al. (2024). A Dynamic Analysis of Toron Formation in Chiral Nematic Liquid Crystals Using a Polarization Holographic Microscope. Sensors, 24(11), 3505. [Link]
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Kubo, K., et al. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science, 73(2), 253-261. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS No. 184161-94-2), moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an aromatic hydrocarbon whose structure necessitates cautious handling. While specific toxicological data for this exact molecule is limited, its classification under the Globally Harmonized System (GHS) and the known hazards of its structural motifs provide a clear directive for its management as hazardous waste.[1]
The benzene rings and the ethynyl (carbon-carbon triple bond) group are key features. Benzene derivatives can pose long-term health risks and exhibit dermal and ocular irritant properties.[2] The ethynyl group, while essential for its chemical utility, can be reactive, particularly with strong oxidizing agents.[3] Therefore, the primary principle guiding its disposal is the prevention of unintended reactions and environmental release.[1][4]
Table 1: Physicochemical and Hazard Profile
| Property | Value/Information | Source |
|---|---|---|
| CAS Number | 184161-94-2 | [1] |
| Appearance | White or light yellow solid | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H413: May cause long lasting harmful effects to aquatic life. | [1] |
| Key Incompatibilities | Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) | [3][5] |
| Storage Precautions | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. |[4][5] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with protecting yourself. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Essential PPE for Disposal Operations:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Footwear: Closed-toe shoes are mandatory in any laboratory environment.[6]
The causality here is direct: the compound is a known skin and eye irritant (H315, H319), and appropriate barriers are non-negotiable to prevent exposure.[1]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
Step 1: Waste Characterization
Based on its GHS hazard statements, this compound is classified as hazardous waste.[1][10] It must not be disposed of in standard trash or down the drain.[11][12][13] Sink disposal is strictly prohibited for water-insoluble solids and compounds with known aquatic toxicity (H413).[1][11]
Step 2: Container Selection and Management
The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.
-
Choose a Compatible Container: Use a leak-proof container with a secure, screw-top lid.[13] High-density polyethylene (HDPE) or the original product container (if in good condition) are excellent choices.[11] Avoid using food-grade containers like jars or bottles, as this can lead to dangerous mix-ups.[11]
-
Maintain Headspace: Do not fill the container to more than 90% capacity. Leaving at least 10% headspace allows for vapor expansion and reduces the risk of spills.[11]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a cornerstone of safe waste management, providing essential information for all personnel and ensuring regulatory compliance.[14]
-
Attach a Hazardous Waste Tag: As soon as the first particle of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Fields: Clearly write the full, unabbreviated chemical name: "this compound". List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate Hazards: Check the appropriate boxes for the hazards (e.g., Irritant, Environmental Hazard).
Step 4: Segregation and Satellite Accumulation
Chemical incompatibility is a significant risk. This waste must be stored safely pending collection.
-
Segregate from Incompatibles: Store the waste container separately from strong oxidizing agents.[5] Co-storage could lead to a vigorous, exothermic reaction.
-
Use a Satellite Accumulation Area (SAA): Store the labeled, sealed container in a designated SAA within the laboratory.[11][15] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Adhere to Accumulation Limits: Be aware of institutional and federal limits on the amount of waste that can be stored in an SAA (typically 55 gallons of total hazardous waste).[10][15] Waste containers must be removed from the lab within one year of their start date, or within three days of becoming full, whichever comes first.[11][16]
Managing Spills and Decontamination
In the event of a spill, a prepared response is the best defense.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating airborne dust.
-
Place the collected material into your designated hazardous waste container.
-
Decontaminate the spill surface with a laboratory-grade detergent and water, and wipe dry.
-
Dispose of all cleaning materials (e.g., wipes, gloves) as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department immediately.
-
Prevent entry into the area until the trained response team arrives.
-
Final Disposal Pathway and Workflow
The final step is the transfer of custody to trained professionals. Never attempt to transport or dispose of hazardous waste off-site yourself. Contact your EHS department to schedule a waste pickup.[15] They will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" management required by the EPA.[7][10]
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste Disposal Decision Workflow.
By adhering to this technically sound and procedurally robust guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
Toxicological Profile for Benzene . (2007). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Safety Guidance . (2011). Occupational Safety and Health Administration. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
